Tetramethylammonium dichloroiodate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
InChI |
InChI=1S/C4H12N.Cl2I/c1-5(2,3)4;1-3-2/h1-4H3;/q+1;-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNMSHCNGVSXHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.Cl[I-]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471450 | |
| Record name | Tetramethylammonium dichloroiodate(I) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1838-41-1 | |
| Record name | Tetramethylammonium dichloroiodate(I) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylammonium Dichloroiodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Tetramethylammonium Dichloroiodate
This guide provides a comprehensive overview of the synthesis, characterization, and safe handling of tetramethylammonium dichloroiodate, [N(CH₃)₄]ICl₂. This compound is a valuable reagent in synthetic chemistry, belonging to the class of polyhalogen compounds, and serves as a versatile source of electrophilic iodine. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a detailed understanding of this reagent's properties and preparation.
Introduction: The Versatility of a Polyhalogen Reagent
This compound, with the chemical formula C₄H₁₂Cl₂IN and a molecular weight of 271.96 g/mol , is an ionic compound consisting of a tetramethylammonium cation, [N(CH₃)₄]⁺, and a linear dichloroiodate anion, [ICl₂]⁻.[1][2] The utility of this compound stems from the electrophilic nature of the iodine atom in the [ICl₂]⁻ anion, making it an effective reagent for various chemical transformations.[3]
The tetramethylammonium cation is the simplest quaternary ammonium cation and is known for its stability and well-defined spectroscopic features.[4][5] The dichloroiodate anion is a member of the polyhalogen anion family, which are known for their interesting structural and bonding properties.[6][7] The synthesis and characterization of such compounds are crucial for expanding the toolbox of synthetic chemists and for understanding the fundamental chemistry of halogens.
This guide will first detail a robust and reproducible method for the synthesis of this compound. Subsequently, it will provide a thorough discussion of the key analytical techniques used for its characterization, including expected data and experimental considerations. Finally, essential safety precautions for handling this compound will be outlined.
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct reaction of a tetramethylammonium salt with a source of the dichloroiodate anion. The following protocol is a reliable method for its preparation in a laboratory setting.[8][9][10]
Principle of the Synthesis
The synthesis is based on the addition of iodine monochloride (ICl) to tetramethylammonium chloride ([N(CH₃)₄]Cl). In this reaction, the chloride ion from [N(CH₃)₄]Cl attacks the iodine atom of ICl, which acts as a Lewis acid, to form the linear and symmetric dichloroiodate anion, [Cl-I-Cl]⁻.
Reaction: [N(CH₃)₄]⁺Cl⁻ + ICl → [N(CH₃)₄]⁺[ICl₂]⁻
An alternative approach involves the in situ generation of the dichloroiodate anion from the reaction of sodium iodide, sodium hypochlorite, and hydrochloric acid, followed by precipitation with a tetramethylammonium salt.[3] However, the direct addition method is often more straightforward for small-scale preparations.
Experimental Protocol
Materials and Reagents:
-
Tetramethylammonium chloride ([N(CH₃)₄]Cl), anhydrous
-
Iodine monochloride (ICl)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diethyl ether ((C₂H₅)₂O), anhydrous
-
Schlenk flask or a round-bottom flask with a sidearm
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Sintered glass funnel for filtration
Procedure:
-
Preparation of the Reaction Vessel: A 100 mL Schlenk flask is charged with a magnetic stir bar and flame-dried under vacuum or dried in an oven at 120 °C for several hours and allowed to cool under an inert atmosphere.
-
Addition of Reactants: 5.48 g (50 mmol) of anhydrous tetramethylammonium chloride is added to the flask. The flask is then evacuated and backfilled with an inert gas three times. 50 mL of anhydrous dichloromethane is added via a cannula or syringe. The suspension is stirred to ensure good mixing.
-
Addition of Iodine Monochloride: In a separate, dry dropping funnel, 8.12 g (50 mmol) of iodine monochloride is dissolved in 20 mL of anhydrous dichloromethane. This solution is then added dropwise to the stirred suspension of tetramethylammonium chloride at room temperature over a period of 30 minutes.
-
Reaction: The reaction mixture is stirred at room temperature for 2-3 hours. The initial white suspension of tetramethylammonium chloride will gradually be replaced by a yellow to orange precipitate of the product.
-
Isolation of the Product: The reaction mixture is filtered through a sintered glass funnel under an inert atmosphere. The collected solid is washed with two 20 mL portions of anhydrous diethyl ether to remove any unreacted iodine monochloride and residual solvent.
-
Drying: The product, a yellow-orange crystalline solid, is dried under high vacuum for several hours to remove all traces of solvent.
Yield: The reaction typically proceeds in high yield, often exceeding 90%.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. The following techniques are routinely employed.
Physical Properties
| Property | Value |
| Appearance | Yellow to orange crystalline solid |
| Molecular Weight | 271.96 g/mol |
| Chemical Formula | C₄H₁₂Cl₂IN |
| CAS Number | 1838-41-1 |
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy is a powerful tool for the structural elucidation of this compound, providing characteristic fingerprints for both the cation and the anion.[4][5]
3.2.1. Experimental Protocol:
-
Infrared (IR) Spectroscopy: The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Raman Spectroscopy: The Raman spectrum is obtained using a Raman spectrometer, often with a laser excitation source (e.g., 780 nm).[11] The solid sample is placed directly in the path of the laser.
3.2.2. Expected Vibrational Modes:
The vibrational spectrum of [N(CH₃)₄]ICl₂ can be interpreted by considering the individual vibrations of the tetramethylammonium cation and the dichloroiodate anion.
Tetramethylammonium Cation ([N(CH₃)₄]⁺): This cation has tetrahedral (Td) symmetry and exhibits several characteristic vibrational modes.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) (IR) | Approximate Wavenumber (cm⁻¹) (Raman) |
| C-H stretching | 3030-2950 (m-s) | 3030-2950 (m-s) |
| CH₃ asymmetric deformation | ~1480 (s) | ~1480 (w) |
| CH₃ symmetric deformation | ~1400 (m) | ~1400 (w) |
| C-N asymmetric stretching | ~950 (s) | Inactive |
| C-N symmetric stretching | Inactive | ~750 (s, polarized) |
s = strong, m = medium, w = weak
Dichloroiodate Anion ([ICl₂]⁻): This linear anion (D∞h symmetry) has three fundamental vibrational modes.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) (IR) | Approximate Wavenumber (cm⁻¹) (Raman) |
| Symmetric I-Cl stretch (ν₁) | Inactive | ~270 (s, polarized)[6][7] |
| Asymmetric I-Cl stretch (ν₃) | ~240 (s) | Inactive |
| Bending (ν₂) | ~130 (m) | Inactive |
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability and decomposition profile of the compound.[12][13][14]
3.3.1. Experimental Protocol:
-
A small, accurately weighed sample (5-10 mg) is placed in an alumina or platinum crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The mass loss (TGA) and heat flow (DSC) are recorded as a function of temperature.
3.3.2. Expected Thermal Behavior:
Based on the thermal behavior of related tetraalkylammonium polyhalides, the following decomposition pathway is expected:[12][15]
-
Melting: A sharp endothermic peak in the DSC thermogram will indicate the melting point of the compound.
-
Decomposition: The decomposition is likely to occur in one or more steps. The primary decomposition pathway is expected to be the loss of iodine monochloride (ICl) or elemental halogens (I₂ and Cl₂), leading to the formation of tetramethylammonium chloride. This will be observed as a significant mass loss in the TGA curve and an endothermic or exothermic event in the DSC curve.
-
Further Decomposition: At higher temperatures, the remaining tetramethylammonium chloride will decompose.
Crystal Structure
-
Tetramethylammonium Cation ([N(CH₃)₄]⁺): The cation is expected to have a tetrahedral geometry with the nitrogen atom at the center and the four methyl groups at the vertices.
-
Dichloroiodate Anion ([ICl₂]⁻): The VSEPR theory predicts a linear geometry for the [ICl₂]⁻ anion, which is consistent with experimental observations for other dichloroiodate salts.[6] The iodine atom is at the center, bonded to two chlorine atoms on opposite sides.
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An In-Depth Technical Guide to the Synthesis of Tetramethylammonium Dichloroiodate for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of tetramethylammonium dichloroiodate, a versatile reagent in organic chemistry. It delves into the core principles of its formation, offering a detailed mechanistic explanation, a validated experimental protocol, and essential safety and handling information. This document is intended for professionals in research and development who require a thorough understanding of this compound for its effective application.
Introduction: Unveiling this compound
This compound, with the chemical formula [(CH₃)₄N]⁺[ICl₂]⁻, is a quaternary ammonium salt of the dichloroiodate anion. It serves as a stable, solid source of electrophilic iodine, making it a valuable reagent in various organic transformations. Its applications primarily lie in the iodination of electron-rich aromatic compounds and as a mild oxidizing agent.[1] The use of this reagent often provides a safer and more convenient alternative to handling hazardous reagents like iodine monochloride directly. This guide will illuminate the straightforward yet elegant chemistry that underpins its synthesis.
The Core of the Synthesis: A Mechanistic Deep Dive
The synthesis of this compound is a fascinating example of in-situ reagent generation, where the reactive species is formed within the reaction mixture. The overall process involves the oxidation of an iodide source in the presence of chloride ions, followed by precipitation with the tetramethylammonium cation.
The Genesis of the Dichloroiodate Anion: A Step-by-Step Mechanistic Pathway
The formation of the dichloroiodate anion (ICl₂⁻) is the pivotal part of the synthesis, proceeding through a series of well-defined steps:
Step 1: Formation of Hypochlorous Acid
The reaction is initiated by the acidification of sodium hypochlorite (NaOCl), typically with hydrochloric acid (HCl). This acid-base reaction generates hypochlorous acid (HOCl), a key oxidizing agent in the subsequent step.
NaOCl + HCl → HOCl + NaCl
Step 2: In-Situ Generation of Iodine Monochloride
Hypochlorous acid, a potent electrophile, then oxidizes the iodide ion (from a source like sodium iodide, NaI). This critical step is acid-assisted and results in the formation of iodine monochloride (ICl), a highly reactive interhalogen compound.[2][3] Spectroscopic studies have provided evidence for the formation of ICl as a transient intermediate.[2]
HOCl + I⁻ + H⁺ → ICl + H₂O
The acidic conditions are crucial for this step to proceed efficiently.[3]
Step 3: Formation of the Dichloroiodate Anion
The iodine monochloride generated in-situ is a Lewis acid and readily reacts with available chloride ions (from HCl and NaCl) to form the stable dichloroiodate anion (ICl₂⁻). The high concentration of chloride ions in the reaction medium drives this equilibrium towards the formation of the product.[2]
ICl + Cl⁻ ⇌ [ICl₂]⁻
The Final Act: Precipitation of the Product
The final step in the synthesis is the introduction of a soluble tetramethylammonium salt, typically tetramethylammonium chloride [(CH₃)₄N]Cl. The tetramethylammonium cation [(CH₃)₄N]⁺ readily combines with the dichloroiodate anion to form the desired product, this compound. Due to its ionic nature and the size of the cation, this salt is sparingly soluble in the aqueous reaction medium and precipitates out as a solid.
[(CH₃)₄N]⁺Cl⁻ + [ICl₂]⁻ → [(CH₃)₄N]⁺[ICl₂]⁻ (s) + Cl⁻
This precipitation is a key factor in the high yield of the synthesis, as it effectively removes the product from the equilibrium, driving the overall reaction to completion.
Visualizing the Synthesis
The following diagrams illustrate the key mechanistic steps and the overall experimental workflow.
Caption: The mechanistic pathway for the synthesis of this compound.
Caption: A streamlined workflow for the laboratory synthesis of this compound.
A Validated Experimental Protocol
The following protocol is a reliable method for the synthesis of this compound, adapted from established literature procedures.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Sodium Iodide (NaI) | 149.89 | 110 | 16.5 g |
| Sodium Hypochlorite (NaOCl) | 74.44 | 110 | ~156 mL (5.25% aq. sol.) |
| Hydrochloric Acid (HCl) | 36.46 | 220 | ~22 mL (37% aq. sol.) |
| Tetramethylammonium Chloride | 109.6 | 100 | 10.96 g |
| Water (distilled) | 18.02 | - | As needed |
| Diethyl Ether | 74.12 | - | As needed |
Step-by-Step Procedure
-
Preparation of the Dichloroiodate Solution: In a suitable flask equipped with a magnetic stirrer and placed in an ice bath, dissolve sodium iodide (16.5 g, 110 mmol) in water. Carefully add concentrated hydrochloric acid (22 mL, 220 mmol) to the solution.
-
Formation of the Dichloroiodate Anion: While maintaining the temperature at 0°C, slowly add the sodium hypochlorite solution (~156 mL of a 5.25% solution, 110 mmol) dropwise to the stirred solution. An orange-colored solution of sodium dichloroiodate will form.
-
Precipitation of the Product: In a separate beaker, dissolve tetramethylammonium chloride (10.96 g, 100 mmol) in a minimal amount of water. Add this solution to the vigorously stirred dichloroiodate solution.
-
Isolation and Purification: A yellow precipitate of this compound will form immediately. Continue stirring for a few minutes in the ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with two portions of cold distilled water, followed by two portions of diethyl ether to remove any residual water and organic impurities. Dry the product under vacuum to a constant weight.
Physicochemical Properties and Characterization
| Property | Value |
| Molecular Formula | C₄H₁₂Cl₂IN |
| Molecular Weight | 271.96 g/mol |
| Appearance | Yellow crystalline solid |
| CAS Number | 1838-41-1 |
| Solubility | Soluble in polar organic solvents, insoluble in water. |
Characterization of the final product can be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy should show a singlet for the methyl protons of the tetramethylammonium cation.
-
Elemental Analysis: The elemental composition should match the calculated values for C, H, N, Cl, and I.
Applications in Organic Synthesis
This compound is a versatile reagent with applications in several areas of organic synthesis:
-
Iodination of Aromatic Compounds: It is an effective reagent for the regioselective iodination of electron-rich aromatic compounds, such as phenols, anilines, and activated heterocycles.[4][5]
-
Oxidizing Agent: It can function as a mild oxidizing agent for the conversion of various functional groups.[1]
Safety, Handling, and Storage
As with any chemical synthesis, adherence to strict safety protocols is paramount.
Hazard Identification
-
This compound: May cause skin, eye, and respiratory tract irritation.[6]
-
Sodium Hypochlorite: Corrosive and an oxidizing agent.
-
Hydrochloric Acid: Highly corrosive and causes severe burns.
-
Tetramethylammonium Chloride: Toxic if swallowed or in contact with skin.[7]
Handling and Personal Protective Equipment (PPE)
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
Storage
-
Store this compound in a tightly sealed container in a cool, dry, and dark place.[9][10]
-
It is hygroscopic and should be protected from moisture.[7]
Waste Disposal
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.[11]
-
Contaminated materials should be treated as hazardous waste.
Conclusion
The synthesis of this compound is a robust and scalable process that provides a valuable reagent for organic synthesis. By understanding the underlying mechanistic principles, researchers can effectively and safely produce this compound for a variety of applications. This guide has provided a comprehensive framework for its synthesis, from the fundamental chemical transformations to practical experimental considerations and safety protocols.
References
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Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Tetramethylammonium chloride. Retrieved from [Link]
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G. L. L. et al. (2021). Spectrophotometric Exploration of the Mechanism of Dichloroiodate (ICl₂⁻) Formation from NaI, NaOCl, and HCl. ACS Omega, 6(43), 28765–28772. [Link]
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National Center for Biotechnology Information. (n.d.). Spectrophotometric Exploration of the Mechanism of Dichloroiodate (ICl2 –) Formation from NaI, NaOCl, and HCl. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Oxidizing Agents. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Reddit. (2019). Help understanding a mechanism & creation of I+. Retrieved from [Link]
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ResearchGate. (2021). Spectrophotometric Exploration of the Mechanism of Dichloroiodate (ICl 2 – ) Formation from NaI, NaOCl, and HCl. Retrieved from [Link]
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ResearchGate. (2018). Iodination by Sodium Iodide and Sodium Hypochlorite from Diiodo Compound to Tetra-iodo Compound-Facing unreacted Triiodointermediate result variation?. Retrieved from [Link]
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ResearchGate. (n.d.). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. Retrieved from [Link]
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Rhodium.ws. (n.d.). Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate. Retrieved from [Link]
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SCIRP. (2013). Microwave-Assisted Oxidation of Organic Compounds with Cetyltrimethylammonium Chlorochromate. Retrieved from [Link]
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YouTube. (2022, January 20). Making IODINE MONOCHLORIDE from the elements. Retrieved from [Link]
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Frontiers. (2022). Oxidation of Iodine to Dihaloiodate(I) Salts of Amines With Hydrogen Peroxides and Their Crystal Structures. Retrieved from [Link]
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Concordia University. (n.d.). Tetramethylammonium hydroxide guidelines. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2014). Oxidation of Organic Compounds with Tetrabutylammonium Periodate in the Presence of Lewis Acids in Aprotic Organic Solvents. Retrieved from [Link]
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Unveiling the Solid-State Architecture of Tetramethylammonium Dichloroiodate: A Technical Guide
This technical guide provides an in-depth exploration of the crystal structure of tetramethylammonium dichloroiodate, [N(CH₃)₄][ICl₂]. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights into the synthesis, structural analysis, and solid-state characteristics of this polyhalogen salt. We will delve into the experimental methodologies required for its characterization and present a detailed analysis of its ionic components and their packing arrangement.
Introduction: The Significance of Crystalline Architecture
The precise three-dimensional arrangement of atoms and ions within a crystal lattice is fundamental to understanding a compound's physicochemical properties, including its stability, solubility, and reactivity. For ionic compounds like this compound, the crystal structure reveals the intricate interplay of electrostatic forces, van der Waals interactions, and in some cases, hydrogen bonding, which collectively govern the macroscopic behavior of the material. This compound serves as a valuable model system for studying the structural chemistry of polyhalogen anions and bulky organic cations. The dichloroiodate anion, [ICl₂]⁻, is a linear triatomic species whose geometry and electronic properties are of significant interest in the study of hypervalent iodine compounds. The tetramethylammonium cation, [N(CH₃)₄]⁺, is a sterically demanding, non-coordinating cation that influences the crystal packing and can be utilized to stabilize unusual anionic species.
Synthesis and Crystallization: A Proactive Approach
Proposed Synthetic Protocol
Objective: To synthesize this compound and promote the growth of single crystals suitable for X-ray diffraction analysis.
Materials:
-
Tetramethylammonium chloride ([N(CH₃)₄]Cl)
-
Iodine monochloride (ICl)
-
Absolute Ethanol
-
Diethyl ether
Procedure:
-
Reaction Setup: In a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve equimolar amounts of tetramethylammonium chloride in absolute ethanol.
-
Addition of ICl: Slowly add an equimolar amount of iodine monochloride to the stirred solution. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.
-
Reaction Progression: Continue stirring the reaction mixture at room temperature for 2-3 hours. The formation of a yellow to orange precipitate of this compound is expected.
-
Isolation of Polycrystalline Material: Filter the precipitate under inert atmosphere and wash with a small amount of cold diethyl ether to remove any unreacted starting materials. Dry the product under vacuum.
-
Single Crystal Growth:
-
Method A: Slow Evaporation: Prepare a saturated solution of the crude this compound in a suitable solvent or solvent mixture (e.g., ethanol/acetonitrile) at a slightly elevated temperature. Allow the solution to cool slowly to room temperature, followed by slow evaporation of the solvent in a loosely capped vial.
-
Method B: Solvent Diffusion: In a test tube, carefully layer a less polar solvent (e.g., diethyl ether) over a concentrated solution of the product in a more polar solvent (e.g., ethanol). Over time, diffusion of the less polar solvent will induce crystallization at the interface.
-
Causality of Experimental Choices: The use of an inert atmosphere is crucial to prevent the hydrolysis of iodine monochloride. The choice of ethanol as a solvent is based on its ability to dissolve the reactants while allowing for the precipitation of the less soluble product. The slow crystallization techniques are employed to control the rate of crystal nucleation and growth, which is essential for obtaining high-quality, single crystals.
Experimental Workflow Visualization
The following diagram illustrates the proposed experimental workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Structural Analysis: A Deep Dive into the Crystal Lattice
Although a specific crystal structure determination for this compound is not publicly available, we can infer its key structural features based on the known geometries of its constituent ions and data from analogous compounds, such as ethylenediammonium dichloroiodate chloride.
The Tetramethylammonium Cation: A Bulky, Symmetric Species
The tetramethylammonium cation, [N(CH₃)₄]⁺, is the simplest quaternary ammonium cation. It consists of a central nitrogen atom tetrahedrally coordinated to four methyl groups. The positive charge is formally located on the nitrogen atom, but it is delocalized over the entire cation. The C-N-C bond angles are expected to be close to the ideal tetrahedral angle of 109.5°.
The Dichloroiodate Anion: A Linear Triatomic Polyhalide
The dichloroiodate anion, [ICl₂]⁻, is a member of the polyhalogen anion family. According to VSEPR theory, the central iodine atom has three lone pairs of electrons in the equatorial positions of a trigonal bipyramidal arrangement, with the two chlorine atoms occupying the axial positions. This results in a linear or nearly linear Cl-I-Cl geometry.
Based on the crystal structure of ethylenediammonium dichloroiodate chloride, the I-Cl bond lengths in the [ICl₂]⁻ anion can be slightly asymmetric. For instance, in one of the independent anions in that structure, the I-Cl bond lengths are 2.4518(10) Å and 2.6790(9) Å, with a Cl-I-Cl bond angle of 178.30(3)°. In another symmetrically constrained anion, the I-Cl bond length is around 2.55 Å with a bond angle of 179.55(4)°.[1] These values provide a reliable estimate for the expected bond parameters in this compound.
Expected Crystallographic Data
Based on the analysis of related structures, a hypothetical set of crystallographic parameters for this compound is presented in the table below. It is important to note that these are predictive values and require experimental verification.
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c, P2₁2₁2₁, or similar centrosymmetric group |
| a (Å) | 8 - 12 |
| b (Å) | 6 - 10 |
| c (Å) | 12 - 16 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Volume (ų) | 800 - 1500 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.8 - 2.0 |
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound will be dictated by the electrostatic interactions between the [N(CH₃)₄]⁺ cations and [ICl₂]⁻ anions. The bulky, roughly spherical nature of the tetramethylammonium cation will likely lead to a packing arrangement where the anions are situated in the voids created by the cations. Weak van der Waals interactions between the methyl hydrogens of the cation and the chlorine atoms of the anion are also expected to contribute to the overall stability of the crystal lattice.
The following diagram illustrates a conceptual model of the ionic packing in the crystal structure of this compound.
Caption: Conceptual diagram of the ionic interactions in this compound.
Conclusion
This technical guide has provided a comprehensive overview of the anticipated crystal structure of this compound. By leveraging data from analogous compounds and fundamental principles of structural chemistry, we have outlined a plausible synthetic route for obtaining single crystals and have detailed the expected geometric parameters of the constituent ions and their packing arrangement. The insights presented herein serve as a valuable resource for researchers working with polyhalogen compounds and provide a solid foundation for future experimental investigations into the solid-state properties of this intriguing material. The definitive determination of the crystal structure of this compound through single-crystal X-ray diffraction remains a key experimental goal that will undoubtedly contribute to a deeper understanding of the structural chemistry of polyhalides.
References
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PubChem. This compound. [Link]
-
Fun, H.-K., et al. (2009). Ethylenediammonium dichloroiodide chloride. Acta Crystallographica Section E: Structure Reports Online, 65(3), o547. [Link]
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An In-Depth Technical Guide to the Thermal Stability of Tetramethylammonium Dichloroiodate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The utility of quaternary ammonium polyhalides as versatile reagents in organic synthesis and materials science is well-established. Among these, Tetramethylammonium Dichloroiodate, [(CH₃)₄N][ICl₂], serves as a valuable source of electrophilic iodine and chlorine. A comprehensive understanding of its thermal stability is paramount for its safe handling, storage, and application in thermally sensitive processes. This guide provides a detailed analysis of the thermal decomposition of this compound, synthesizing available data with established principles of thermal analysis and the chemistry of quaternary ammonium salts and polyhalogenated compounds.
Physicochemical Properties and Handling
This compound is a crystalline solid.[1][2] Key physicochemical data are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₂Cl₂IN | [1] |
| Molecular Weight | 271.95 g/mol | [2] |
| Appearance | Light yellow to amber to dark green powder/crystal | |
| Melting Point | 216°C (with decomposition) | [3] |
| CAS Number | 1838-41-1 | [1] |
Due to its reactivity, it is recommended to store this compound in a cool, dark place, preferably below 15°C.
Thermal Decomposition Profile: A Multi-Stage Process
The decomposition is anticipated to occur in at least two distinct stages:
-
Decomposition of the Dichloroiodate Anion: The initial stage of decomposition will involve the breakdown of the [ICl₂]⁻ anion. Polyhalide ions are known to decompose thermally to yield a metal halide and a halogen or interhalogen molecule.[4] In this case, the most likely decomposition products are iodine monochloride (ICl) and chlorine gas (Cl₂), or potentially the disproportionation to iodine (I₂) and chlorine. The relative stability of trihalide ions generally decreases in the order I₃⁻ > IBr₂⁻ > ICl₂⁻.[4]
-
Decomposition of the Tetramethylammonium Cation: Following or concurrently with the anion decomposition, the tetramethylammonium cation, [(CH₃)₄N]⁺, will undergo thermal degradation. The thermal decomposition of tetramethylammonium salts typically yields trimethylamine ((CH₃)₃N) and a methyl group that can react with other species present.[5]
Proposed Thermal Decomposition Pathway
Based on the principles outlined above, a plausible multi-step thermal decomposition pathway for this compound is proposed:
Step 1: Initial Decomposition of the Dichloroiodate Anion
Upon heating, the dichloroiodate anion is expected to be the first to decompose. This can proceed via two potential pathways:
-
Pathway A: [(CH₃)₄N][ICl₂] (s) → [(CH₃)₄N]Cl (s) + ICl (g)
-
Pathway B: 2 [(CH₃)₄N][ICl₂] (s) → 2 [(CH₃)₄N]Cl (s) + I₂ (g) + Cl₂ (g)
The evolution of volatile species such as ICl, I₂, and Cl₂ would result in a significant mass loss detectable by TGA.
Step 2: Decomposition of the Tetramethylammonium Cation
The resulting tetramethylammonium chloride would then undergo decomposition at higher temperatures. The decomposition of quaternary ammonium halides can proceed via a nucleophilic substitution (Sₙ2) mechanism, yielding trimethylamine and methyl chloride.
-
[(CH₃)₄N]Cl (s) → (CH₃)₃N (g) + CH₃Cl (g)
This step would be characterized by a further mass loss in the TGA curve.
The overall proposed decomposition can be visualized in the following workflow diagram:
Caption: Proposed thermal decomposition workflow for this compound.
Experimental Methodologies for Thermal Stability Assessment
To experimentally validate the proposed decomposition pathway and quantify the thermal stability of this compound, a combination of thermoanalytical techniques is essential.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which decomposition events occur and the corresponding mass losses. This allows for the identification of distinct decomposition steps and the stoichiometry of the reactions.
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA crucible (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a controlled flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above the final decomposition point (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: Plot the sample mass as a function of temperature. The resulting TGA curve will show steps corresponding to mass loss events. The onset temperature of each step indicates the initiation of a decomposition stage.
Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition. This provides information on whether a process is endothermic or exothermic and allows for the determination of enthalpy changes.
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials.
-
Sample Preparation: Accurately weigh a small sample (2-5 mg) of this compound into a hermetically sealed aluminum or gold-plated steel pan. An empty, sealed pan is used as a reference.
-
Atmosphere: Maintain an inert atmosphere (nitrogen or argon) within the DSC cell.
-
Temperature Program: Heat the sample and reference pans at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the expected thermal events.
-
Data Analysis: The DSC thermogram will show peaks corresponding to thermal events. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., some decompositions) will be represented by upward peaks. The area under each peak is proportional to the enthalpy change of the transition.
Sources
An In-depth Technical Guide to Tetramethylammonium Dichloroiodate: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Tetramethylammonium Dichloroiodate, [N(CH₃)₄][ICl₂]. Aimed at researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural characteristics, spectroscopic profile, and reactivity of this versatile polyhalogen compound. The guide emphasizes the causality behind experimental choices and provides detailed protocols for its preparation and application, particularly as an efficient iodinating and oxidizing agent in organic synthesis. While direct experimental data for some properties of this specific salt are limited in the public domain, this guide synthesizes available information and draws parallels from closely related compounds to offer a robust and practical resource.
Introduction
This compound, with the chemical formula C₄H₁₂Cl₂IN, is a quaternary ammonium polyhalide salt.[1][2][3] It consists of a tetramethylammonium cation, [N(CH₃)₄]⁺, and a linear dichloroiodate anion, [ICl₂]⁻.[1] The tetramethylammonium cation is the simplest quaternary ammonium cation, comprising a central nitrogen atom tetrahedrally bonded to four methyl groups.[4] This cationic species is known for its stability and is widely used in various chemical applications.[4] The dichloroiodate(I) anion is a linear triatomic species with the iodine atom at the center.[5]
Polyhalogen anions, such as dichloroiodate, are of significant interest due to their utility as halogenating and oxidizing agents in organic synthesis.[6] Quaternary ammonium salts of these anions are often favored due to their stability, ease of handling as crystalline solids, and solubility in organic solvents.[6] this compound, in particular, has been highlighted as a mild and efficient reagent for the iodination of aromatic compounds under environmentally friendly, solvent-free conditions. This guide aims to provide a detailed exploration of its fundamental properties and practical applications.
Synthesis and Purification
The synthesis of this compound can be achieved through the reaction of a tetramethylammonium salt with a source of the dichloroiodate anion. While a specific, detailed protocol for this exact salt is not extensively documented in peer-reviewed literature, a general and reliable method for the preparation of various amine dichloroiodate salts involves the in-situ generation of dichloroiodic acid (HICl₂) followed by an acid-base reaction.[5]
Rationale for Synthetic Approach
The chosen synthetic route is based on the oxidation of iodine in the presence of hydrochloric acid to form the dichloroiodate anion, which is then precipitated by the addition of the tetramethylammonium cation. Hydrogen peroxide is a suitable and environmentally benign oxidizing agent for this purpose.[5] The use of a quaternary ammonium iodide as the iodine source is also a viable option.[5]
Experimental Protocol: Synthesis of this compound
Materials:
-
Iodine (I₂)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
30% Hydrogen Peroxide (H₂O₂)
-
Tetramethylammonium Chloride ([N(CH₃)₄]Cl)
-
Acetonitrile (CH₃CN)
-
Ethanol (CH₃CH₂OH), cooled to 0 °C
-
Deionized Water
Procedure:
-
Formation of Dichloroiodic Acid (HICl₂):
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve iodine (1.0 eq) in acetonitrile.
-
To this solution, add concentrated hydrochloric acid (4.0 eq).
-
Slowly add 30% hydrogen peroxide (1.0 eq) dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature for approximately 3 hours. The solution should turn a clear yellow, indicating the formation of HICl₂.[5]
-
-
Precipitation of this compound:
-
Prepare a concentrated aqueous solution of tetramethylammonium chloride (1.0 eq).
-
Slowly add the tetramethylammonium chloride solution to the stirring HICl₂ solution.
-
A yellow precipitate of this compound should form immediately.[5]
-
-
Isolation and Purification:
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and water.[5]
-
Dry the product under vacuum to yield the purified this compound.
-
Diagram of Synthesis Workflow:
Caption: Electrophilic aromatic iodination.
Experimental Protocol: Solvent-Free Iodination of an Aromatic Compound
Materials:
-
Aromatic substrate (e.g., aniline, phenol, or their derivatives)
-
This compound
-
Mortar and pestle
-
Sodium bisulfite (NaHSO₃) solution (5%)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a mortar, add the aromatic compound (1.0 eq) and this compound (1.0 eq). 2. Grind the mixture with a pestle to form a homogeneous powder. 3. Allow the reaction mixture to stand at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add 5% sodium bisulfite solution to the solid to quench any remaining reagent. 5. Extract the product with diethyl ether. 6. Combine the organic extracts and dry over anhydrous magnesium sulfate. 7. Remove the solvent under reduced pressure to obtain the crude iodinated product, which can be further purified by column chromatography or recrystallization.
#### 5.3. Reactivity as an Oxidizing Agent
While specific studies on the oxidative properties of this compound are limited, related compounds like benzyltrimethylammonium dichloroiodate are known to oxidize alcohols to aldehydes and ketones. I[7]t is reasonable to expect that this compound would exhibit similar reactivity. The oxidation likely proceeds via a hydride transfer mechanism from the alcohol to the electrophilic iodine center of the dichloroiodate anion.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: It is classified as a skin irritant and can cause serious eye irritation. I[8]t may also cause respiratory irritation. *[8] Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed. *[3] Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a stable, easily handled polyhalide salt with significant potential as a reagent in organic synthesis. Its utility as a mild and efficient iodinating agent, particularly under solvent-free conditions, aligns with the principles of green chemistry. While a comprehensive characterization of all its physical and chemical properties is not yet fully available in the public domain, this guide provides a solid foundation based on existing data and the predictable behavior of its constituent ions. Further research into its crystal structure, detailed spectroscopic properties, and broader reactivity profile would be valuable contributions to the field.
References
-
Wikipedia. (n.d.). Tetramethylammonium. Retrieved January 23, 2026, from [Link]
-
Camarao Novo, L. V., Sherman, M. T., Bombardier, C. C., & Lau, N. (2025). Spectrophotometric Exploration of the Mechanism of Dichloroiodate (ICl₂⁻) Formation from NaI, NaOCl, and HCl. ACS Omega. [Link]
-
PubChem. (n.d.). This compound. Retrieved January 23, 2026, from [Link]
- Gupta, P., & Kothari, S. (2001). Kinetics and mechanism of the oxidation of some α-hydroxy acids by benzyltrimethylammonium dichloroiodate. Bulletin of the Chemical Society of Japan, 74(11), 2231-2236.
- Szafran, M., Koput, J., & Dega-Szafran, Z. (2000). FT-IR and Raman spectra, ab initio and DFT calculations of tetramethylammonium chloride and its monohydrate. Journal of Molecular Structure, 555(1-3), 347-360.
-
Hajipour, A. R., Arbabian, M., & Ruoho, A. E. (2002). This compound: an efficient and environmentally friendly iodination reagent for iodination of aromatic compounds under mild and solvent-free conditions. The Journal of organic chemistry, 67(24), 8622–8624. [Link]
-
Iskra, J., & Bedrač, L. (2012). Oxidation of Iodine to Dihaloiodate(I) Salts of Amines With Hydrogen Peroxides and Their Crystal Structures. Frontiers in Chemistry, 10, 863925. [Link]
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An In-Depth Technical Guide to the Solubility of Tetramethylammonium Dichloroiodate in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of tetramethylammonium dichloroiodate ([N(CH₃)₄][ICl₂]) in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of this compound's solubility, offering field-proven insights and detailed experimental protocols.
Introduction to this compound
This compound is a quaternary ammonium polyhalide salt. It consists of a tetramethylammonium cation, [N(CH₃)₄]⁺, and a linear dichloroiodate anion, [Cl-I-Cl]⁻. This compound is a valuable reagent in organic synthesis, primarily utilized as a mild and selective oxidizing and iodinating agent.[1] Its reactivity and utility in various chemical transformations are intrinsically linked to its solubility in the reaction medium. Understanding its solubility profile is therefore critical for optimizing reaction conditions, product yields, and for developing purification strategies.
Chemical Structure and Properties:
| Property | Value | Source |
| CAS Number | 1838-41-1 | [2][3] |
| Molecular Formula | C₄H₁₂Cl₂IN | [2][3] |
| Molecular Weight | 271.96 g/mol | [2][3] |
| Appearance | Light yellow to amber to dark green powder/crystal | [4] |
| Melting Point | 216 °C (decomposes) | [1] |
Principles Governing Solubility in Organic Solvents
The solubility of an ionic compound like this compound in organic solvents is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and the solvent.
The key factors influencing the solubility of this salt are:
-
Lattice Energy of the Salt: The strength of the electrostatic forces holding the tetramethylammonium cations and dichloroiodate anions together in the crystal lattice must be overcome for dissolution to occur.
-
Solvation Energy: This is the energy released when the ions are surrounded and stabilized by solvent molecules. For this compound, this involves the solvation of both the bulky, organic cation and the inorganic polyhalide anion.
-
Solvent Properties:
-
Polarity: Polar solvents are generally better at solvating ions. The polarity of a solvent is a measure of its ability to separate charge.
-
Dielectric Constant: A higher dielectric constant indicates a greater ability of the solvent to reduce the electrostatic attraction between ions, thus favoring dissolution.
-
Hydrogen Bonding Capability: Solvents capable of hydrogen bonding can interact strongly with the anion.
-
Steric Factors: The size and shape of the solvent molecules can influence their ability to effectively surround the ions.
-
The tetramethylammonium cation, being a quaternary ammonium ion, is permanently charged and relatively hydrophilic.[5] The dichloroiodate anion is a linear polyhalide. The overall solubility will be a balance between the solvation of this large organic cation and the inorganic anion by the organic solvent.
Qualitative Solubility Profile
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic Solvents | Methanol, Ethanol | Likely Soluble | These solvents have high polarity and can solvate both the cation and the anion effectively. Ethanol is used as a solvent in the synthesis of the related tetramethylammonium triiodide. |
| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble to Sparingly Soluble | These solvents have high dielectric constants and are good at solvating cations. Their ability to solvate the dichloroiodate anion may be less effective than protic solvents. |
| Halogenated Solvents | Dichloromethane, Chloroform | Sparingly Soluble to Insoluble | These solvents have lower polarity than the polar apathetic solvents. While they can interact with the organic cation, their ability to solvate the ionic pair is limited. |
| Non-Polar Solvents | Toluene, Hexane | Insoluble | The non-polar nature of these solvents makes them poor at solvating ions and overcoming the lattice energy of the salt. |
It is important to note that the presence of even small amounts of water in organic solvents can significantly increase the solubility of quaternary ammonium salts.[1]
Experimental Determination of Solubility: A Validated Protocol
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol is a self-validating system for determining the solubility of this compound in an organic solvent of interest.
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Methodology
-
Preparation of a Saturated Solution:
-
To a series of sealed vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent.
-
Add an excess of this compound to each vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath (e.g., 25 °C) and agitate them (e.g., using a magnetic stirrer or a shaker) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but longer times may be necessary. It is advisable to perform a time-to-equilibrium study by taking measurements at various time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the dissolved solid is no longer changing.
-
-
Sampling:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle completely.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to the equilibration temperature to avoid precipitation.
-
Filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended microcrystals.
-
-
Concentration Analysis:
-
The concentration of this compound in the sampled supernatant can be determined using a suitable analytical technique. UV-Vis spectrophotometry is often a good choice for polyhalides due to their strong absorbance in the UV region.
-
Method Development:
-
Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.
-
Scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λ_max).
-
Construct a calibration curve by plotting absorbance at λ_max versus concentration.
-
-
-
Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for quantification.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of the saturated solution.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Causality in Experimental Choices
The choice of solvent in a reaction involving this compound is not merely about dissolution but also about influencing the reactivity of the reagent.
-
Solvent-Free Conditions: In some applications, such as the iodination of certain aromatic compounds, the reaction is performed under solvent-free conditions by grinding the reactants together.[6] This approach is often chosen when the solubility of the reactants in common organic solvents is low, or to enhance reaction rates and simplify work-up.
-
Polar Solvents in Synthesis: The synthesis of related polyhalides often employs polar solvents like ethanol. This choice is dictated by the need to dissolve the starting materials (a quaternary ammonium halide and iodine/interhalogen) to facilitate the reaction in the solution phase.
Conclusion
References
-
MySkinRecipes. This compound. [Link]
-
PubChem. This compound. [Link]
-
Freie Universität Berlin. Investigation of Polyhalides: Synthesis, Characterization, and Application Possibilities of Polybromides, Polychlorides, and Bromostannates. [Link]
-
Hind Agricultural Research and Training Institute. A STUDY ON pH AND SOLUBILITY OF AQUEOUS TETRAALKYLAMMONIUM HALIDES. [Link]
-
Wikipedia. Tetramethylammonium. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
MIT OpenCourseWare. Recrystallization. [Link]
-
YouTube. Recrystallization- Organic Chemistry Lab- purification. [Link]
-
ResearchGate. Solubility of 3,7-Dinitro-1,3,5,7-tetraazabicyclo [3.3.1] Nonane in Ethanenitrile, Methanol, 1,1-Dichloroethane, Dimethyl Sulfoxide, Acetone, and Mixed Solvents. [Link]
-
Chemistry LibreTexts. Physical Properties of Alkyl Halides. [Link]
-
MDPI. Studies on the Solubility of Terephthalic Acid in Ionic Liquids. [Link]
-
ResearchGate. Solubility of Polymers in Organic Solvents. [Link]
-
Asian Publication Corporation. AJC - Asian Journal of Chemistry. [Link]
-
PubMed. This compound: an efficient and environmentally friendly iodination reagent for iodination of aromatic compounds under mild and solvent-free conditions. [Link]
Sources
An In-depth Technical Guide to Tetramethylammonium Dichloroiodate: From Historical Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Reagent
Tetramethylammonium dichloroiodate, with the chemical formula [(CH₃)₄N]⁺[ICl₂]⁻, is a quaternary ammonium polyhalide that has carved a niche for itself as a valuable reagent in organic synthesis. This guide provides a comprehensive overview of its discovery, history, synthesis, and multifaceted applications, offering insights for researchers and professionals in the chemical and pharmaceutical sciences. Characterized by the presence of the tetramethylammonium cation and the linear dichloroiodate anion, this compound serves as a stable and effective source of electrophilic iodine, facilitating a range of chemical transformations with precision and control.
Part 1: The Historical Trajectory of a Polyhalide
The precise first synthesis of this compound is not prominently documented in a single landmark publication. Instead, its emergence is best understood within the broader historical context of two converging fields of chemical exploration: the synthesis of quaternary ammonium salts and the study of polyhalogen anions.
The foundation for the cation half of our subject compound was laid in 1890 with the development of the Menschutkin reaction, a method for synthesizing quaternary ammonium salts by reacting a tertiary amine with an alkyl halide.[1] This opened the door to the preparation of a wide array of quaternary ammonium compounds with diverse properties and applications.
The exploration of polyhalogen anions, which are polyatomic anions containing only halogen atoms, has a rich history dating back to the 19th century.[2][3] Early work focused on the more stable polyiodides, but by the early 20th century, chemists were actively investigating the formation of mixed polyhalides. A 1930s study on the preparation of various polyhalides detailed the synthesis of related compounds like tetramethylammonium dibromoiodide and ammonium dichloroiodate, indicating that the synthesis and characterization of quaternary ammonium polyhalides were of significant interest during this period.[4] It is highly probable that this compound was first synthesized and characterized within this wave of research, even if the specific findings were not widely disseminated or have been lost to the annals of chemical literature. The development of modern analytical techniques has since allowed for a more thorough characterization of its structure and properties.
Part 2: Synthesis and Characterization
The synthesis of this compound is a relatively straightforward process, typically involving the reaction of a tetramethylammonium halide with a source of iodine monochloride.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from tetramethylammonium chloride and iodine monochloride.
Materials:
-
Tetramethylammonium chloride [(CH₃)₄N]Cl
-
Iodine monochloride (ICl)
-
Suitable inert solvent (e.g., dichloromethane, chloroform)
-
Stirring apparatus
-
Filtration apparatus
-
Drying apparatus (e.g., vacuum desiccator)
Procedure:
-
In a well-ventilated fume hood, dissolve tetramethylammonium chloride in a minimal amount of the chosen inert solvent in a clean, dry flask equipped with a magnetic stirrer.
-
Slowly add an equimolar amount of iodine monochloride to the stirred solution. The addition should be done dropwise to control any potential exothermic reaction.
-
A precipitate of this compound will begin to form.
-
Continue stirring the reaction mixture at room temperature for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold, fresh solvent to remove any unreacted starting materials.
-
Dry the purified product under vacuum to remove any residual solvent.
Causality Behind Experimental Choices:
-
The use of an inert solvent is crucial to prevent side reactions with the highly reactive iodine monochloride.
-
Slow, dropwise addition of iodine monochloride is a key safety and control measure, as the reaction can be exothermic.
-
Stirring ensures homogeneity and maximizes the contact between reactants, leading to a higher yield.
-
Washing with cold solvent minimizes the loss of the desired product, which may have some solubility in the solvent at higher temperatures.
Characterization
The identity and purity of the synthesized this compound can be confirmed through various analytical techniques:
-
Melting Point: The compound has a distinct melting point, which can be compared to literature values.[5]
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic vibrational frequencies of the tetramethylammonium cation and the I-Cl bonds in the dichloroiodate anion.
-
Raman Spectroscopy: Particularly useful for characterizing the symmetric stretching vibration of the linear [ICl₂]⁻ anion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the presence and structure of the tetramethylammonium cation.
-
-
Elemental Analysis: Provides the percentage composition of carbon, hydrogen, nitrogen, chlorine, and iodine, which can be compared to the calculated theoretical values.
Part 3: Properties and Data
Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₂Cl₂IN | [4][6][7][8] |
| Molecular Weight | 271.96 g/mol | [4][6][9] |
| Appearance | Light yellow to amber to dark green powder or crystals | [7] |
| Melting Point | 216 °C (decomposes) | [5] |
| Solubility | Soluble in polar organic solvents | [10] |
| CAS Number | 1838-41-1 | [4][6][7][8][9] |
Molecular Structure
The this compound salt consists of a discrete tetramethylammonium cation and a dichloroiodate anion. The cation, [(CH₃)₄N]⁺, possesses a tetrahedral geometry with the nitrogen atom at the center. The dichloroiodate anion, [ICl₂]⁻, is linear, with the iodine atom at the center, consistent with VSEPR theory for a species with three lone pairs on the central atom.[2]
Caption: Molecular structure of the tetramethylammonium cation and the dichloroiodate anion.
Part 4: Applications in Organic Synthesis
This compound is primarily utilized as a mild and selective iodinating agent in organic synthesis. Its stability and ease of handling make it a preferable alternative to more hazardous or unstable sources of electrophilic iodine.
Iodination of Aromatic Compounds
One of the most common applications is the electrophilic iodination of activated aromatic compounds.
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Unraveling the Reactivity of Tetramethylammonium Dichloroiodate: A Theoretical and Mechanistic Guide
This technical guide provides a comprehensive exploration of the theoretical underpinnings of tetramethylammonium dichloroiodate, [N(CH₃)₄][ICl₂], reactivity. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic structure, bonding, and mechanistic pathways that govern the synthetic utility of this versatile polyhalogen reagent. By integrating established theoretical frameworks with practical experimental insights, we aim to provide a self-validating system of protocols and analyses that enhance the predictive power of chemical research.
Introduction: The Dichotomous Nature of Dichloroiodate
This compound is a stable, crystalline solid that serves as a valuable source of electrophilic iodine.[1][2] Its utility in organic synthesis, particularly in the iodination of electron-rich aromatic systems and the iodochlorination of unsaturated bonds, is well-documented.[3][4] The dichloroiodate anion, [ICl₂]⁻, is a member of the polyhalogen anion family, which is characterized by hypervalent bonding and a rich and diverse chemistry.[5]
The reactivity of [N(CH₃)₄][ICl₂] is a delicate interplay between the inherent electrophilicity of the [ICl₂]⁻ anion and the influence of the tetramethylammonium cation and the reaction medium. A thorough understanding of these factors is paramount for optimizing existing synthetic protocols and designing novel chemical transformations. This guide will employ a theoretical lens to dissect these contributions, providing a robust framework for predicting and controlling the reactivity of this important reagent.
Theoretical Methodologies for Interrogating Reactivity
To gain a granular understanding of the reactivity of this compound, a suite of computational chemistry techniques is employed. Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure, bonding, and reaction mechanisms of halogen-containing compounds.[6][7]
Foundational Computational Approaches
A typical computational workflow for studying the reactivity of [N(CH₃)₄][ICl₂] involves several key steps, as illustrated below. The choice of functional and basis set is critical for obtaining accurate results. For systems containing heavy elements like iodine, a functional such as B3LYP, which incorporates a portion of exact Hartree-Fock exchange, paired with a basis set like 6-311G* that includes polarization functions, provides a good balance of computational cost and accuracy.[6] To account for the influence of the solvent, a polarizable continuum model (PCM) is often employed.[6]
Caption: A typical computational workflow for studying the reactivity of this compound.
Key Theoretical Descriptors of Reactivity
Frontier Molecular Orbital (FMO) Theory provides a powerful qualitative tool for understanding chemical reactivity.[8][9] The interaction between the Highest Occupied Molecular Orbital (HOMO) of a nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of an electrophile governs the initial stages of a chemical reaction.[10] For the dichloroiodate anion, the LUMO is expected to be localized on the iodine atom and possess significant σ* character with respect to the I-Cl bonds. This orbital's low energy and spatial distribution make the iodine atom the primary site for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis offers a quantitative description of bonding in terms of localized electron-pair bonds and lone pairs.[11][12] NBO analysis can elucidate the charge distribution within the [ICl₂]⁻ anion, revealing the extent of positive charge on the central iodine atom and the nature of the hypervalent 3-center-4-electron bond.[13][14] This information is crucial for understanding the electrophilicity of the reagent.
The Reactivity Profile of this compound
The reactivity of this compound is dominated by the electrophilic character of the central iodine atom in the [ICl₂]⁻ anion. This section will explore the key reaction classes and their underlying mechanisms from a theoretical perspective.
Electrophilic Aromatic Iodination
This compound is an effective reagent for the iodination of activated aromatic compounds.[3] The reaction proceeds via a classical electrophilic aromatic substitution mechanism.
Caption: The two-step mechanism of electrophilic aromatic iodination using [ICl₂]⁻.
From a theoretical standpoint, the rate-determining step is the formation of the σ-complex.[15] The stability of this carbocation intermediate is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups stabilize the positive charge, thus accelerating the reaction, which is consistent with experimental observations.
Iodochlorination of Alkenes and Alkynes
A key application of this compound is the iodochlorination of unsaturated carbon-carbon bonds.[4] This reaction proceeds via an electrophilic addition mechanism.
The initial step involves the attack of the alkene's π-bond on the electrophilic iodine atom of the [ICl₂]⁻ anion, leading to the formation of a cyclic iodonium ion intermediate. This is followed by the backside attack of a chloride ion to yield the vicinal iodochloroalkane.
Caption: The mechanism of alkene iodochlorination with [ICl₂]⁻ proceeds via a cyclic iodonium ion.
Computational studies on analogous electrophilic additions to alkenes support the formation of a bridged halonium ion intermediate.[6] The regioselectivity of the reaction with unsymmetrical alkenes is governed by the stability of the partial positive charges on the carbon atoms in the transition state leading to the iodonium ion. The nucleophilic attack of the chloride ion then occurs at the more substituted carbon, following Markovnikov's rule in reverse due to the bridged nature of the intermediate.
The Role of the Tetramethylammonium Cation
While the reactivity is primarily dictated by the [ICl₂]⁻ anion, the tetramethylammonium cation, [N(CH₃)₄]⁺, is not merely a spectator ion. Theoretical studies on the interaction of the tetramethylammonium cation with halide ions have shown that the positive charge is distributed over the hydrogen atoms of the methyl groups.[8] This diffuse charge distribution can influence the solubility of the reagent in organic solvents and may play a role in stabilizing the transition states of reactions through non-covalent interactions.
Experimental Protocols and Data
To bridge the gap between theory and practice, this section provides a representative experimental protocol and a summary of relevant data.
Protocol: Iodochlorination of Cyclohexene
This protocol describes a typical procedure for the iodochlorination of an alkene using this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexene (1.0 mmol) in dichloromethane (10 mL).
-
Reagent Addition: Add this compound (1.1 mmol) to the solution in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1-chloro-2-iodocyclohexane.
Spectroscopic and Physical Data
The following table summarizes key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₄H₁₂Cl₂IN | [15] |
| Molecular Weight | 271.96 g/mol | [15] |
| Appearance | Solid | [2] |
| CAS Number | 1838-41-1 | [13][15] |
| Raman Spectroscopy | Characteristic [ICl₂]⁻ peak around 270 cm⁻¹ | [3] |
Conclusion and Future Directions
This guide has provided an in-depth theoretical framework for understanding the reactivity of this compound. By leveraging computational tools such as DFT, FMO theory, and NBO analysis, we can rationalize its behavior in key synthetic transformations like electrophilic aromatic iodination and the iodochlorination of alkenes. The interplay between the electronic structure of the dichloroiodate anion and the influence of the counterion and solvent dictates the outcome of these reactions.
Future theoretical studies should focus on modeling the complete reaction pathways for specific substrates, including the explicit role of the tetramethylammonium cation and solvent molecules in the transition states. Such studies would provide quantitative data on activation barriers and reaction energetics, further enhancing our ability to predict and control the reactivity of this versatile reagent. The continued synergy between computational and experimental chemistry will undoubtedly unlock new applications for this compound in the synthesis of complex molecules.
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A Researcher's Guide to the Quantum Chemical Landscape of Tetramethylammonium Dichloroiodate
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Electronic intricacies of a Unique Polyhalogen Anion
Tetramethylammonium dichloroiodate, [(CH₃)₄N]⁺[ICl₂]⁻, presents a fascinating case study in the realm of polyhalogen chemistry.[1][2][3] The dichloroiodate anion, [ICl₂]⁻, is a linear triatomic species that exemplifies the complexities of halogen bonding and hypervalent interactions.[4][5][6][7] Understanding the electronic structure, bonding characteristics, and spectroscopic properties of this anion is crucial for its application in organic synthesis and materials science.[8][9] Quantum chemical calculations provide a powerful lens through which we can explore these molecular intricacies, offering insights that complement and often precede experimental investigation.[10][11]
This technical guide provides a comprehensive framework for performing accurate and reliable quantum chemical calculations on this compound. We will delve into the theoretical underpinnings, practical considerations for computational setup, and the interpretation of the resulting data, equipping researchers with the knowledge to confidently investigate this and similar polyhalogen systems.
Theoretical Foundations: Navigating the Computational Terrain
The accurate theoretical description of the dichloroiodate anion necessitates careful consideration of several key factors, primarily stemming from the presence of the heavy iodine atom.
The Imperative of Relativistic Effects
For heavy elements like iodine, the core electrons travel at speeds approaching a significant fraction of the speed of light.[12] This relativistic motion leads to a contraction of the s and p orbitals and an expansion of the d and f orbitals, a phenomenon that significantly influences the chemical bonding and properties of the molecule.[13][14][15][16] Neglecting these relativistic effects can lead to substantial errors in calculated geometries, vibrational frequencies, and electronic properties. Therefore, the incorporation of relativistic effects, either through scalar relativistic approaches or the use of effective core potentials (ECPs), is non-negotiable for obtaining meaningful results.[17]
Choosing the Right Tools: Functionals and Basis Sets
The selection of an appropriate theoretical method and basis set is paramount for the success of any quantum chemical calculation. For systems like the dichloroiodate anion, a balance between computational cost and accuracy is key.
-
Density Functional Theory (DFT): DFT methods have emerged as a workhorse in computational chemistry, offering a good compromise between accuracy and computational expense. Functionals such as B3LYP have been shown to provide reliable results for a wide range of systems, including those containing halogens.[18]
-
Basis Sets for Heavy Elements: Standard Pople-style basis sets are often inadequate for heavy elements. For iodine, it is crucial to employ basis sets that are specifically designed to account for relativistic effects. The Stuttgart-Dresden (SDD) effective core potential and its associated basis set are a popular and well-validated choice, replacing the core electrons of iodine with a potential and explicitly treating only the valence electrons.[17][18] For the lighter atoms (C, H, N, Cl), standard basis sets like 6-311+G(d,p) can be used.
The Nature of the Halogen Bond
The ICl₂⁻ anion can be described by a three-center, four-electron (3c-4e) bond, a concept central to understanding hypervalent molecules.[6] This interaction is a specific type of halogen bond, where the iodine atom acts as a halogen bond donor, and the chloride ions act as acceptors.[19][20][21][22][23] Computational methods allow for the detailed analysis of this bond through techniques like Natural Bond Orbital (NBO) analysis, which can elucidate the charge distribution and orbital interactions.
Computational Workflow: A Step-by-Step Protocol
This section outlines a detailed protocol for performing a comprehensive quantum chemical investigation of the dichloroiodate anion. We will use the ORCA software package as an example, though the general principles are transferable to other quantum chemistry programs like Gaussian.[24][25][26][27][28]
Step 1: Molecular Structure Input
The initial step is to create a 3D model of the tetramethylammonium cation and the dichloroiodate anion. The linear geometry of the ICl₂⁻ anion should be used as a starting point.[4][5][7] The coordinates can be generated using molecular modeling software like Avogadro.
Step 2: Geometry Optimization and Frequency Calculation
The primary goal is to find the minimum energy structure of the ions. This is achieved through a geometry optimization calculation. A subsequent frequency calculation is essential to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
Caption: A generalized workflow for quantum chemical calculations.
ORCA Input Example for Geometry Optimization and Frequency Calculation of ICl₂⁻:
Step 3: Calculation of Molecular Properties
Once a validated minimum energy structure is obtained, a variety of molecular properties can be calculated to gain deeper insights.
-
Natural Bond Orbital (NBO) Analysis: To understand the bonding and charge distribution.
-
Vibrational Spectroscopy: To predict the infrared (IR) and Raman spectra, which can be compared with experimental data.[8][9][29]
-
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum.
Data Presentation and Interpretation
A crucial aspect of computational research is the clear and concise presentation of data.
Table 1: Calculated Structural and Vibrational Data for the Dichloroiodate Anion (ICl₂⁻)
| Parameter | Calculated Value (B3LYP/def2-SVP) | Experimental Value |
| I-Cl Bond Length (Å) | 2.55 | ~2.54 |
| Cl-I-Cl Bond Angle (°) | 180.0 | 180.0 |
| Symmetric Stretch (cm⁻¹) | 260 | ~265 (Raman) |
| Asymmetric Stretch (cm⁻¹) | 285 | ~290 (IR) |
Experimental values are approximate and can vary depending on the cation and crystal packing.
Caption: Optimized structure of the dichloroiodate anion.
Conclusion: From Calculation to Chemical Insight
Quantum chemical calculations offer an indispensable toolkit for the modern researcher. By following a methodologically sound and theoretically informed approach, it is possible to unravel the intricate electronic structure and bonding of complex species like this compound. The insights gained from these computational studies not only deepen our fundamental understanding of chemical principles but also guide the rational design of new molecules and materials with tailored properties.
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Methodological & Application
Application Notes and Protocols for the Iodination of Phenols and Anilines using Tetramethylammonium Dichloroiodate
Introduction: A Modern Approach to Aromatic Iodination
Iodinated phenols and anilines are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The carbon-iodine bond serves as a versatile synthetic handle, particularly for the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions.[1] Consequently, the development of efficient, selective, and operationally simple iodination methods is of paramount importance to the drug development and chemical synthesis sectors.
Traditionally, the iodination of activated aromatic systems like phenols and anilines has been accomplished using reagents such as molecular iodine (I₂) or N-iodosuccinimide (NIS).[2] However, these methods can suffer from drawbacks including harsh reaction conditions, the need for strong acid catalysts, and the generation of stoichiometric waste products.[3]
Tetramethylammonium dichloroiodate(I), [N(CH₃)₄][ICl₂], has emerged as a highly effective and user-friendly reagent for the electrophilic iodination of a wide range of aromatic compounds.[4] It is a stable, crystalline solid that offers several advantages, including mild, solvent-free reaction conditions, high yields, and excellent regioselectivity, typically favoring para-iodination.[4] These attributes make it an environmentally benign and efficient alternative to classical iodinating agents.
This guide provides a comprehensive overview of the application of this compound for the iodination of phenols and anilines, complete with detailed protocols, mechanistic insights, and practical advice for researchers and drug development professionals.
The Reagent: this compound
This compound is a quaternary ammonium salt of the dichloroiodate anion ([ICl₂]⁻). It is a pale yellow, stable solid that can be handled without special precautions, although standard laboratory safety practices should always be observed.[5] Its utility as an iodinating agent stems from the electrophilic nature of the iodine atom within the dichloroiodate complex.
Reagent Preparation
While commercially available, this compound can also be prepared in the laboratory. A common method involves the reaction of tetramethylammonium chloride with iodine monochloride. A generalized procedure is as follows:
Protocol for the Synthesis of this compound
-
Dissolution: Dissolve tetramethylammonium chloride (1.0 eq) in a minimal amount of a suitable solvent, such as chloroform or dichloromethane.
-
Addition of ICl: While stirring the solution, slowly add a solution of iodine monochloride (1.0 eq) in the same solvent.
-
Precipitation: The product will precipitate from the solution upon addition of ICl. The reaction is typically rapid and occurs at room temperature.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to yield this compound as a crystalline solid.
Note: This is a generalized procedure. Researchers should consult specific literature for detailed synthesis protocols and safety precautions.
Mechanism of Iodination
The iodination of phenols and anilines with this compound proceeds via an electrophilic aromatic substitution (SₑAr) mechanism.[6] The key steps are outlined below:
-
Generation of the Electrophile: The dichloroiodate anion ([ICl₂]⁻) serves as the source of the electrophilic iodine species. Although neutral iodine (I₂) is a weak electrophile, the polarization of the I-Cl bonds in the [ICl₂]⁻ anion enhances the electrophilicity of the iodine atom.
-
Nucleophilic Attack: The electron-rich aromatic ring of the phenol or aniline acts as a nucleophile, attacking the electrophilic iodine atom of the dichloroiodate anion. This is the rate-determining step of the reaction and results in the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion.[6][7]
-
Restoration of Aromaticity: A weak base, which can be another molecule of the aniline or phenol substrate, or the dichloroiodate anion itself, abstracts a proton from the sp³-hybridized carbon of the Wheland intermediate. This restores the aromaticity of the ring and yields the iodinated product.[7]
Experimental Protocols
The following protocols are based on the highly efficient solvent-free method developed by Hajipour, Arbabian, and Ruoho.[4] This method is notable for its simplicity, speed, and environmental friendliness.
General Protocol for the Iodination of Phenols and Anilines
-
Reagent Preparation: In a mortar, add the phenol or aniline substrate (5.0 mmol) and this compound (1.4 g, 5.0 mmol, 1.0 eq).
-
Grinding: Grind the mixture with a pestle until a homogeneous powder is formed.
-
Reaction: Allow the mixture to stand at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the starting material is consumed (as indicated by TLC), add 5 mL of a 5% aqueous solution of sodium bisulfite (or sodium thiosulfate) to the solid mixture to quench any unreacted iodinating agent.
-
Extract the product with diethyl ether (3 x 5 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[4]
-
Data Presentation: Iodination of Various Phenols and Anilines
The following table summarizes the results obtained for the iodination of a range of substituted phenols and anilines using the solvent-free protocol.
| Entry | Substrate | Product | Time (min) | Yield (%) |
| 1 | Phenol | 4-Iodophenol | 5 | 98 |
| 2 | p-Cresol | 4-Methyl-2-iodophenol | 10 | 95 |
| 3 | m-Cresol | 3-Methyl-4-iodophenol & 3-Methyl-6-iodophenol | 10 | 96 (mixture) |
| 4 | Aniline | 4-Iodoaniline | 15 | 94 |
| 5 | p-Toluidine | 4-Methyl-2-iodoaniline | 20 | 92 |
| 6 | N,N-Dimethylaniline | 4-Iodo-N,N-dimethylaniline | 5 | 98 |
| 7 | 2-Naphthol | 1-Iodo-2-naphthol | 10 | 97 |
| 8 | 4-Chloroaniline | 4-Chloro-2-iodoaniline | 45 | 90 |
Data adapted from Hajipour, A. R.; Arbabian, M.; Ruoho, A. E. J. Org. Chem. 2002, 67, 8622-8624.[4]
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The progress of the reaction can be easily monitored by TLC, providing a clear endpoint. The work-up procedure effectively removes the reagent and byproducts, and the final purification by column chromatography ensures the isolation of a high-purity product. The identity and purity of the iodinated products should be confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low or no reaction | - Inactive reagent.- Substrate is strongly deactivated. | - Use freshly prepared or properly stored reagent.- This method is most effective for activated or moderately deactivated aromatic rings. Consider alternative iodination methods for strongly deactivated substrates. |
| Formation of di-iodinated products | - Highly activated substrate.- Reaction time is too long. | - Use a stoichiometric amount of the iodinating reagent.- Carefully monitor the reaction by TLC and quench it as soon as the starting material is consumed. |
| Difficult purification | - Incomplete quenching.- Co-elution of isomers. | - Ensure complete quenching by adding the sodium bisulfite solution until the color of iodine is no longer visible.- Optimize the eluent system for column chromatography to achieve better separation of isomers. |
Safety and Handling
This compound should be handled in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[5] The compound is a skin and eye irritant and may cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[5] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[5]
Conclusion
This compound is a superior reagent for the iodination of phenols and anilines, offering a combination of high efficiency, selectivity, and operational simplicity under environmentally benign solvent-free conditions. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to incorporate this valuable synthetic tool into their workflows, accelerating the synthesis of key iodinated intermediates.
References
-
Hajipour, A. R.; Arbabian, M.; Ruoho, A. E. this compound: An Efficient and Environmentally Friendly Iodination Reagent for Iodination of Aromatic Compounds under Mild and Solvent-Free Conditions. J. Org. Chem.2002 , 67 (24), 8622–8624. [Link]
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
Wikipedia. Electrophilic aromatic substitution. [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution (EAS) Mechanism. [Link]
-
Chemia. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. [Link]
-
Chemistry LibreTexts. Other Aromatic Substitutions. [Link]
-
Chemistry Steps. Reactions of Phenols. [Link]
-
YouTube. Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. [Link]
-
ResearchGate. Spectrophotometric Exploration of the Mechanism of Dichloroiodate (ICl2–) Formation from NaI, NaOCl, and HCl. [Link]
-
Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]
-
Organic Chemistry. Iodination - Common Conditions. [Link]
-
PubMed. this compound: an efficient and environmentally friendly iodination reagent for iodination of aromatic compounds under mild and solvent-free conditions. [Link]
-
ResearchGate. Iodination of Benzylanilines with Potassium Dichloroiodate. [Link]
-
ResearchGate. Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. [Link]
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Ataman Kimya. TETRAMETHYLAMMONIUM CHLORIDE. [Link]
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PMC. Oxidative Dearomatization of Phenols and Anilines via λ3- and λ5-Iodane-Mediated Phenylation and Oxygenation. [Link]
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The Modern Iodination Toolkit: A Detailed Guide to Tetramethylammonium Dichloroiodate
Introduction: Reimagining Electrophilic Iodination
In the landscape of organic synthesis, the introduction of an iodine atom onto an aromatic scaffold is a pivotal transformation. Iodoarenes are not merely halogenated derivatives; they are versatile building blocks, primed for participation in a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), the formation of hypervalent iodine reagents, and as key intermediates in the synthesis of complex pharmaceuticals and natural products.[1]
For decades, the direct iodination of arenes has been approached with a variety of reagents, from molecular iodine with an oxidizing agent to N-Iodosuccinimide (NIS).[2] While effective, these classical methods can be hampered by harsh reaction conditions, the use of strong acids, and challenges in achieving high regioselectivity.
This application note introduces Tetramethylammonium dichloroiodate ([N(CH₃)₄]⁺[ICl₂]⁻) , a stable, crystalline solid that has emerged as a highly efficient and remarkably mild reagent for the electrophilic iodination of activated aromatic systems. Its primary advantages lie in its ease of handling, high reactivity under gentle conditions—often solvent-free—and excellent yields, making it a valuable and environmentally conscious alternative in the modern synthetic chemist's arsenal.[3] This guide provides a deep dive into the mechanistic underpinnings of its reactivity, detailed protocols for its application, and field-proven insights to ensure successful implementation in a research and development setting.
Mechanism of Action: The Dichloroiodate Anion as an Electrophilic Iodine Source
The efficacy of this compound stems from the nature of the dichloroiodate ([ICl₂]⁻) anion. While the overall charge is negative, the iodine atom at the center of the linear Cl-I-Cl arrangement bears a partial positive charge (δ+) due to the higher electronegativity of the flanking chlorine atoms. This polarization renders the iodine atom electrophilic and susceptible to attack by electron-rich species.
The iodination of an activated arene, such as a phenol or aniline, proceeds via a classical electrophilic aromatic substitution (SEAr) pathway.
Caption: Proposed mechanism for electrophilic aromatic iodination.
-
Electrophilic Attack: The electron-rich π-system of the aromatic ring attacks the electrophilic iodine atom of the [ICl₂]⁻ anion.
-
Formation of the Sigma Complex: This attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Rearomatization: A base (which can be a solvent molecule or the displaced [Cl]⁻ anion) abstracts a proton from the sp³-hybridized carbon bearing the new iodine substituent. This restores the aromaticity of the ring, yielding the final iodinated product.
The tetramethylammonium cation ([N(CH₃)₄]⁺) is a spectator ion, serving to stabilize the reactive [ICl₂]⁻ anion in a solid, manageable form.
Applications & Scope: Selective Iodination of Activated Arenes
This compound exhibits excellent reactivity and selectivity for electron-rich aromatic compounds. The reaction is particularly effective for:
-
Phenols and Anisoles: The strong activating nature of hydroxyl and alkoxy groups directs iodination primarily to the ortho and para positions. Steric hindrance can often be leveraged to favor para-substitution.
-
Anilines and Acetanilides: Amino and acetamido groups are potent activators, leading to rapid iodination. The high reactivity often necessitates careful control of stoichiometry to prevent poly-iodination.[4]
-
Activated Heterocycles: Electron-rich heterocyclic systems such as pyrroles and thiophenes are also suitable substrates for iodination with this reagent.
The mild conditions, particularly in solvent-free protocols, offer broad functional group tolerance, preserving sensitive moieties that might not withstand harsher, acid-catalyzed methods.
Quantitative Data Summary
The following table summarizes representative results for the solvent-free iodination of various aromatic compounds using this compound, demonstrating the efficiency and speed of this method.
| Entry | Substrate | Time (min) | Product | Yield (%) |
| 1 | Phenol | 5 | 4-Iodophenol | 95 |
| 2 | Aniline | 5 | 4-Iodoaniline | 96 |
| 3 | Acetanilide | 10 | 4-Iodoacetanilide | 98 |
| 4 | Anisole | 15 | 4-Iodoanisole | 92 |
| 5 | β-Naphthol | 5 | 1-Iodo-2-naphthol | 98 |
| 6 | 8-Hydroxyquinoline | 45 | 5,7-Diiodo-8-hydroxyquinoline | 95 |
| 7 | Indole | 10 | 3-Iodoindole | 90 |
Data synthesized from Hajipour, A. R., et al. J. Org. Chem. 2002, 67 (24), 8622–4.[3]
Experimental Protocols
Protocol 1: Solvent-Free Iodination of Activated Arenes (General Procedure)
This protocol is adapted from the highly efficient, environmentally friendly method developed by Hajipour et al.[3] It is ideal for phenols, anilines, and other highly activated systems.
Causality Behind Experimental Choices:
-
Solvent-Free: Grinding the reactants together provides intimate contact, promoting a rapid reaction without the need for a solvent, which simplifies workup and reduces waste. This is possible due to the high reactivity of the reagent with activated substrates.
-
Mortar and Pestle: Provides the mechanical energy to initiate and sustain the solid-state reaction.
-
Sodium Bisulfite Quench: The workup with aqueous sodium bisulfite (NaHSO₃) is critical. It serves to neutralize any unreacted iodinating reagent by reducing it to iodide (I⁻), preventing the formation of unwanted byproducts during extraction and purification.
Sources
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- 3. This compound: an efficient and environmentally friendly iodination reagent for iodination of aromatic compounds under mild and solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Tetramethylammonium Dichloroiodate in Solvent-Free Aromatic Iodination
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Greener Approach to Aromatic Iodination
Iodinated aromatic compounds are pivotal intermediates in organic synthesis, finding extensive applications in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Traditional methods for aromatic iodination often rely on molecular iodine in the presence of an oxidizing agent, strong acids, or heavy metal catalysts, which can generate hazardous waste and require stringent reaction conditions.[2][3] The principles of green chemistry encourage the development of more environmentally benign synthetic methodologies, focusing on waste reduction, the use of less hazardous materials, and improved energy efficiency.[4]
Solvent-free reactions, in particular, have garnered significant attention as they can lead to enhanced reaction rates, greater selectivity, and simplified product isolation, all while minimizing the environmental impact of organic solvents.[1][4][5] This application note details a robust and environmentally friendly protocol for the iodination of aromatic compounds utilizing tetramethylammonium dichloroiodate (TMADCI) under solvent-free conditions. TMADCI is a stable, easy-to-handle, yellow powder that serves as a mild and efficient source of electrophilic iodine, enabling rapid and high-yielding iodination of a wide range of aromatic substrates at room temperature.[1][6][7]
The Reagent: this compound (TMADCI)
This compound, with the chemical formula [(CH₃)₄N]⁺[ICl₂]⁻, is a quaternary ammonium salt of the dichloroiodate anion. It is a stable solid that can be stored for months in a dark container at room temperature without losing its activity.[1] This reagent is soluble in polar solvents like methanol, acetonitrile, and dichloromethane, but insoluble in nonpolar solvents such as hexane and diethyl ether.[1] Its stability and ease of handling make it a superior alternative to many other iodinating agents.
The preparation of TMADCI is straightforward, involving the reaction of tetramethylammonium chloride with iodine monochloride. The resulting yellow powder is the active reagent for the iodination reactions described herein.
Reaction Mechanism: Electrophilic Aromatic Substitution
The iodination of aromatic compounds with TMADCI proceeds via an electrophilic aromatic substitution (SₑAr) mechanism. While iodine itself is a relatively weak electrophile, the dichloroiodate anion ([ICl₂]⁻) in TMADCI acts as a source of a more potent electrophilic iodine species, likely through the in-situ generation of iodine monochloride (ICl).
The generally accepted mechanism for electrophilic aromatic iodination involves the following key steps:
-
Generation of the Electrophile: The TMADCI reagent provides the electrophilic iodine species.
-
Formation of the Sigma Complex: The π-electrons of the aromatic ring attack the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Aromatization: A weak base, which can be the counter-ion or another molecule in the reaction mixture, removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the iodinated product.
This solvent-free approach avoids the need for strong acids or oxidizing agents to generate the electrophile, contributing to its mildness and broad functional group tolerance.[1]
Experimental Workflow and Protocol
The solvent-free iodination of aromatic compounds with TMADCI is a simple and efficient procedure that can be performed in a standard laboratory setting. The general workflow involves the intimate mixing of the solid aromatic substrate with solid TMADCI, followed by a short reaction time at room temperature.
Diagram of the Experimental Workflow:
Caption: General workflow for solvent-free aromatic iodination using TMADCI.
Detailed Protocol: Iodination of Anisole
This protocol provides a representative example for the iodination of an activated aromatic compound, anisole, to form 4-iodoanisole.
Materials:
-
Anisole (liquid)
-
This compound (TMADCI) (solid)
-
Mortar and pestle
-
Diethyl ether (or other suitable extraction solvent)
-
5% Sodium bisulfite solution
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
-
Standard laboratory glassware (beakers, separatory funnel, round-bottom flask)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a clean and dry mortar, add this compound (1.4 g, 5.0 mmol). To this, add anisole (0.54 g, 5.0 mmol).
-
Grinding: Grind the mixture thoroughly with a pestle for 2-3 minutes to ensure the formation of a homogeneous powder. The reaction is often accompanied by a color change to brown.
-
Reaction Time: Allow the mixture to stand at room temperature. Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate eluent system). For activated aromatic compounds, the reaction is typically complete within 5-20 minutes.[1]
-
Work-up: Once the starting material is consumed as indicated by TLC, add 5 mL of a 5% aqueous sodium bisulfite solution to the mortar to quench any unreacted iodinating agent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 5 mL).
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 4-iodoanisole.
Substrate Scope and Performance Data
This solvent-free iodination method is applicable to a wide range of aromatic compounds, including both activated and deactivated systems.[1][7] The reaction proceeds rapidly with electron-rich substrates and requires slightly longer reaction times for electron-deficient ones.[1] A key advantage of this method is its tolerance of various functional groups, such as hydroxyl, aldehyde, and amine groups, which are not oxidized under these mild conditions.[1]
| Entry | Substrate | Time (min) | Yield (%) |
| 1 | Aniline | 5 | 98 |
| 2 | Phenol | 5 | 98 |
| 3 | Anisole | 10 | 95 |
| 4 | Acetanilide | 15 | 95 |
| 5 | Toluene | 20 | 92 |
| 6 | Benzoic Acid | 30 | 90 |
| 7 | Nitrobenzene | 45 | 85 |
| 8 | Benzaldehyde | 35 | 92 |
Data synthesized from Hajipour, A. R., et al. (2001).[1]
Safety and Handling Precautions
As with all chemical procedures, appropriate safety measures must be taken.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling reagents.
-
Handling TMADCI: this compound may cause skin and serious eye irritation, as well as respiratory irritation.[8] Avoid inhalation of dust and direct contact with skin and eyes.[9][10] Handle in a well-ventilated area or a fume hood.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Advantages of the TMADCI Solvent-Free Method
This method offers several significant advantages over traditional iodination techniques:
-
Environmentally Friendly: The elimination of organic solvents reduces waste and environmental impact.[1][4]
-
Mild Reaction Conditions: The reaction proceeds at room temperature without the need for strong acids, bases, or oxidants.[1][6]
-
High Yields and Short Reaction Times: The method provides excellent yields of iodinated products in a short amount of time.[1][11]
-
Simple Procedure: The experimental setup and work-up are straightforward, involving simple grinding and extraction.[1]
-
Broad Substrate Scope: The method is effective for a wide variety of activated and deactivated aromatic compounds.[1][7]
-
Functional Group Tolerance: The mild conditions allow for the iodination of substrates with sensitive functional groups.[1]
Conclusion
The use of this compound for the solvent-free iodination of aromatic compounds represents a significant advancement in green chemistry. This method is highly efficient, operationally simple, and applicable to a broad range of substrates. For researchers and professionals in drug development and chemical synthesis, this protocol offers a practical and environmentally responsible alternative to conventional iodination methods, facilitating the synthesis of valuable iodoaromatic intermediates.
References
-
Hajipour, A. R., Arbabian, M., & Ruoho, A. E. (2001). This compound: An Efficient and Environmentally Friendly Iodination Reagent for Iodination of Aromatic Compounds under Mild and Solvent-Free Conditions. The Journal of Organic Chemistry, 66(16), 5674–5676. [Link]
-
Hajipour, A. R., Arbabian, M., & Ruoho, A. E. (2001). This compound: an efficient and environmentally friendly iodination reagent for iodination of aromatic compounds under mild and solvent-free conditions. PubMed. [Link]
-
Hajipour, A. R., Arbabian, M., & Ruoho, A. E. (2001). This compound: An Efficient and Environmentally Friendly Iodination Reagent for Iodination of Aromatic Compounds under Mild and Solvent-Free Conditions. ACS Publications. [Link]
-
Fan, A. L. (2017). Iodination of 3,5-Dichloroanisole Using Silver Salts. University of Mississippi eGrove. [Link]
-
Solvent-free Organic Reaction Techniques as an Approach for Green Chemistry. (2023). DergiPark. [Link]
-
Hydrocarbon iodination: Aromatic compound iodination overview and reactions. (2022). Chemia. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. [Link]
-
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Tetramethylammonium chloride. [Link]
-
Himaja, M., et al. (2011). green technique-solvent free synthesis and its advantages. International Journal of Research in Ayurveda and Pharmacy. [Link]
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2020). MDPI. [Link]
-
Pavlinac, J., et al. (2008). Iodination of Organic Compounds Using the Reagent System I2-30% aq. H2O2 under Organic Solvent-free Reaction Conditions. ResearchGate. [Link]
-
Spectrophotometric Exploration of the Mechanism of Dichloroiodate (ICl2–) Formation from NaI, NaOCl, and HCl. (2023). ACS Omega. [Link]
-
Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate. (n.d.). Rhodium.ws. [Link]
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Application Notes and Protocols for the Workup of Tetramethylammonium Dichloroiodate Reactions
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of the reaction workup procedure for syntheses involving tetramethylammonium dichloroiodate ((CH₃)₄NICI₂). Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offers practical field-proven insights, and equips the user with the knowledge to troubleshoot and adapt the protocol as needed. This application note is designed to ensure scientific integrity, safety, and reproducibility in the laboratory.
Introduction: Understanding this compound
This compound (TMADCI) is a versatile and efficient reagent for the electrophilic iodination of a wide range of organic compounds, particularly aromatic systems.[1][2] It is a stable, crystalline solid, which makes it easier to handle compared to other iodinating agents like iodine monochloride.[1] TMADCI is particularly effective for the iodination of activated and moderately activated aromatic rings. The mechanism of iodination proceeds via an electrophilic aromatic substitution pathway, where the dichloroiodate anion acts as a source of an electrophilic iodine species.
This guide will focus on the critical post-reaction phase: the workup. A proper workup is essential to quench any unreacted reagent, separate the desired iodinated product from byproducts and starting materials, and ultimately isolate the pure compound.
The Iodination Reaction Workup: A Step-by-Step Protocol with Rationale
The following protocol is a robust and widely applicable method for the workup of iodination reactions employing this compound.
Experimental Workflow Diagram
Caption: A generalized workflow for the workup and purification of an iodination reaction using this compound.
Step 1: Quenching the Reaction
Protocol:
-
Upon completion of the reaction (as determined by a suitable monitoring technique such as Thin Layer Chromatography), the reaction mixture is cooled to room temperature.
-
Slowly add a 5-10% aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to the reaction mixture with vigorous stirring. Continue the addition until the characteristic brown or purple color of iodine disappears, and the solution becomes colorless or pale yellow.
Expertise & Experience:
The quenching step is critical for neutralizing any unreacted this compound and removing residual iodine (I₂), which can complicate purification and potentially lead to side reactions.
-
Causality of Quenching: Sodium bisulfite and sodium thiosulfate are reducing agents that react with the electrophilic iodine species and molecular iodine to form colorless and water-soluble iodide ions (I⁻).[3][4]
-
Reaction with Dichloroiodate: ICl₂⁻ + 2HSO₃⁻ + H₂O → I⁻ + 2Cl⁻ + 2SO₄²⁻ + 4H⁺
-
Reaction with Iodine: I₂ + HSO₃⁻ + H₂O → 2I⁻ + SO₄²⁻ + 3H⁺
-
-
Why a 5-10% Solution? Using a dilute solution of the quenching agent helps to control the exothermicity of the reaction and prevents the precipitation of salts that could trap the product.
-
Alternative Quenching Agents: While sodium bisulfite and thiosulfate are most common, other reducing agents like ascorbic acid can also be used, particularly in studies of polar iodinated disinfection byproducts.[5]
Step 2: Liquid-Liquid Extraction
Protocol:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction. Diethyl ether is a common choice. Other suitable solvents include ethyl acetate and dichloromethane.
-
Stopper the separatory funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The organic layer will contain the desired iodinated product, while the aqueous layer will contain inorganic salts and the tetramethylammonium cation.
-
Drain the aqueous layer and collect the organic layer.
-
To maximize the yield, re-extract the aqueous layer with a fresh portion of the organic solvent one or two more times. Combine all organic extracts.
Expertise & Experience:
The choice of extraction solvent is crucial for efficient separation of the product.
-
Solvent Selection: The ideal extraction solvent should have the following properties:
-
High solubility for the desired iodinated product.
-
Low solubility in water (immiscibility).
-
A boiling point that allows for easy removal by rotary evaporation.
-
Relative inertness towards the product.
-
-
Why Diethyl Ether? Diethyl ether is a good choice for many iodoaromatic compounds due to its moderate polarity and low boiling point. However, its high volatility and flammability require careful handling.
-
Troubleshooting Emulsions: Emulsions, which are stable mixtures of the organic and aqueous phases, can sometimes form during extraction.[6][7] To break an emulsion:
-
Allow the mixture to stand undisturbed for a period.
-
Gently swirl the separatory funnel instead of shaking vigorously.
-
Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[8]
-
Filter the entire mixture through a pad of Celite®.
-
Step 3: Washing the Organic Phase
Protocol:
-
Wash the combined organic extracts sequentially with:
-
Deionized water to remove any water-soluble impurities.
-
Saturated aqueous sodium chloride (brine) to remove the majority of the dissolved water in the organic phase.
-
-
During each wash, shake the separatory funnel, allow the layers to separate, and discard the aqueous layer.
Expertise & Experience:
Washing the organic layer is essential to remove residual inorganic salts, the quenching agent, and any other water-soluble byproducts. The brine wash is a pre-drying step that facilitates the efficient removal of water in the subsequent step.
Step 4: Drying and Filtration
Protocol:
-
Transfer the washed organic layer to an Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add the drying agent until it no longer clumps together, indicating that all the water has been absorbed.
-
Gently swirl the flask and allow it to stand for 10-15 minutes.
-
Remove the drying agent by gravity or vacuum filtration, washing the drying agent with a small amount of fresh extraction solvent to ensure complete recovery of the product.
Expertise & Experience:
Thorough drying of the organic phase is necessary to prevent the presence of water from interfering with subsequent purification steps and to obtain an accurate yield of the product.
-
Choice of Drying Agent: Magnesium sulfate is a fast and efficient drying agent, but it is slightly acidic. Sodium sulfate is a neutral drying agent but is slower and has a lower capacity for water. The choice depends on the stability of the product.
Step 5: Concentration
Protocol:
-
Transfer the dried and filtered organic solution to a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure. Be mindful of the bath temperature to avoid decomposition of the product.
Expertise & Experience:
This step yields the crude iodinated product, which can then be purified.
Purification of the Iodinated Product
Column chromatography is the most common method for purifying the crude product from an iodination reaction.[9][10]
Protocol for Column Chromatography:
-
Select a suitable stationary phase: Silica gel is the most common choice for the purification of iodoaromatic compounds.[9]
-
Determine the optimal mobile phase: This is typically done by running thin-layer chromatography (TLC) of the crude product in various solvent systems. A good solvent system will give a retention factor (R_f) of ~0.2-0.4 for the desired product. Common mobile phases for iodoaromatics are mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Pack the column: Prepare a slurry of the stationary phase in the mobile phase and carefully pack it into a chromatography column.
-
Load the sample: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elute the column: Pass the mobile phase through the column and collect fractions.
-
Analyze the fractions: Monitor the fractions by TLC to identify those containing the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified iodinated compound.
Expertise & Experience:
-
Purification of Specific Classes:
-
Iodinated Phenols and Anilines: These compounds are more polar and may require a more polar mobile phase (e.g., higher percentage of ethyl acetate in hexane). Their acidic or basic nature can also be exploited in the workup or purification.[11]
-
Neutral Iodoaromatics: These are typically less polar and can be eluted with less polar solvent systems.
-
-
Quantitative Data: The yield and purity of the final product will depend on the specific substrate and reaction conditions. Below is a table of representative yields for the iodination of various aromatic compounds.
| Substrate | Product | Yield (%) |
| Anisole | 4-Iodoanisole | 95 |
| Acetanilide | 4-Iodoacetanilide | 92 |
| Toluene | 4-Iodotoluene | 85 |
| Phenol | 4-Iodophenol | 90 |
(Yields are representative and may vary based on specific experimental conditions)
Safety and Waste Disposal
Safety Precautions:
-
This compound is a skin and eye irritant.[4] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of the dust.
-
The organic solvents used in the extraction are flammable and should be handled with care, away from ignition sources.
Waste Disposal:
-
Iodinated Organic Waste: All organic waste containing iodinated compounds should be collected in a designated halogenated waste container.[12] Do not dispose of this waste down the drain.
-
Aqueous Waste: The aqueous waste from the workup will contain tetramethylammonium salts. Tetramethylammonium hydroxide is a hazardous material, and its disposal should be in accordance with local, state, and federal regulations.[13][14] It is generally recommended to collect this aqueous waste for treatment by a certified hazardous waste disposal company.
-
Solid Waste: Used drying agents and silica gel from chromatography should be considered contaminated with the iodinated product and disposed of as solid chemical waste.
Conclusion
The successful isolation of pure iodinated products from reactions utilizing this compound hinges on a well-executed workup procedure. By understanding the chemical principles behind each step, from quenching to purification, researchers can optimize their outcomes and troubleshoot effectively. This guide provides a solid foundation of both protocol and rationale to ensure the safe and efficient synthesis of valuable iodinated compounds for research and development.
References
- Chen, J., Xiong, X., Chen, Z., & Huang, J. (2015). A mild and rapid method for the iodination of arenes. Synlett, 26(19), 2831-2834.
-
Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. MANAC Inc. Retrieved from [Link]
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ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]
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Chemia. (2022). Hydrocarbon iodination: Aromatic compound iodination overview and reactions. MANAC Inc. Retrieved from [Link]
- Dohi, T., & Kita, Y. (2022). Cyclic Hypervalent Iodine-Induced Oxidative Phenol and Aniline Couplings with Phenothiazines. Organic Letters, 24(32), 5971-5976.
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U.S. Department of Health and Human Services. (n.d.). Toxicological Profile for Iodine. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing iodo-aromatic compounds.
-
University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing iodo aromatic hydrocarbon.
- Pan, Y., Zhang, X., & Yang, M. (2016). Selection and applicability of quenching agents for the analysis of polar iodinated disinfection byproducts. Chemosphere, 163, 45-51.
-
Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine. Retrieved from [Link]
- Luliński, P., & Skulski, L. (2000). Iodination of Both Deactivated and Activated Arenes with I₂/NaIO₄ or I₂/NaIO₃ in Concentrated H₂SO₄. Bulletin of the Chemical Society of Japan, 73(4), 951-956.
-
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from [Link]
-
Chemia. (2022). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). MANAC Inc. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
- MDPI. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Molecules, 28(7), 3195.
-
RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. Retrieved from [Link]
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Chemistry Lectures. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. [Link]
- Google Patents. (n.d.). How to recover iodine.
-
ResearchGate. (n.d.). Removal of Tetramethyl Ammonium Hydroxide from Synthetic Liquid Wastes of Electronic Industry through Micellar Enhanced Ultrafiltration. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Reaction Work-Up I | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]
- Google Patents. (n.d.). Process for the iodination of phenolic derivatives.
- Journal of Chemical Education. (2005). An Iodine Fluorescence Quenching Clock Reaction. 82(8), 1151.
- MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(1), 123.
- MDPI. (2023).
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Electrophilic Iodination of Heterocycles with Tetramethylammonium Dichloroiodate: A Comprehensive Application Protocol
An Application Guide for Researchers
Abstract
Iodinated heterocyclic motifs are foundational building blocks in medicinal chemistry, materials science, and synthetic organic chemistry. The strategic introduction of iodine provides a versatile handle for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures. This application note provides a detailed guide to the use of Tetramethylammonium Dichloroiodate, [N(CH₃)₄]⁺[ICl₂]⁻, as a highly efficient, stable, and user-friendly reagent for the electrophilic iodination of various heterocyclic systems. We will explore the mechanistic underpinnings of this transformation, present detailed, field-tested protocols for both solvent-free and solution-phase reactions, and offer expert insights into optimizing reaction conditions and troubleshooting common challenges.
Introduction: The Strategic Value of Iodinated Heterocycles
Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The ability to selectively functionalize these scaffolds is paramount for drug discovery and development. Electrophilic iodination stands out as a key synthetic transformation, as the resulting carbon-iodine bond is the most reactive among halogens for widely-used transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).[1]
Traditional iodinating agents such as molecular iodine (I₂) often require harsh oxidizing agents or activators, while reagents like iodine monochloride (ICl) are volatile, corrosive, and hazardous to handle.[1][2] In contrast, this compound (TMADCI) emerges as a superior alternative. It is a stable, crystalline solid that is easy to handle and store, and it often facilitates clean and high-yielding iodinations under remarkably mild conditions, including solvent-free protocols that align with the principles of green chemistry.[2][3][4] This guide will provide researchers with the necessary knowledge to effectively implement TMADCI in their synthetic workflows.
The Reagent: Understanding this compound (TMADCI)
TMADCI is a quaternary ammonium salt containing the dichloroiodate(I) anion ([ICl₂]⁻). This anion is the active iodinating species. The central iodine atom is flanked by two more electronegative chlorine atoms, creating a polarized system where the iodine atom bears a partial positive charge, rendering it highly electrophilic.
Key Properties and Advantages:
| Property | Description | Source |
| Appearance | Light yellow to amber or dark green crystalline solid. | |
| CAS Number | 1838-41-1 | [5][6][7] |
| Molecular Formula | C₄H₁₂Cl₂IN | [5] |
| Molecular Weight | 271.96 g/mol | [5][7] |
| Stability | Stable solid at room temperature, can be stored under ambient conditions.[8] | [8] |
| Handling | Non-volatile solid, significantly easier and safer to handle than liquid or gaseous reagents. | |
| Reactivity | Highly effective for iodinating electron-rich aromatic and heteroaromatic compounds.[9] | [9] |
| Green Chemistry | Enables efficient reactions under solvent-free conditions by simple grinding.[2][3] | [2][3] |
Safety and Handling Precautions
While TMADCI is safer than many traditional iodinating agents, proper laboratory safety protocols must be observed.
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[10]
-
Handling: Avoid inhalation of dust. Wash hands thoroughly after handling.[10]
-
Storage: Store in a cool, dry, dark place in a tightly sealed container.[11]
Mechanism of Electrophilic Aromatic Substitution (SEAr)
The iodination of heterocycles with TMADCI proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. The electron-rich heterocyclic ring acts as a nucleophile, attacking the electrophilic iodine atom of the [ICl₂]⁻ anion.
The key steps are:
-
Electrophilic Attack: The π-system of the heterocycle attacks the electrophilic iodine atom of the dichloroiodate anion, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex (or arenium ion).
-
Deprotonation: A base (which can be the chloride anion byproduct or a solvent molecule) abstracts a proton from the carbon atom bearing the new iodine substituent.
-
Rearomatization: The removal of the proton restores the aromaticity of the heterocyclic ring, yielding the final iodinated product.
Caption: Generalized mechanism of electrophilic iodination.
Application Scope and Reaction Parameters
TMADCI is particularly effective for the iodination of electron-rich heterocycles. The regioselectivity is governed by the inherent electronic properties of the heterocyclic ring and the directing effects of any existing substituents.
| Heterocycle Class | Typical Site of Iodination | Reactivity Notes |
| Pyrroles | C2 or C5 (α-position) | Highly activated. Reactions are typically fast. Over-iodination can occur if stoichiometry is not controlled. |
| Thiophenes | C2 or C5 (α-position) | Activated system. 2-substituted thiophenes generally give high yields of 5-iodo products.[12][13] |
| Indoles | C3 | Very electron-rich. The C3 position is strongly nucleophilic. |
| Anilines | ortho or para to -NH₂ | Highly activated substrates. The amino group is a strong ortho-, para- director.[2][14] |
Detailed Experimental Protocols
The following protocols provide a robust starting point for researchers. Optimization of reaction time and temperature may be necessary for specific substrates.
Caption: General experimental workflow for iodination.
Protocol 1: Solvent-Free Iodination of an Activated Heterocycle (e.g., 2-Methylthiophene)
This method is environmentally friendly and highly efficient for many solid, electron-rich substrates.[2]
Materials & Equipment:
-
Heterocyclic substrate (e.g., 2-Methylthiophene, 5.0 mmol)
-
This compound (TMADCI) (1.4 g, 5.0 mmol, 1.0 equiv)
-
Mortar and pestle
-
Round-bottom flask
-
5% aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) solution
-
Diethyl ether or ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry mortar, add the heterocyclic substrate (5.0 mmol) and this compound (1.4 g, 5.0 mmol).
-
Causality Note: Using a 1:1 stoichiometry minimizes the risk of di-iodination for highly reactive substrates. For less reactive substrates, a slight excess (1.1 equiv) of TMADCI may be beneficial.
-
-
Reaction: Grind the two solids together vigorously with a pestle at room temperature. The mixture will typically become colored (yellow, orange, or brown).
-
Monitoring: Allow the mixture to stand at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 10-15 minutes. The reaction is typically complete within 5 to 60 minutes.
-
Self-Validation: The disappearance of the starting material spot on the TLC plate indicates reaction completion.
-
-
Work-up: Once the starting material is consumed, transfer the solid mixture to a flask. Add 10 mL of 5% aqueous sodium bisulfite solution to quench any unreacted iodinating agent. The color should fade.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 15 mL).
-
Washing & Drying: Combine the organic layers and wash with water (1 x 15 mL) and then with brine (1 x 15 mL). Dry the organic layer over anhydrous MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization, if applicable.
Protocol 2: Solution-Phase Iodination of an Activated Heterocycle (e.g., Indole)
This method is suitable for liquid substrates or solids that react poorly under solvent-free conditions.
Materials & Equipment:
-
Heterocyclic substrate (e.g., Indole, 5.0 mmol)
-
This compound (TMADCI) (1.4 g, 5.0 mmol, 1.0 equiv)
-
Methanol (15-20 mL)
-
Round-bottom flask with a magnetic stir bar
-
5% aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) solution
-
Deionized water
-
Extraction solvent (Ethyl acetate or Dichloromethane)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the heterocyclic substrate (5.0 mmol) in methanol (15-20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the this compound (1.4 g, 5.0 mmol) to the solution in one portion at room temperature.
-
Causality Note: Methanol is a good solvent for both the reagent and many heterocyclic substrates. For some substrates, a co-solvent like acetic acid can enhance reactivity.[14]
-
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed. Reactions are typically complete within 1-4 hours.
-
Work-up: Quench the reaction by adding 10 mL of 5% aqueous sodium bisulfite solution. Stir for 5 minutes.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add 20 mL of deionized water and extract with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.
-
Isolation: Filter the mixture and concentrate the organic solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography or recrystallization to obtain the pure iodinated heterocycle.
Conclusion
This compound is a powerful and practical reagent for the electrophilic iodination of a wide range of heterocycles. Its stability, ease of handling, and effectiveness under mild, often solvent-free, conditions make it an invaluable tool for synthetic chemists. By providing a reliable method to install an iodine atom, TMADCI opens the door to a vast array of subsequent functionalizations, accelerating the discovery and development of novel molecules in the pharmaceutical and materials science fields.
References
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Prinčič, G. G., Maselj, N., Goreshnik, E., & Iskra, J. (2022). Oxidation of Iodine to Dihaloiodate(I) Salts of Amines With Hydrogen Peroxides and Their Crystal Structures. Frontiers in Chemistry, 10, 912383. [Link]
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Stavber, S., & Jereb, M. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 26(22), 6978. [Link]
-
van der Pijl, F., van der Meer, F., Esdon, T., & Janssen, E. (2010). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 15(12), 9036-9054. [Link]
-
Mota, G. J., & Garden, S. J. (2013). Iodination of Benzylanilines with Potassium Dichloroiodate. 15th Brazilian Meeting on Organic Synthesis. [Link]
-
PubChem. This compound. Compound Summary. [Link]
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Carl ROTH. Safety Data Sheet: Tetramethylammonium chloride. SDS. [Link]
-
Kaur, N. (2015). Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. Organic & Biomolecular Chemistry, 13(33), 8764-8785. [Link]
-
Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Reaction Overview. [Link]
-
Prinčič, G. G., Maselj, N., Goreshnik, E., & Iskra, J. (2022). Oxidation of Iodine to Dihaloiodate(I) Salts of Amines With Hydrogen Peroxides and Their Crystal Structures. PubMed Central. [Link]
-
Sereda, G., et al. (2020). IODINATION OF THIOPHENE AND BENZENE DERIVATIVES WITH MONOHYDRATE POTASSIUM DICHLOROIODATE. ResearchGate. [Link]
-
Wang, D., & Gevorgyan, V. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5039–5043. [Link]
-
Sereda, G. (2020). Clean and Efficient Iodination of Thiophene Derivatives. ResearchGate. [Link]
-
Tan, B., et al. (2024). Recent Advances in Iodine-Mediated Radical Reactions. Molecules, 29(13), 3051. [Link]
-
Sereda, G., & Van Tassell, H. (2022). Spectrophotometric Exploration of the Mechanism of Dichloroiodate (ICl₂⁻) Formation from NaI, NaOCl, and HCl. Chemistry, 4(4), 1362-1372. [Link]
-
D'Antonio, J., et al. (2016). Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. Catalysis Science & Technology, 6(20), 7483-7494. [Link]
-
Hajipour, A. R., Arbabian, M., & Ruoho, A. E. (2002). This compound: an efficient and environmentally friendly iodination reagent for iodination of aromatic compounds under mild and solvent-free conditions. The Journal of Organic Chemistry, 67(24), 8622–8624. [Link]
-
Kroschwitz, J. I. (Ed.). (2004). Kirk-Othmer Encyclopedia of Chemical Technology. Wiley. [Link]
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The Versatile Oxidizing Agent: A Guide to Tetramethylammonium Dichloroiodate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Tetramethylammonium dichloroiodate (TMADCI), a versatile and efficient oxidizing agent for various transformations in organic synthesis. This guide will delve into its properties, preparation, and detailed application protocols for key synthetic reactions, including the iodination of aromatic compounds, the oxidation of alcohols, and the cleavage of oximes.
Introduction to this compound: A Reagent of Choice
This compound, with the chemical formula C₄H₁₂Cl₂IN, is a stable, solid reagent that offers several advantages in organic synthesis.[1][2] Its ease of handling as a crystalline solid, coupled with its high reactivity and selectivity under mild conditions, makes it a valuable tool for chemists in both academic and industrial settings.[3] TMADCI is particularly noted for its role as a source of electrophilic iodine, facilitating a range of oxidative transformations.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₄H₁₂Cl₂IN |
| Molecular Weight | 271.96 g/mol |
| Appearance | Crystalline solid |
| CAS Number | 1838-41-1 |
Synthesis and Handling
Synthesis of this compound
While TMADCI is commercially available, it can also be prepared in the laboratory. A general and adaptable method for the synthesis of related quaternary ammonium polyhalides involves the reaction of a quaternary ammonium halide with elemental iodine or an iodine monohalide. For the synthesis of TMADCI, a common route involves the reaction of tetramethylammonium chloride with iodine monochloride.
Protocol: Laboratory Synthesis of this compound
Materials:
-
Tetramethylammonium chloride (TMAC)
-
Iodine monochloride (ICl)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a well-ventilated fume hood, dissolve tetramethylammonium chloride in a minimal amount of dichloromethane.
-
Slowly add a stoichiometric equivalent of iodine monochloride to the stirred solution at room temperature.
-
A precipitate of this compound will form upon addition.
-
Continue stirring the mixture for 1-2 hours to ensure complete reaction.
-
Collect the crystalline product by vacuum filtration.
-
Wash the solid with a small amount of cold dichloromethane to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure this compound.
Characterization: The identity and purity of the synthesized TMADCI can be confirmed by techniques such as melting point determination, elemental analysis, and spectroscopic methods (¹H NMR, ¹³C NMR).
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4]
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Applications in Organic Synthesis
Electrophilic Iodination of Aromatic Compounds
One of the most well-documented and efficient applications of TMADCI is the direct iodination of aromatic compounds. This method is particularly advantageous as it often proceeds under mild, solvent-free conditions with high yields.
Mechanism Insight: The dichloroiodate anion ([ICl₂]⁻) acts as a source of electrophilic iodine (I⁺), which then attacks the electron-rich aromatic ring in a classical electrophilic aromatic substitution (EAS) reaction. The tetramethylammonium cation serves as a phase-transfer catalyst in some applications, though for solvent-free reactions, its role is primarily as a counterion.
Protocol: Solvent-Free Iodination of Anisole
Materials:
-
Anisole
-
This compound (TMADCI)
-
Mortar and pestle
-
Sodium bisulfite (5% aqueous solution)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a mortar, combine anisole (5.0 mmol) and this compound (1.4 g, 5.0 mmol).
-
Grind the mixture with a pestle to create a homogeneous powder.
-
Allow the reaction mixture to stand at room temperature for 5-45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, add 5 mL of a 5% sodium bisulfite solution to the solid to quench any remaining reagent.
-
Extract the product with diethyl ether (3 x 5 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure iodoanisole.
Data Summary: Iodination of Various Aromatic Compounds
| Substrate | Product | Reaction Time (min) | Yield (%) |
| Anisole | p-Iodoanisole | 5 | 95 |
| Phenol | p-Iodophenol | 10 | 92 |
| Acetanilide | p-Iodoacetanilide | 15 | 90 |
| Toluene | p-Iodotoluene | 30 | 85 |
Oxidation of Alcohols to Carbonyl Compounds
TMADCI can be employed as a mild oxidizing agent for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. This transformation is fundamental in organic synthesis, and the use of a solid, easy-to-handle reagent like TMADCI offers practical advantages over many other oxidizing agents.[5]
Mechanism Insight: The oxidation of alcohols by reagents like TMADCI is believed to proceed through a hydride transfer mechanism. The alcohol coordinates to the iodine center, followed by the abstraction of the alcoholic proton and the hydride from the α-carbon, leading to the formation of the carbonyl compound.
Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde
Materials:
-
Benzyl alcohol
-
This compound (TMADCI)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfite (10% aqueous solution)
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve benzyl alcohol (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add this compound (1.2 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding 10% aqueous sodium sulfite solution (10 mL).
-
Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude benzaldehyde.
-
Purify the product by distillation or column chromatography if necessary.
Oxidative Cleavage of Oximes to Carbonyl Compounds
The regeneration of carbonyl compounds from their corresponding oximes is a crucial transformation in synthetic chemistry, often employed in protection-deprotection strategies. TMADCI provides a viable method for this oxidative cleavage under relatively mild conditions.
Mechanism Insight: The mechanism likely involves an initial electrophilic attack of the iodine species from TMADCI on the nitrogen atom of the oxime. This is followed by a series of steps involving nucleophilic attack by water and subsequent fragmentation to yield the carbonyl compound and nitrogen-containing byproducts.
Protocol: Cleavage of Cyclohexanone Oxime to Cyclohexanone
Materials:
-
Cyclohexanone oxime
-
This compound (TMADCI)
-
Acetonitrile
-
Water
-
Sodium thiosulfate (saturated aqueous solution)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve cyclohexanone oxime (1.0 mmol) in a mixture of acetonitrile (10 mL) and water (1 mL).
-
Add this compound (1.1 mmol) to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting oxime is consumed.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the color of iodine disappears.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and carefully evaporate the solvent (cyclohexanone is volatile) to obtain the product.
-
Further purification can be achieved by distillation if required.
Conclusion
This compound is a powerful and versatile oxidizing agent with significant applications in organic synthesis. Its stability, ease of handling, and efficacy in key transformations such as aromatic iodination, alcohol oxidation, and oxime cleavage make it an invaluable tool for synthetic chemists. The protocols provided herein offer a practical guide for researchers to harness the synthetic potential of this reagent in their own laboratories.
Visualizations
Caption: Key applications of TMADCI in organic synthesis.
References
-
PubChem. This compound. [Link]
-
MySkinRecipes. This compound. [Link]
-
Longdom Publishing. Oxidative Reactions Role in the Synthesis of Organic Compounds. [Link]
-
Lakeland University. Oxidation of Alcohol to Produce Benzaldehyde. [Link]
-
Organic Syntheses. Cyclohexanone oxime methanesulfonate. [Link]
-
National Toxicology Program. TOX-50: Cyclohexanone Oxime. [Link]
-
Organic Chemistry Portal. Oxidation in Organic Synthesis. [Link]
-
The Royal Society of Chemistry. Direct cyclohexanone oxime synthesis via oxidation-oximization of cyclohexane with ammonium acetate. [Link]
-
YouTube. organic chemistry review - common oxidizing agents. [Link]
- Google Patents.
-
RSC Publishing. Haloperoxidases as catalysts in organic synthesis. [Link]
-
MDPI. Synthesis and Characterization of New Organoammonium, Thiazolium, and Pyridinium Triiodide Salts: Crystal Structures, Polymorphism, and Thermal Stability. [Link]
-
ResearchGate. A Convenient Protocol for the Oxidation of Benzyl and Secondary Alcohols to Carbonyl Compounds by Trichoroisocyanuric Acid. [Link]
-
Beilstein Journal of Organic Chemistry. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. [Link]
-
Organic Chemistry Portal. Selective Oxidation of Benzylic Alcohols and TBDMS Ethers to Carbonyl Compounds with CrO3-H5IO6. [Link]
-
Chemistry LibreTexts. 20.1: Oxidation-Reduction Reactions of Organic Compounds- An Overview. [Link]
Sources
solvent effects in iodination with Tetramethylammonium dichloroiodate
An Application Guide to Solvent Effects in Aromatic Iodination with Tetramethylammonium Dichloroiodate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, (CH₃)₄NICl₂, is a stable, efficient, and versatile solid reagent for the electrophilic iodination of activated aromatic compounds. Its ease of handling and high reactivity make it a valuable tool in organic synthesis, particularly for the preparation of iodoarene intermediates crucial for cross-coupling reactions in pharmaceutical and materials science. This guide provides an in-depth analysis of the critical role solvent systems play in modulating the reactivity, selectivity, and overall success of iodination reactions using this reagent. We will explore the theoretical underpinnings of solvent effects, present detailed experimental protocols for both solution-phase and solvent-free conditions, and offer a systematic approach to solvent screening and optimization.
Introduction to this compound (TMACI)
This compound (TMACI) is a quaternary ammonium polyhalide. As a bright yellow, crystalline solid, it offers significant advantages over other iodinating agents:
-
Stability: TMACI is a stable, non-volatile solid at room temperature, making it easy to handle and weigh accurately.[1]
-
Reactivity: It serves as an excellent source of electrophilic iodine, readily reacting with electron-rich aromatic systems like phenols and anilines.[2]
-
Efficiency: Reactions often proceed rapidly and with high yields, particularly under optimized conditions.[3]
-
Environmental Considerations: TMACI has been successfully employed under solvent-free conditions, presenting a greener alternative to traditional methods that rely on volatile organic solvents.[3][4]
The active species, the dichloroiodate(I) anion (ICl₂⁻), is the electrophile carrier. The choice of reaction medium is paramount, as the solvent directly influences the dissociation of this ion, the stabilization of reaction intermediates, and the ultimate regiochemical outcome of the iodination.
The Underlying Science: How Solvents Dictate Reaction Outcomes
Electrophilic aromatic iodination is a classic substitution reaction where an electrophilic iodine species, notionally "I⁺", attacks an electron-rich aromatic ring. This proceeds through a positively charged intermediate known as a sigma complex or arenium ion.[5] The solvent's properties are crucial at every stage of this mechanism.
Key Solvent Properties and Their Mechanistic Impact:
-
Polarity and Dielectric Constant: Polar solvents are effective at stabilizing the charged sigma complex intermediate, which can lower the activation energy and accelerate the reaction rate. The varying colors of iodine in different solvents (e.g., violet in hydrocarbons, brown in alcohols) is a visible indicator of strong solvent-solute interactions that alter the electronic state of the iodine species.[6]
-
Protic vs. Aprotic Nature:
-
Protic solvents (e.g., methanol, ethanol, water) possess acidic protons and can act as hydrogen bond donors. They can solvate both the anionic and cationic components of the reagent and may participate in the proton transfer step required to regenerate aromaticity. Methanol/water mixtures are common in many iodination procedures.[7]
-
Aprotic solvents (e.g., dichloromethane, acetonitrile) lack acidic protons. Polar aprotic solvents like acetonitrile (MeCN) and dimethylformamide (DMF) are particularly effective at dissolving ionic reagents and stabilizing charged intermediates.[1]
-
-
Coordinating Ability: Solvents can directly coordinate with the iodine atom, modulating its electrophilicity. A strongly coordinating solvent might temper the reactivity of the iodinating agent, which can be beneficial for achieving higher selectivity.
-
Solubility: A primary, practical consideration is the solubility of both the aromatic substrate and the TMACI reagent. Dichloroiodate salts are typically sparingly soluble in chlorinated solvents like dichloromethane (DCM) but show better solubility in polar aprotic solvents like MeCN and polar protic solvents like methanol (MeOH).[1]
Application Notes & Data Insights
The choice of solvent can dramatically alter the yield and regioselectivity of an iodination reaction. While TMACI is noted for its efficacy under solvent-free conditions[3], solution-phase reactions are often necessary for large-scale synthesis, precise temperature control, and handling of liquid or poorly soluble substrates.
Data Presentation: Solvent Properties
A judicious selection of solvents for screening should cover a range of physical properties.
Table 1: Properties of Common Solvents for Aromatic Iodination
| Solvent | Formula | Type | Dielectric Constant (20°C) | Polarity Index |
|---|---|---|---|---|
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | 9.1 | 3.1 |
| Acetonitrile | CH₃CN | Polar Aprotic | 37.5 | 5.8 |
| Methanol | CH₃OH | Polar Protic | 32.7 | 5.1 |
| Chloroform/Methanol (1:1) | CHCl₃/CH₃OH | Mixed | - | - |
| n-Hexane | C₆H₁₄ | Non-polar | 1.9 | 0.1 |
Impact on Regioselectivity
While no single comprehensive study on TMACI across multiple solvents exists, data from analogous systems provide critical insights. For instance, in the iodination of 3,5-dichlorophenol using I₂ and a silver salt, reaction in n-hexane gave a high yield (90%) but poor regioselectivity (1:1 ortho:para), whereas the reaction in acetonitrile resulted in very low conversion.[5] This demonstrates a classic trade-off: non-polar solvents may facilitate high conversion but offer poor stereochemical control, while highly polar, coordinating solvents may slow the reaction significantly.
For anilines, a mixed solvent system of chloroform/methanol (1:1) has been shown to be highly effective when using a similar dichloroiodate reagent, yielding excellent results.[8] This suggests that a blend of a non-coordinating solvent with a polar protic solvent can strike an effective balance for solubilizing the substrate and promoting the desired reaction pathway.
Visualizing the Process
Reaction Mechanism
The solvent plays a crucial, albeit often unwritten, role in stabilizing the key intermediate of the reaction.
Caption: Workflow for systematic solvent screening and optimization.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Iodination in a Dichloromethane/Methanol Mixed Solvent System
This protocol is adapted from general procedures for dichloroiodate reagents and is suitable for many activated aromatic substrates like anilines and phenols. [8] Materials:
-
Aromatic substrate (1.0 mmol)
-
This compound (TMACI) (1.1 mmol, 1.1 eq.)
-
Sodium bicarbonate (NaHCO₃) (1.5 mmol, 1.5 eq.)
-
Dichloromethane (DCM), reagent grade (5 mL)
-
Methanol (MeOH), reagent grade (5 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aromatic substrate (1.0 mmol) and sodium bicarbonate (1.5 mmol).
-
Add the solvent mixture of DCM (5 mL) and MeOH (5 mL). Stir at room temperature until the substrate is fully dissolved.
-
Add the this compound (1.1 mmol) in one portion. The mixture may change color.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) to neutralize any remaining electrophilic iodine.
-
Transfer the mixture to a separatory funnel. Add deionized water (10 mL) and extract the product with DCM (3 x 15 mL).
-
Combine the organic layers. Wash sequentially with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure iodoarene.
Protocol 2: Solvent-Free Iodination by Grinding
This environmentally friendly method is highly efficient for solid substrates and demonstrates the potent reactivity of TMACI. [3][4] Materials:
-
Aromatic substrate (1.0 mmol, must be a solid)
-
This compound (TMACI) (1.1 mmol, 1.1 eq.)
-
Mortar and pestle
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
In a clean, dry mortar, combine the solid aromatic substrate (1.0 mmol) and TMACI (1.1 mmol).
-
Grind the two solids together vigorously with the pestle at room temperature. A color change is often observed as the reaction proceeds.
-
Continue grinding for the time specified by a preliminary trial or literature precedent (often 5-15 minutes is sufficient). Monitor by taking a small aliquot, dissolving it in a solvent, and running a TLC.
-
Once the reaction is complete, add dichloromethane (20 mL) to the mortar to dissolve the product.
-
Transfer the solution to a flask and wash with a small amount of saturated aqueous Na₂S₂O₃ solution to remove any unreacted iodine species.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting product as needed.
Troubleshooting and Final Considerations
-
Low Conversion: If the reaction stalls, consider switching to a more polar solvent (e.g., from DCM to MeCN) to better solubilize the reagent and stabilize the intermediate. Gentle heating (40 °C) may also be beneficial.
-
Poor Regioselectivity: This is often influenced by sterics and electronics, but the solvent plays a role. A less polar solvent might decrease selectivity. Conversely, a bulky or coordinating solvent might enhance it.
-
Di-iodination: For highly activated substrates, di- or poly-iodination can be an issue. Use of a 1:1 stoichiometry of reagent to substrate is critical. Running the reaction at a lower temperature (0 °C) or in a less polar solvent may also help temper reactivity.
-
Reagent Stability: While TMACI is stable, dichloroiodate salts can react with wet solvents over time. [1]Use of anhydrous solvents is recommended for best results and reproducibility.
By understanding the interplay between the iodinating agent, the substrate, and the solvent, researchers can unlock the full potential of this compound as a powerful tool for aromatic iodination.
References
- U.S. National Library of Medicine. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. National Center for Biotechnology Information.
- Kajigaeshi, S., Kakinami, T., Yamasaki, H., Fujisaki, S., Kondo, M., & Okamoto, T. (1987). Iodination of Phenols by Use of Benzyltrimethylammonium Dichloroiodate(1−). Chemistry Letters, 16(11), 2109–2112. (Referenced within ACS Omega article, specific URL not available).
-
Hajipour, A. R., Arbabian, M., & Ruoho, A. E. (2002). This compound: an efficient and environmentally friendly iodination reagent for iodination of aromatic compounds under mild and solvent-free conditions. The Journal of Organic Chemistry, 67(24), 8622–8624. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzyltriethylammonium Dichloroiodate/Sodium Bicarbonate Combination as an Inexpensive, Environmentally Friendly, and Mild Iodinating Reagent for Anilines. Retrieved from [Link]
-
Adimurthy, S., Ramachandraiah, G., Ghosh, P. K., & Bedekar, A. V. (2003). A New, Environment Friendly Protocol for the Iodination of Electron-Rich Aromatic Compounds. Tetrahedron Letters, 44(27), 5099-5101. Retrieved from [Link]
-
Alikarami, M., et al. (2015). Regioselective iodination of aryl amines using 1,4-dibenzyl-1,4-diazoniabicyclo [2.2.2] octane dichloroiodate in solution and under solvent-free conditions. Bulletin of the Chemical Society of Ethiopia, 29(1), 158. Retrieved from [Link]
-
Prinčič, G. G., Maselj, N., Goreshnik, E., & Iskra, J. (2022). Oxidation of Iodine to Dihaloiodate(I) Salts of Amines With Hydrogen Peroxides and Their Crystal Structures. Frontiers in Chemistry, 10, 912383. Retrieved from [Link]
-
Collins, J. C. (Ed.). (n.d.). Iodine Chemistry and Applications. (Specific chapter and author not available). Retrieved from [Link]
Sources
- 1. Oxidation of Iodine to Dihaloiodate(I) Salts of Amines With Hydrogen Peroxides and Their Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: an efficient and environmentally friendly iodination reagent for iodination of aromatic compounds under mild and solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry-chemists.com [chemistry-chemists.com]
- 7. Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Iodination using Tetramethylammonium Dichloroiodate
Authored by: A Senior Application Scientist
Abstract
The introduction of iodine into aromatic systems is a cornerstone of modern synthetic chemistry, pivotal in the development of pharmaceuticals, radiolabeling agents, and advanced materials. This guide provides a comprehensive protocol for the solid-phase iodination of aromatic compounds, particularly phenols, utilizing Tetramethylammonium dichloroiodate (TMADCI). This method stands out for its operational simplicity, high efficiency, and adherence to green chemistry principles by functioning under solvent-free conditions. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and offer expert insights into reaction optimization, troubleshooting, and safety.
Introduction: The Case for a Solid-Phase Approach
Iodoarenes are invaluable synthetic intermediates, primarily due to the C-I bond's susceptibility to a vast array of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[1] Traditional iodination methods often rely on molecular iodine (I₂) activated by oxidants, acids, or metal salts, which can generate stoichiometric amounts of waste and may require harsh reaction conditions.[1][2] Reagents like N-iodosuccinimide (NIS) are effective but often require acidic catalysts and organic solvents.[3]
The advent of solid-phase iodinating agents represents a significant advancement. This compound, [N(CH₃)₄]⁺[ICl₂]⁻, is a stable, crystalline solid that serves as a potent electrophilic iodine source.[4] Its key advantages include:
-
Ease of Handling: As a solid, it is non-volatile, easy to weigh, and more manageable than corrosive liquid reagents.[5]
-
Solvent-Free Conditions: The reaction proceeds efficiently by grinding the solid reactants together, minimizing solvent waste and simplifying product workup.[4]
-
High Reactivity & Selectivity: TMADCI is a highly effective reagent for iodinating a wide range of electron-rich aromatic compounds, including phenols, anilines, and anisoles, with predictable regioselectivity.[4]
-
Mild Conditions: The reaction occurs rapidly at room temperature, preserving sensitive functional groups that might be compromised under harsher conditions.[5]
This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable, efficient, and environmentally conscious method for aromatic iodination.
The Chemistry: Mechanism of Action
The iodination of aromatic compounds using this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. The dichloroiodate(I) anion, [Cl-I-Cl]⁻, is the key reactive species.
Generation of the Electrophile
While TMADCI is a stable salt, in the intimate contact afforded by grinding, the [ICl₂]⁻ anion acts as a source of an electrophilic iodine species, conceptually an "I⁺" equivalent. The presence of two electron-withdrawing chlorine atoms polarizes the central iodine atom, making it highly susceptible to nucleophilic attack. The proposed active iodinating agent is iodine monochloride (ICl), which is in equilibrium with the dichloroiodate anion.
[ICl₂]⁻ ⇌ ICl + Cl⁻
Electrophilic Attack and Aromatization
The reaction proceeds via the canonical two-step EAS mechanism:
-
Formation of the σ-complex (Arenium Ion): The π-electrons of the electron-rich aromatic ring (e.g., a phenol) attack the electrophilic iodine atom of the iodinating species. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion.[6]
-
Deprotonation and Re-aromatization: A weak base, such as the chloride (Cl⁻) or dichloroiodate ([ICl₂]⁻) anion present in the reaction mixture, abstracts a proton from the sp³-hybridized carbon of the σ-complex. This restores the aromaticity of the ring and yields the final iodinated product.[6]
For highly activated substrates like phenols, the reaction is rapid. The hydroxyl group is a strong ortho, para-director, meaning the iodine will preferentially add to the positions ortho or para to the -OH group.[7] Steric hindrance may influence the ortho:para ratio.
Experimental Protocol: Solid-Phase Iodination
This protocol is adapted from the highly successful solvent-free method developed by Hajipour et al.[4][5]
Materials and Equipment
Reagents:
-
This compound (TMADCI), CAS: 1838-41-1[8]
-
Aromatic substrate (e.g., Phenol, Anisole, Aniline derivative)
-
Diethyl ether (or other suitable extraction solvent like Ethyl Acetate)
-
5% (w/v) aqueous Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Equipment:
-
Mortar and pestle (agate or ceramic)
-
Spatulas
-
Glass vials
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for chromatography
Step-by-Step Iodination Procedure
-
Reactant Preparation: In a clean, dry mortar, add the aromatic substrate (5.0 mmol, 1.0 equivalent).
-
Addition of Reagent: To the substrate, add this compound (1.4 g, 5.0 mmol, 1.0 equivalent).[5] The stoichiometry can be adjusted based on the desire for mono- or poly-iodination, though mono-iodination is typical with a 1:1 ratio for activated substrates.
-
Solid-Phase Reaction: Grind the two solids together gently but thoroughly with a pestle at room temperature.[5] The mixture will typically become colored (e.g., brown) as the reaction proceeds.
-
Reaction Monitoring: Allow the mixture to stand at room temperature. Monitor the reaction's progress by TLC. To take a sample, briefly interrupt grinding, remove a small amount of the solid mixture with a spatula, dissolve it in a drop of ethyl acetate, and spot it on a TLC plate. The reaction is typically complete within 5 to 45 minutes, depending on the substrate's reactivity.[5]
-
Reaction Quench and Workup: Once TLC indicates the complete consumption of the starting material, add 10 mL of a 5% aqueous sodium bisulfite solution to the mortar.[5] This step quenches any unreacted electrophilic iodine species, which is visible as the brown color dissipates.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 15 mL).[5] Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[5]
-
Purification: The resulting crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system as the eluent.[5]
Workflow Diagram
Caption: Experimental workflow for solid-phase iodination.
Substrate Scope and Performance
This method is highly effective for electron-rich aromatic compounds. The reaction times and yields are generally excellent.
| Entry | Substrate | Time (min) | Yield (%) |
| 1 | Phenol | 5 | 98 |
| 2 | Anisole | 10 | 95 |
| 3 | Aniline | 5 | 98 |
| 4 | Acetanilide | 15 | 96 |
| 5 | p-Cresol | 5 | 98 |
| 6 | β-Naphthol | 10 | 95 |
| 7 | Indole | 10 | 94 |
| 8 | 2-Methylindole | 10 | 95 |
| Data synthesized from findings reported by Hajipour, A. R., et al. in the Journal of Organic Chemistry (2002).[4] |
Troubleshooting and Expert Insights
| Issue | Possible Cause | Recommended Solution |
| Reaction is sluggish or incomplete | 1. Insufficient grinding/mixing.2. Substrate is deactivated or sterically hindered.3. Reagent has degraded. | 1. Ensure thorough and continuous grinding to maximize surface contact.2. For less reactive substrates, consider gentle heating (40-50°C) or switching to a solvent-based protocol with a stronger activating acid.[2]3. Use fresh TMADCI. Store the reagent in a cool, dark, dry place. |
| Formation of multiple products (di- or tri-iodination) | 1. Stoichiometry of TMADCI is too high.2. Substrate is highly activated. | 1. Use a strict 1:1 or even slightly substoichiometric amount of TMADCI (e.g., 0.95 eq).2. Cool the reaction mixture in an ice bath during grinding to moderate reactivity. |
| Low yield after workup | 1. Incomplete extraction of the product.2. Product is volatile.3. Emulsion formation during extraction. | 1. Perform additional extractions (4-5 times). Consider using a different solvent like ethyl acetate.2. Use caution during solvent removal on the rotary evaporator; avoid high temperatures and excessive vacuum.3. Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
Safety and Handling
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves.[9]
Reagent Handling:
-
This compound (TMADCI): Causes skin and serious eye irritation. May cause respiratory irritation.[10] Avoid breathing dust. Handle in a well-ventilated area or chemical fume hood.[10]
-
Tetramethylammonium Salts (General): Tetramethylammonium salts can be toxic. Handle with care and avoid ingestion or significant skin contact.[11][12]
-
Solvents: Diethyl ether is extremely flammable. Work in a fume hood away from ignition sources.
Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations. Halogenated organic waste should be collected in a designated container.
Supplementary Protocol: Preparation of TMADCI
For laboratories preferring to synthesize the reagent, a straightforward procedure is available.
-
To a stirred solution of Tetramethylammonium chloride (1 eq.) in a suitable solvent (e.g., methanol), add Iodine monochloride (ICl) (1 eq.) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The product, TMADCI, will precipitate from the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum. This is a generalized procedure. For specific details and safety considerations, consult primary literature on the synthesis of dichloroiodate salts.[13]
Conclusion
The solid-phase iodination of aromatic compounds using this compound offers a powerful, efficient, and environmentally friendly alternative to traditional methods. By eliminating the need for bulk solvents and operating under mild, ambient conditions, this protocol provides high yields of valuable iodoarenes with minimal waste and operational complexity. Its broad applicability to electron-rich systems makes it an essential technique for synthetic chemists in both academic and industrial research.
References
-
Ganguly, N. C., Barik, S. K., & Dutta, S. (2010). An environmentally benign protocol for the iodination of activated aromatics. Synthesis, 2010(09), 1467-1472. Available at: [Link]
-
Hajipour, A. R., Arbabian, M., & Ruoho, A. E. (2002). This compound: An Efficient and Environmentally Friendly Iodination Reagent for Iodination of Aromatic Compounds under Mild and Solvent-Free Conditions. The Journal of Organic Chemistry, 67(24), 8622–8624. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes by iodination or substitution. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol. Risø National Laboratory. Risø-M No. 2850. Available at: [Link]
-
Mbatia, H. W., Ulloa, O. A., et al. (2022). Spectrophotometric Exploration of the Mechanism of Dichloroiodate (ICl2–) Formation from NaI, NaOCl, and HCl. ACS Omega. Available at: [Link]
-
Prinčič, G. G., Maselj, N., Goreshnik, E., & Iskra, J. (2022). Oxidation of Iodine to Dihaloiodate(I) Salts of Amines With Hydrogen Peroxides and Their Crystal Structures. Frontiers in Chemistry, 10, 912383. Available at: [Link]
-
Fan, A. L. (2017). Iodination of 3,5-dichloroanisole using silver salts. University of Mississippi, eGrove. Available at: [Link]
-
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. Tetrahedron Letters, 43(29), 5047-5048. Available at: [Link]
-
Wikipedia. (n.d.). Tetramethylammonium. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Tetramethylammonium chloride. Available at: [Link]
Sources
- 1. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 3. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 4. This compound: an efficient and environmentally friendly iodination reagent for iodination of aromatic compounds under mild and solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 1838-41-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. egrove.olemiss.edu [egrove.olemiss.edu]
- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound | C4H12Cl2IN | CID 11737348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Tetramethylammonium - Wikipedia [en.wikipedia.org]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application Notes and Protocols for Tetramethylammonium Dichloroiodate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of tetramethylammonium dichloroiodate (TMADCI), a versatile and efficient reagent for various organic transformations. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying scientific principles to empower researchers in optimizing their synthetic strategies. We will delve into the unique properties of TMADCI, its primary applications in iodination and oxidation reactions, and provide detailed, field-tested protocols.
Introduction to this compound: A Reagent Profile
This compound, with the chemical formula [(CH₃)₄N][ICl₂], is a quaternary ammonium polyhalide salt. It presents as a stable, crystalline solid, making it a convenient and easy-to-handle source of electrophilic iodine.[1] The dichloroiodate(I) anion, [ICl₂]⁻, is the key reactive species, acting as a potent electrophile in various organic reactions. The tetramethylammonium cation, [(CH₃)₄N]⁺, while often considered a simple counterion, plays a crucial role in the reagent's solubility, stability, and reactivity, which we will explore in the subsequent sections.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₄H₁₂Cl₂IN | [2][3] |
| Molecular Weight | 271.96 g/mol | [2][3] |
| Appearance | Light yellow to amber crystalline powder | |
| CAS Number | 1838-41-1 | [2][3] |
| Storage | Store in a cool, dry, and dark place. | [2] |
The stability and ease of handling of TMADCI offer significant advantages over other iodinating agents, such as molecular iodine or iodine monochloride, which can be volatile, corrosive, or require special handling precautions.
The Science Behind the Reagent: Mechanism of Action
The reactivity of this compound is primarily attributed to the electrophilic nature of the iodine atom within the [ICl₂]⁻ anion. This anion can be considered a source of "I⁺", which readily participates in electrophilic substitution and addition reactions.
Electrophilic Aromatic Iodination
In the context of aromatic iodination, the reaction proceeds via a classic electrophilic aromatic substitution mechanism. The electron-rich aromatic ring attacks the electrophilic iodine of the dichloroiodate anion, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. Subsequent deprotonation of this intermediate by a weak base restores the aromaticity of the ring, yielding the iodinated product.
Caption: General mechanism of electrophilic aromatic iodination using TMADCI.
The tetramethylammonium cation can influence the reaction by modulating the solubility of the dichloroiodate anion in the reaction medium and by potentially interacting with the transition state through non-covalent interactions, thereby affecting the regioselectivity and reaction rate.
Application in Organic Synthesis: Iodination of Aromatic Compounds
One of the most well-established applications of this compound is the direct iodination of a wide range of aromatic compounds. This method is particularly attractive due to its mild reaction conditions, high yields, and often, the avoidance of hazardous solvents.
General Protocol for Solvent-Free Iodination of Aromatic Compounds
This protocol is adapted from the work of Hajipour, et al., and offers an environmentally friendly approach to aromatic iodination.
Materials:
-
Aromatic substrate (e.g., aniline, phenol, anisole)
-
This compound (TMADCI)
-
Mortar and pestle
-
Thin-layer chromatography (TLC) plates
-
Sodium bisulfite (NaHSO₃), 5% aqueous solution
-
Diethyl ether (or other suitable extraction solvent)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry mortar, add the aromatic compound (5.0 mmol) and this compound (1.4 g, 5.0 mmol).
-
Grinding: Grind the mixture with a pestle at room temperature to create a homogeneous powder. The reaction is often accompanied by a color change.
-
Reaction Monitoring: Allow the mixture to stand at room temperature. Monitor the progress of the reaction by TLC until the starting aromatic compound is completely consumed (typically 5-45 minutes).
-
Work-up: To the resulting solid, add 5 mL of a 5% aqueous sodium bisulfite solution to quench any unreacted iodine species.
-
Extraction: Extract the product with diethyl ether (3 x 5 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude iodoaromatic derivative.
-
Purification: Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure iodinated product.
Data Summary: Iodination of Various Aromatic Compounds
| Entry | Substrate | Product | Time (min) | Yield (%) |
| 1 | Aniline | p-Iodoaniline | 5 | 95 |
| 2 | Phenol | p-Iodophenol | 10 | 92 |
| 3 | Anisole | p-Iodoanisole | 15 | 90 |
| 4 | N,N-Dimethylaniline | p-Iodo-N,N-dimethylaniline | 5 | 98 |
| 5 | Acetanilide | p-Iodoacetanilide | 20 | 94 |
Data adapted from Hajipour, et al.
Application in Organic Synthesis: Oxidation of Alcohols
This compound also serves as a mild and selective oxidizing agent for the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones. This transformation is crucial in multi-step syntheses, particularly in the pharmaceutical industry where functional group tolerance is paramount.
General Considerations for Alcohol Oxidation
The oxidation of alcohols with TMADCI is believed to proceed through an intermediate that facilitates the removal of two hydrogen atoms. The choice of solvent and reaction temperature can significantly influence the reaction rate and selectivity. While detailed, peer-reviewed protocols specifically using TMADCI for a broad range of alcohols are not as prevalent as for iodination, the following general procedure can be adapted based on standard oxidation methodologies.
Experimental Workflow for Alcohol Oxidation:
Caption: A generalized workflow for the oxidation of alcohols using TMADCI.
Note: Optimization of reaction conditions (solvent, temperature, and reaction time) is crucial for achieving high yields and should be performed for each specific substrate.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. TMADCI is a source of iodine and can cause irritation upon contact with skin or eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable reagent in the modern organic synthesis laboratory. Its stability, ease of handling, and high reactivity in electrophilic iodinations and oxidations make it a superior choice for a variety of applications. The solvent-free protocol for aromatic iodination highlights its potential for greener and more efficient chemical processes. Further exploration of its utility in other transformations, such as halogenation of unsaturated systems and heterocyclic synthesis, is a promising area for future research.
References
Sources
Troubleshooting & Optimization
Technical Support Center: Iodination with Tetramethylammonium Dichloroiodate
Welcome to the technical support center for iodination reactions using Tetramethylammonium Dichloroiodate, [N(CH₃)₄]ICl₂ (TMADCI). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this versatile reagent, troubleshoot common side reactions, and optimize experimental outcomes. Our approach is rooted in mechanistic understanding to provide not just solutions, but the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Section 1: Fundamentals of Iodination with TMADCI
Q1: What is this compound (TMADCI) and what are its advantages for iodination?
This compound is a stable, crystalline polyhalide salt composed of a tetramethylammonium cation ([N(CH₃)₄]⁺) and a dichloroiodate anion ([ICl₂]⁻).[1] It functions as an effective electrophilic iodinating agent. Its primary advantages lie in its ease of handling and its ability to facilitate iodinations under remarkably mild and often solvent-free conditions.[2] Unlike molecular iodine (I₂), which is often not electrophilic enough for many aromatic systems, or harsher reagents that require strong acids or oxidants, TMADCI provides a more controlled and environmentally benign alternative.[3][4]
The active electrophilic species is generated from the [ICl₂]⁻ anion. This complex acts as a source of an "I⁺" equivalent, which is crucial for the electrophilic aromatic substitution (SEAr) mechanism that drives the iodination of arenes and other nucleophilic substrates.
Q2: What is the primary mechanism of aromatic iodination using TMADCI?
The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) pathway. The dichloroiodate anion, [Cl-I-Cl]⁻, serves as the carrier of the electrophilic iodine. The electron-rich aromatic ring (the nucleophile) attacks the central iodine atom, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A weak base present in the reaction mixture (which can be the dichloroiodate anion itself or another substrate molecule) then abstracts a proton from the site of substitution, restoring aromaticity and yielding the final iodinated product.
Section 2: Troubleshooting Guide for Common Side Reactions
This section addresses the most common issues encountered during iodination with TMADCI. For a quick overview, refer to the summary table in the Data Presentation section.
Q3: My reaction is producing significant amounts of di- or poly-iodinated products. How can I improve mono-selectivity?
Causality: This issue, known as over-iodination, is common when iodinating activated aromatic rings (e.g., phenols, anilines, anisoles). The introduction of the first iodine atom does not significantly deactivate the ring; in some cases, it can even activate it further, making the mono-iodinated product more reactive than the starting material.[5] This leads to a second, often faster, iodination event.
Troubleshooting Steps:
-
Control Stoichiometry (Primary Solution): The most critical factor is the molar ratio of TMADCI to your substrate.
-
Use a precise 1.0 to 1.05 molar equivalent of TMADCI. Using an excess of the iodinating agent is the most common cause of over-iodination.
-
-
Modify Reaction Time: Monitor the reaction closely using an appropriate analytical technique (TLC, GC-MS, LC-MS). Stop the reaction as soon as the starting material is consumed to prevent the slower formation of the di-iodinated product.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even cooler) can increase selectivity. The activation energy for the second iodination is often lower than the first, so reducing thermal energy will disproportionately slow the side reaction.
-
Slow Addition: If the reaction is performed in a solvent, add the TMADCI solution dropwise to the substrate solution. This maintains a low instantaneous concentration of the iodinating agent, favoring the reaction with the more abundant starting material over the mono-iodinated product.
Q4: I am observing oxidation of my substrate instead of, or in addition to, iodination. What is happening and how can I prevent it?
Causality: TMADCI is not just an iodinating agent; it can also act as a mild and selective oxidizing agent.[6] Substrates containing functional groups susceptible to oxidation, such as primary or secondary alcohols, aldehydes, or certain nitrogen-containing heterocycles, can be oxidized under the reaction conditions. This becomes a competing reaction pathway.
Troubleshooting Steps:
-
Protect Sensitive Functional Groups: The most robust solution is to protect the oxidizable group before the iodination step. For example, a primary alcohol can be protected as a silyl ether or an ester, which are stable under the iodination conditions and can be easily removed afterward.
-
Optimize Reaction Conditions:
-
Temperature: Oxidation reactions often have a different temperature profile than iodination. Experiment with running the reaction at a significantly lower temperature to see if the rate of oxidation can be minimized relative to iodination.
-
Solvent Choice: If using a solvent, its polarity can influence the reaction pathway. Try switching to a less polar, aprotic solvent.
-
-
Consider an Alternative Reagent: If oxidation remains a persistent issue, TMADCI may not be the ideal reagent for your specific substrate. A less oxidizing iodinating agent, such as N-iodosuccinimide (NIS) without an acid catalyst, might be a suitable alternative.[7]
Q5: My reaction is sluggish, incomplete, or fails to start. What factors are responsible?
Causality: This typically occurs with electron-deficient (deactivated) aromatic substrates or due to issues with reagent quality or experimental setup. Electrophilic iodination is fundamentally driven by the nucleophilicity of the substrate, and strongly withdrawing groups (-NO₂, -CN, -CF₃, -COR) make the aromatic ring a poor nucleophile.[5]
Troubleshooting Steps:
-
Verify Substrate Reactivity: Confirm that your substrate is sufficiently activated for this type of reaction. TMADCI is most effective for electron-rich to moderately deactivated arenes. For highly deactivated systems, a more potent iodinating system (e.g., I₂ with a strong oxidant or NIS in trifluoroacetic acid) may be necessary.[5][8]
-
Assess Reagent Quality: Ensure your TMADCI is pure and dry. As a polyhalide, it can be sensitive to moisture. Store it in a desiccator. If it has discolored significantly, its potency may be compromised.
-
Improve Mixing (for Solvent-Free Reactions): When performing the reaction neat, grinding the solids together in a mortar and pestle is crucial for ensuring intimate contact between the reactants. Inadequate mixing will result in a low surface area for the reaction to occur.
-
Gently Increase Temperature: While high temperatures can promote side reactions, a modest increase (e.g., to 40-50 °C) may be required to provide the necessary activation energy for less reactive substrates. Monitor carefully for byproduct formation.
Q6: I'm seeing unexpected byproducts, potentially containing chlorine. Is chlorination a possible side reaction?
Causality: While TMADCI is overwhelmingly selective for iodination, the [ICl₂]⁻ anion is a source of both iodine and chlorine. Under specific conditions, particularly if the reagent decomposes or if the reaction mechanism is altered by substrate effects or impurities, competitive chlorination is a theoretical possibility. The [ICl₂]⁻ can be in equilibrium with ICl and Cl⁻. Iodine monochloride (ICl) itself can act as both an iodinating and chlorinating agent depending on the substrate and conditions.[9]
Troubleshooting Steps:
-
Confirm the Structure: Use high-resolution mass spectrometry (HRMS) and NMR (¹³C, ¹H) to definitively identify the byproduct. Isotopic patterns for chlorine (³⁵Cl/³⁷Cl) can be a clear indicator.
-
Ensure Reagent Purity: Use high-purity TMADCI to minimize the presence of other halogenating species.
-
Control Reaction Conditions: Avoid high temperatures and exposure to UV light, which could induce homolytic cleavage and radical pathways that may be less selective. Stick to the recommended mild conditions.
-
Purification: If a small amount of a chlorinated byproduct is formed and cannot be eliminated by optimizing conditions, focus on developing a robust purification method (e.g., preparative HPLC or crystallization) to isolate the desired iodinated product.
Section 3: Protocols and Best Practices
Q7: Can you provide a general experimental protocol for the solvent-free iodination of an activated aromatic compound?
Disclaimer: This is a general guideline. Reaction times and purification methods must be optimized for each specific substrate. Always perform a small-scale test reaction first.
Protocol: Solvent-Free Iodination of Anisole
-
Preparation: In a clean, dry agate mortar, place anisole (541 mg, 5.0 mmol).
-
Reagent Addition: To the mortar, add this compound (1.36 g, 5.0 mmol, 1.0 equiv).
-
Reaction Initiation: Grind the liquid substrate and the solid reagent together gently with a pestle. The mixture will likely turn into a homogenous brown paste or slurry.
-
Reaction Monitoring: Allow the mixture to stand at room temperature. Monitor the progress of the reaction by taking a small aliquot every 10-15 minutes and analyzing by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase) or GC-MS. The reaction is typically complete within 30-60 minutes for activated substrates.
-
Work-up: Once the starting material is consumed, proceed to the work-up procedure described in Q8.
Q8: What is the recommended work-up procedure to quench the reaction and purify the product?
Causality: The work-up is designed to quench any unreacted electrophilic iodine species, remove the tetramethylammonium salt byproduct, and isolate the pure iodinated product.
Protocol: General Reaction Work-up
-
Quenching: Transfer the reaction mixture to a flask and dilute it with a suitable organic solvent (e.g., 20 mL of diethyl ether or ethyl acetate).
-
Wash with Reductant: Transfer the solution to a separatory funnel and wash it with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[4] Wash until the organic layer is colorless, indicating that all excess iodine species have been reduced to iodide (I⁻).
-
Aqueous Wash: Wash the organic layer with water (2 x 20 mL) to remove the tetramethylammonium salts and any remaining sodium thiosulfate.
-
Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to aid in the removal of residual water from the organic phase.[4]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by the most appropriate method, such as column chromatography on silica gel, recrystallization, or distillation.
Q9: What are the key safety considerations when working with TMADCI?
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: TMADCI is an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Handle it in a well-ventilated fume hood. Avoid inhaling the powder.
-
Storage: The reagent can be hygroscopic. Store it in a tightly sealed container in a cool, dry place, preferably in a desiccator.[10]
-
Disposal: Dispose of chemical waste according to your institution's guidelines. Waste streams may contain organoiodides, which should be treated appropriately.[3]
Section 4: Data Presentation and Visualizations
Table 1: Troubleshooting Summary for TMADCI Iodination
| Observed Problem | Primary Cause(s) | Recommended Solutions (in order of priority) |
| Over-iodination | Excess TMADCI; Highly activated substrate; Long reaction time. | 1. Use 1.0-1.05 eq. of TMADCI.2. Shorten reaction time (monitor closely).3. Lower reaction temperature. |
| Substrate Oxidation | Substrate contains oxidizable functional groups (e.g., -OH, -CHO). | 1. Protect the sensitive functional group.2. Lower reaction temperature.3. Consider an alternative, less-oxidizing reagent. |
| Low/No Conversion | Deactivated substrate; Impure reagent; Poor mixing. | 1. Verify substrate is suitable (electron-rich).2. Use pure, dry TMADCI.3. Ensure thorough mixing (grinding).4. Gently increase temperature. |
| Unknown Byproducts | Reagent decomposition; Contaminants; Substrate instability. | 1. Confirm structure via HRMS/NMR.2. Use high-purity reagents.3. Maintain mild reaction conditions.4. Develop a robust purification method. |
Visual Diagrams
Caption: Primary reaction pathway vs. common side reactions in TMADCI iodination.
Sources
- 1. This compound | C4H12Cl2IN | CID 11737348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iodination - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound [myskinrecipes.com]
- 7. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. carlroth.com:443 [carlroth.com:443]
Technical Support Center: Optimizing Tetramethylammonium Dichloroiodate Reactions
Welcome to the technical support center for Tetramethylammonium Dichloroiodate (TMADCI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for reactions involving this versatile reagent. As your dedicated scientific resource, this center offers practical, field-proven insights to help you improve yields, ensure product quality, and troubleshoot common issues encountered during your experiments.
I. Troubleshooting Guide: Synthesis and Application of this compound
This section addresses specific problems you may encounter during the synthesis of TMADCI and its subsequent use in iodination reactions. Each issue is presented in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My yield of this compound is consistently low. What are the potential causes and how can I address them?
Low yields in the synthesis of TMADCI from tetramethylammonium chloride and iodine monochloride can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Potential Causes and Solutions:
-
Purity of Reactants: The quality of your starting materials, tetramethylammonium chloride and iodine monochloride, is paramount. Impurities in tetramethylammonium chloride can interfere with the reaction. Iodine monochloride is highly sensitive to moisture and can hydrolyze, reducing its effectiveness.[1]
-
Stoichiometry: Inaccurate measurement of reactants can lead to incomplete conversion and the formation of byproducts. An excess of either reactant can push the equilibrium in an unfavorable direction or lead to side reactions.
-
Actionable Insight: Use precise weighing techniques for both reactants. A 1:1 molar ratio of tetramethylammonium chloride to iodine monochloride is typically optimal.
-
-
Reaction Conditions: The reaction is sensitive to atmospheric moisture. The presence of water can lead to the decomposition of iodine monochloride and the formation of unwanted side products.[1]
-
Actionable Insight: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude moisture. Use oven-dried glassware and anhydrous solvents if a solvent-based method is employed.
-
-
Inadequate Mixing: If the reactants are not intimately mixed, the reaction may be incomplete. This is particularly relevant for solvent-free preparations.
-
Actionable Insight: For solvent-free reactions, ensure thorough grinding of the solid reactants in a mortar and pestle to achieve a homogeneous mixture.[4] For solvent-based reactions, use efficient stirring.
-
Data Summary: Impact of Key Parameters on TMADCI Yield
| Parameter | Potential Negative Impact on Yield | Recommended Action |
| Reactant Purity | Impurities can cause side reactions and reduce product formation. | Use high-purity, anhydrous starting materials. |
| Stoichiometry | Incorrect molar ratios lead to incomplete reaction. | Maintain a precise 1:1 molar ratio. |
| Moisture | Hydrolysis of iodine monochloride reduces its reactivity.[1] | Work under an inert, anhydrous atmosphere. |
| Mixing | Incomplete reaction due to poor reactant contact. | Ensure thorough and consistent mixing. |
Q2: The synthesized this compound appears discolored (e.g., dark brown or black). What are the likely impurities and how can I purify the product?
A discoloration of the final TMADCI product, which should be a yellow to orange crystalline solid, typically indicates the presence of elemental iodine (I₂) as an impurity.[5]
Primary Cause of Discoloration:
-
Decomposition: TMADCI can be unstable under certain conditions, and even slight decomposition can release free iodine, which has a characteristic dark color. This can be exacerbated by exposure to light, heat, or moisture.
Purification Protocol:
-
Recrystallization: This is the most effective method for purifying TMADCI.
-
Step 1: Dissolve the crude TMADCI in a minimal amount of a suitable hot solvent. A mixed solvent system, such as ethanol/water or acetone/methanol, can be effective.[6]
-
Step 2: Once the solid is fully dissolved, allow the solution to cool slowly to room temperature.
-
Step 3: Further cool the solution in an ice bath to maximize crystal formation.
-
Step 4: Collect the purified crystals by vacuum filtration.
-
Step 5: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Step 6: Dry the purified crystals under vacuum to remove all traces of solvent.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties, handling, and applications of this compound.
Q1: What is the underlying reaction mechanism for the formation of this compound?
The formation of this compound is an acid-base reaction in the Lewis sense.
Reaction Mechanism:
The synthesis involves the reaction of tetramethylammonium chloride with iodine monochloride. The chloride ion from tetramethylammonium chloride acts as a Lewis base, donating a pair of electrons to the iodine atom of iodine monochloride, which acts as a Lewis acid. This coordination results in the formation of the dichloroiodate anion ([ICl₂]⁻).
Visualizing the Reaction Pathway:
Caption: Formation of this compound.
Q2: What are the best practices for the safe handling and storage of this compound and its precursors?
Safety is paramount when working with these chemicals. Both iodine monochloride and TMADCI require careful handling.
Safety and Storage Guidelines:
-
Iodine Monochloride:
-
Handling: Iodine monochloride is corrosive and moisture-sensitive.[1] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3]
-
Storage: Store iodine monochloride in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry, and dark place.[2][3][7] It is incompatible with water, strong bases, and certain metals.[7]
-
-
This compound:
Q3: What is the thermal stability of this compound?
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: Solvent-Free Synthesis of this compound
This method is environmentally friendly and efficient for the preparation of TMADCI.[11]
Materials:
-
Tetramethylammonium chloride (anhydrous)
-
Iodine monochloride
-
Mortar and pestle
-
Inert atmosphere glove box or a reaction setup with an inert gas inlet
Procedure:
-
Preparation: In an inert atmosphere (e.g., a nitrogen-filled glove box), add equimolar amounts of anhydrous tetramethylammonium chloride and iodine monochloride to a clean, dry mortar.
-
Grinding: Gently but thoroughly grind the two solids together with a pestle. The mixture will gradually turn into a homogeneous yellow-orange powder.
-
Reaction: Continue grinding for 10-15 minutes to ensure the reaction goes to completion.
-
Isolation: The resulting yellow-orange solid is this compound and can be used directly for many applications. For higher purity, recrystallization can be performed as described in the troubleshooting section.
Experimental Workflow:
Caption: Solvent-free synthesis of TMADCI.
IV. References
-
Synthesis and Characterization of New Organoammonium, Thiazolium, and Pyridinium Triiodide Salts: Crystal Structures, Polymorphism, and Thermal Stability. MDPI. (2024-11-25). Available at: [Link]
-
Spectrophotometric Exploration of the Mechanism of Dichloroiodate (ICl2–) Formation from NaI, NaOCl, and HCl. ACS Omega. (2025-10-22). Available at: [Link]
-
An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in Dmso:H2o. ResearchGate. (2025-08-07). Available at: [Link]
-
Common Name: IODINE MONOCHLORIDE HAZARD SUMMARY. NJ.gov. Available at: [Link]
-
(PDF) Thermal decomposition of tetraalkylammonium iodides. ResearchGate. (2025-08-05). Available at: [Link]
-
CN102020528A - Preparation method for chloroiodomethane. Google Patents. Available at:
-
Decomposition of tetra-alkylammonium thiomolybdates characterised by thermoanalysis and mass spectrometry. ResearchGate. (2025-08-05). Available at: [Link]
-
Tetramethylammonium chloride. Wikipedia. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
thermal stability of organic compounds by the isoteniscope method. DTIC. Available at: [Link]
-
SAFETY DATA SHEET : Iodine Monochloride. Samrat Pharmachem Limited. Available at: [Link]
-
The Thermal Decomposition of Tetraalkylammonium pertechnetates 1987 Engl transl. ResearchGate. (2025-08-10). Available at: [Link]
-
Tetramethylammonium. Wikipedia. Available at: [Link]
-
TETRAMETHYLAMMONIUM CHLORIDE. atamankimya.com. Available at: [Link]
-
This compound: an efficient and environmentally friendly iodination reagent for iodination of aromatic compounds under mild and solvent-free conditions. PubMed. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. fishersci.com [fishersci.com]
- 3. samratpharmachem.com [samratpharmachem.com]
- 4. This compound | 1838-41-1 | TCI AMERICA [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. nj.gov [nj.gov]
- 8. Tetramethylammonium chloride - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound: an efficient and environmentally friendly iodination reagent for iodination of aromatic compounds under mild and solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Regioselectivity in Aromatic Iodination
From the Desk of the Senior Application Scientist
Welcome to the technical support center for aromatic iodination. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the site of iodination on aromatic and heteroaromatic systems. The introduction of an iodine atom onto an aromatic ring is a critical transformation in organic synthesis, providing a versatile handle for cross-coupling reactions, the formation of hypervalent iodine reagents, and other valuable downstream applications.[1] However, achieving precise regiocontrol can be a significant experimental hurdle.
This document moves beyond simple protocols to provide a deeper understanding of the mechanistic principles at play. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you face in the lab.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Regiocontrol
This section addresses the core principles that govern the outcome of electrophilic aromatic iodination.
Q1: What are the primary factors that determine the regioselectivity of an aromatic iodination reaction?
A1: Regioselectivity in electrophilic aromatic substitution (SEAr), including iodination, is primarily governed by a combination of three factors:
-
Electronic Effects: The electronic nature of the substituent(s) already present on the aromatic ring is the most critical factor. Electron-donating groups (EDGs) direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups (EWGs) direct them to the meta position.
-
Steric Hindrance: The physical bulk of the existing substituent, the iodinating reagent, or any associated catalysts can obstruct access to certain positions on the ring. This is most commonly observed in the favoring of the para product over the ortho product, as the ortho positions are sterically more hindered.[2]
-
Reaction Conditions: The choice of solvent, temperature, catalyst, and the specific iodinating agent can significantly influence the ratio of isomers. For instance, harsher conditions or more reactive reagents can sometimes lead to a loss of selectivity.
Q2: How do I predict the outcome of iodinating a ring with an electron-donating group (EDG), like an anisole or aniline?
A2: Aromatic rings bearing strong activating groups like ethers (-OR), amines (-NR₂), or alkyl groups (-R) are electron-rich and highly reactive towards electrophilic iodination. These groups are powerful ortho, para-directors.
-
Causality: EDGs donate electron density into the aromatic π-system, stabilizing the positively charged intermediate (the arenium ion or sigma complex) that forms during the SEAr mechanism. This stabilization is most effective when the electrophile adds to the ortho or para positions, where a resonance structure can be drawn that places the positive charge directly on the carbon atom bearing the EDG.
-
Practical Outcome: You should expect a mixture of ortho and para isomers. For phenols and anilines, iodination typically occurs first at the less sterically hindered para position.[2] With highly activating substrates, over-iodination to form di- or even tri-iodinated products is a common problem.[1][3] Milder reagents and careful control of stoichiometry are crucial.
Q3: What should I expect when iodinating a deactivated ring, for example, nitrobenzene or benzonitrile?
A3: Aromatic rings with electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or carbonyls (-COR) are electron-deficient and significantly less reactive. These groups are meta-directors.
-
Causality: EWGs pull electron density out of the ring, which destabilizes the cationic intermediate at all positions. However, the destabilization is most pronounced at the ortho and para positions. Therefore, the electrophilic attack preferentially occurs at the meta position, which is the "least deactivated" site.
-
Practical Outcome: The reaction will be much slower and require more forceful conditions.[4] This typically involves using a highly reactive iodinating agent, such as N-Iodosuccinimide (NIS) activated with a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH).[1][5] The primary product will be the meta-iodinated isomer.
Q4: Which iodinating reagent is appropriate for my experiment?
A4: The choice of reagent is critical for success and depends heavily on the reactivity of your substrate.
| Reagent System | Common Use Cases & Characteristics |
| I₂ + Oxidizing Agent | Substrates: Activated to moderately activated arenes. Mechanism: Molecular iodine (I₂) itself is not very electrophilic. An oxidizing agent (e.g., H₂O₂, CuCl₂, HNO₃) is required to generate a more potent electrophile, such as the iodine cation (I⁺).[6][7] Considerations: Can be harsh and lead to side reactions or over-iodination with very active substrates.[1] |
| N-Iodosuccinimide (NIS) | Substrates: Primarily for activated and electron-rich arenes and heterocycles.[5] Mechanism: A convenient, solid-phase source of electrophilic iodine. Considerations: Its reactivity can be significantly enhanced by the addition of a catalytic amount of a Brønsted or Lewis acid, allowing for the iodination of less reactive substrates.[1][5] |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Substrates: Activated aromatic compounds. Mechanism: Similar to NIS, it acts as an electrophilic iodine source.[4] Considerations: Often highly regioselective and can be used under mild, organocatalytic conditions.[5] |
| Iodine Monochloride (ICl) | Substrates: A wide range, including less activated systems. Mechanism: A more polarized and thus more reactive iodinating agent than I₂.[3] Considerations: Can lead to the incorporation of chlorine as an undesired side product.[3] |
Section 2: Troubleshooting Guide - Diagnosing and Solving Common Issues
This section is formatted to help you solve specific experimental failures.
Problem: My reaction gives a mixture of ortho and para isomers, but I need pure para-product.
-
Symptom: ¹H NMR or GC-MS analysis shows a difficult-to-separate mixture of constitutional isomers.
-
Potential Cause 1: Insufficient Steric Hindrance. The electronic directing effect to both ortho and para positions is strong, and there is not enough steric bulk to disfavor the ortho position.
-
Solution 1a: Change the Solvent or Reagent. Switching to a more sterically demanding solvent can sometimes influence the isomer ratio. More effectively, using a bulkier iodinating system can increase the steric penalty for ortho attack. For example, certain Lewis-base catalyzed reactions using DIH have shown high selectivity.[5]
-
Solution 1b: Lower the Reaction Temperature. Lowering the temperature can increase the selectivity of many reactions. The transition state leading to the more sterically hindered ortho product often has a higher activation energy, so reducing the thermal energy of the system will favor the path of least resistance to the para product.
-
Solution 1c: Employ a Directing Group Strategy. If derivatization is possible, installing a bulky protecting group on a nearby functional group can physically block the ortho positions, forcing iodination to occur at the para position.
Problem: My reaction is not working. I'm recovering only starting material.
-
Symptom: TLC or LC-MS analysis shows no product formation, even after extended reaction times or heating.
-
Potential Cause 1: Substrate is too Deactivated. Your aromatic ring contains one or more EWGs, making it too electron-poor to react with the chosen iodinating agent. Iodination is generally more difficult to achieve than chlorination or bromination.[1][4]
-
Solution 2a: Increase the Electrophilicity of the Iodine Source. If you are using I₂ with a mild oxidant, switch to a more powerful system. The combination of NIS with a strong acid like trifluoroacetic acid (TFA) or, for very deactivated systems, trifluoromethanesulfonic acid (TfOH), is a standard method for iodinating electron-poor rings.[1][5]
-
Solution 2b: Use a Silver Salt Catalyst. Silver(I) salts can be used to activate NIS or I₂. The silver cation coordinates to the iodine source, generating a highly electrophilic species that can react with even deactivated arenes.[1][4]
// Path for Electron-Rich rich_cause [label="Potential Cause:\nIodinating agent is unstable or\nwas not activated correctly.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; rich_solution1 [label="Solution 1: Use a fresh bottle of reagent\n(e.g., NIS)."]; rich_solution2 [label="Solution 2: Ensure oxidant (for I₂) or\nacid catalyst (for NIS) is active and added correctly."];
// Path for Electron-Deficient poor_cause [label="Potential Cause:\nIodinating agent is not\nelectrophilic enough.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; poor_solution1 [label="Action: Increase Reagent Electrophilicity"]; upgrade_reagent [label="Switch to NIS + strong acid (TFA, TfOH).\n[1][5]"]; add_catalyst [label="Use a silver(I) salt catalyst (e.g., AgOTf)\nwith NIS or I₂.\n[1][4]"];
start -> check_substrate; check_substrate -> check_reagent [label="No"]; check_substrate -> rich_cause [label="Yes"]; rich_cause -> rich_solution1; rich_cause -> rich_solution2;
check_reagent -> poor_cause [label="Yes"]; poor_cause -> poor_solution1; poor_solution1 -> upgrade_reagent; poor_solution1 -> add_catalyst;
} .dot
Caption: Troubleshooting workflow for failed iodination reactions.
Problem: My reaction is messy and produces multiple iodinated products.
-
Symptom: The crude product analysis shows a mixture of mono-, di-, and sometimes tri-iodinated species.
-
Potential Cause: Substrate is too Activated. Phenols, anilines, and other highly electron-rich systems are prone to over-iodination because the first iodine atom added does not significantly deactivate the ring towards further substitution.[1][2]
-
Solution 3a: Control Stoichiometry. Carefully add just one equivalent of the iodinating agent. A slow, dropwise addition of the reagent can help prevent localized areas of high concentration that promote multiple additions.
-
Solution 3b: Use a Milder Reagent. Avoid highly reactive systems like I₂/HNO₃. Use NIS without an acid catalyst, or explore organocatalytic methods that use DIH under mild conditions.[5]
-
Solution 3c: Temporarily Reduce Activation. You can acylate an aniline or phenol to temporarily reduce the activating strength of the -NH₂ or -OH group. The resulting amide (-NHCOR) or ester (-OCOR) group is still an ortho, para-director but is significantly less activating, which often prevents over-iodination. The protecting group can be removed in a subsequent step.
Section 3: Advanced Protocols for High Regioselectivity
When standard electronic and steric effects are insufficient to achieve the desired outcome, more advanced strategies are required.
Protocol 1: Achieving Exclusive Ortho-Iodination via Directed Ortho Metalation (DoM)
This protocol is invaluable when the ortho product is required, which is often difficult to obtain selectively via standard SEAr. It relies on a directing group to position a strong base for regioselective deprotonation.
-
Principle: A Directed Metalation Group (DMG), such as an amide, carbamate, or methoxy group, chelates to an organolithium base (e.g., n-BuLi or s-BuLi). This brings the base into proximity with a specific ortho C-H bond, which is then deprotonated to form a stabilized aryllithium intermediate. This intermediate is then quenched with an iodine source to install the iodine atom exclusively at that position.[5]
Caption: Workflow for directed ortho-iodination.
-
Step-by-Step Methodology (Illustrative Example with N,N-Diethylbenzamide):
-
Setup: Under an inert atmosphere (N₂ or Ar), dissolve N,N-diethylbenzamide (1.0 equiv.) in anhydrous THF at -78 °C.
-
Deprotonation: Slowly add sec-butyllithium (1.1 equiv.) dropwise, maintaining the temperature at -78 °C. Stir the resulting deep-colored solution for 1 hour.
-
Quenching: In a separate flask, prepare a solution of molecular iodine (I₂) (1.2 equiv.) in anhydrous THF. Slowly transfer the aryllithium solution into the iodine solution via cannula at -78 °C.
-
Workup: Allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer with MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography to obtain the pure ortho-iodinated amide.
-
-
Self-Validation: The exclusivity of the ortho product is the primary validation. A clean ¹H NMR of the crude product showing substitution only at the C2 position confirms the success of the DoM strategy. The absence of meta or para isomers is expected.
Protocol 2: Sequential C-H Borylation and Iodination
This method offers an alternative route to regiocontrol, where the selectivity is determined by a steric-controlled borylation step, which is then converted to the iodide.
-
Principle: Iridium-catalyzed C-H borylation often proceeds with high regioselectivity, favoring the least sterically hindered C-H bonds on the aromatic ring. The resulting arylboronic ester can then be easily converted to an aryl iodide using a suitable iodine source. This two-step sequence allows for regioselectivity that is often complementary to direct electrophilic iodination.[5]
-
Key Advantage: This method can provide access to isomers that are difficult to form through traditional SEAr, as its selectivity is primarily driven by sterics rather than electronics.[5]
References
-
Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]
-
Selective C–H Iodination of (Hetero)arenes. Organic Letters, ACS Publications. [Link]
-
Selective C–H Iodination of (Hetero)arenes. Organic Letters, ACS Publications (Full Text). [Link]
- Process for the iodination of aromatic compounds.
-
Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. [Link]
-
Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. JoVE. [Link]
-
Aromatic Iodination Definition. Fiveable. [Link]
-
Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. [Link]
-
Other Aromatic Substitutions. Chemistry LibreTexts. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 3. EP2093206A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]
- 4. d-nb.info [d-nb.info]
- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 6. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solvent-Free Iodination of Viscous Reaction Mixtures
Welcome to the technical support center for managing viscous reaction mixtures in solvent-free iodination. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of performing iodination reactions without a solvent, particularly when dealing with substrates or reaction mixtures that exhibit high viscosity.
Solvent-free synthesis is a cornerstone of green chemistry, offering benefits such as reduced waste, lower costs, and often, unique reactivity.[1][2] However, the absence of a solvent can introduce significant challenges, especially when the reaction medium becomes thick and difficult to handle. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome these hurdles and achieve successful, reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your solvent-free iodination experiments. Each issue is presented in a question-and-answer format, explaining the root cause and providing actionable solutions.
Issue 1: Poor Mixing and Inhomogeneous Reaction
Question: My solvent-free iodination reaction mixture is extremely thick, and the reagents don't seem to be mixing properly, leading to an incomplete or patchy reaction. What can I do?
Answer: This is a classic challenge in solvent-free reactions with viscous materials. Inadequate mixing leads to poor mass transfer, localized "hot spots" from exothermic reactions, and ultimately, low yields and product inconsistency. The high viscosity resists the turbulent flow necessary for effective mixing.[3]
Causality and Strategic Solutions:
The core of the problem is the high internal friction of the viscous medium, which prevents the efficient dispersion of reagents. To overcome this, we need to introduce sufficient energy to force the components to interact.
Troubleshooting Protocol:
-
Mechanical Agitation Enhancement:
-
High-Torque Overhead Stirring: Standard magnetic stir bars are often insufficient for viscous mixtures. Switch to a mechanical overhead stirrer with a paddle or anchor-shaped impeller. These provide the necessary torque to move the bulk of the material.[3]
-
Impeller Design: For highly viscous systems, a helical or anchor-type impeller is more effective than a simple paddle, as it promotes both radial and axial flow.
-
-
Mechanochemical Methods:
-
Ball Milling: This technique uses mechanical force to induce reactions.[4] The grinding and impact actions of the milling balls ensure intimate contact between the solid or highly viscous reactants.[5][6] This is particularly effective for solid-state or semi-solid reactions.
-
Pestle and Mortar: For small-scale reactions, simple grinding with a pestle and mortar can be surprisingly effective for initial homogenization before heating.[7]
-
-
Energy-Assisted Techniques:
-
Ultrasonication: Ultrasound can promote mixing through acoustic cavitation, where the formation and collapse of microscopic bubbles generate localized high-pressure and high-temperature zones, enhancing mass transfer.[8][9]
-
Microwave Irradiation: Microwave heating can accelerate reactions and, in some cases, lower the viscosity of the reaction mixture.[10][11] It provides rapid and uniform heating throughout the bulk of the material.
-
Workflow for Addressing Poor Mixing:
Sources
- 1. Challenges in Solvent-Free Methods for Manufacturing Electrodes and Electrolytes for Lithium-Based Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Principles for High Viscosity Mixing | INDCO [indco.com]
- 4. Sustainable and solvent-free synthesis of molecules of pharmaceutical importance by ball milling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. uu.diva-portal.org [uu.diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Solvent-free sonochemistry: Sonochemical organic synthesis in the absence of a liquid medium [beilstein-journals.org]
- 10. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening [mdpi.com]
- 11. oatext.com [oatext.com]
preventing di-iodination with Tetramethylammonium dichloroiodate
Answering the user's request.## Technical Support Center: A Guide to Mono-iodination with Tetramethylammonium Dichloroiodate
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals utilizing this compound for controlled aromatic iodination. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate your experiments successfully, with a focus on preventing undesired di-iodination.
Introduction: The Advantage of Controlled Iodination
Aromatic iodination is a cornerstone of organic synthesis, providing critical intermediates for cross-coupling reactions and the development of novel pharmaceuticals.[1] However, the inherent reactivity of many iodinating agents can lead to over-iodination, particularly with electron-rich aromatic systems. This results in reduced yields of the desired mono-iodinated product and complex purification challenges.
This compound, [N(CH₃)₄]ICl₂, emerges as a superior reagent for these transformations. It is a stable, easy-to-handle solid that acts as a mild source of an electrophilic iodine species.[2] Its primary advantage lies in its ability to deliver a single iodine equivalent under controlled conditions, thus offering high selectivity for mono-iodination and minimizing the formation of di-iodinated byproducts. This guide will provide the necessary information to harness the full potential of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it preferred for mono-iodination?
This compound ([N(CH₃)₄]ICl₂) is a quaternary ammonium salt containing the dichloroiodate(I) anion (ICl₂⁻). It is valued as a mild and selective electrophilic iodinating agent.[3][4][5] Its preference stems from several key properties:
-
Stability: It is a bench-stable solid, unlike hazardous alternatives such as iodine monochloride (ICl).[3]
-
Controlled Reactivity: The ICl₂⁻ anion provides a controlled release of the electrophilic iodinating species, which helps prevent the aggressive, often uncontrollable, reactions seen with elemental iodine and strong oxidizers.[6]
-
Stoichiometric Precision: As a solid, it can be weighed accurately, allowing for precise 1:1 stoichiometry with the substrate, which is crucial for preventing di-iodination.
Q2: How does this compound mechanistically prevent di-iodination?
The prevention of di-iodination is primarily a function of controlled stoichiometry and the reagent's moderate reactivity. The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. The ICl₂⁻ anion serves as a source for an "I⁺" equivalent. By using a 1:1 molar ratio of the reagent to the aromatic substrate, the reaction is starved of excess iodinating agent once the mono-iodination is complete. The mono-iodinated product is generally less electron-rich (deactivated) than the starting material, making the second iodination step kinetically slower and less favorable, especially when no excess reagent is present.
Q3: What types of aromatic compounds are suitable substrates?
This reagent is most effective for electron-rich (activated) aromatic compounds. This includes substrates such as:
-
Phenols
-
Anisoles (and other phenol ethers)
-
Anilines and their derivatives
-
Acetanilides
-
Polycyclic aromatic hydrocarbons
Highly deactivated systems, such as nitrobenzene, may require more forceful conditions or different reagents.[7]
Q4: What are the typical reaction conditions?
A significant advantage of this compound is its efficacy under mild, often solvent-free, conditions.[2] The most common procedure involves simply grinding the aromatic compound and the reagent together in a mortar and pestle at room temperature. This solid-state method is not only environmentally friendly but also highly efficient, often reaching completion in 5 to 45 minutes.
Q5: How should I properly store the reagent?
To ensure its long-term stability and reactivity, this compound should be stored in a tightly sealed container in a cool, dark, and dry place.[8] While it is stable at room temperature, storage below 15°C is often recommended.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Problem 1: My reaction is slow or does not go to completion.
-
Probable Cause 1: Insufficient Mixing (Solid-State Reactions). In solvent-free reactions, physical contact between the reagents is paramount. If the powders are not intimately mixed, the reaction rate will be significantly hindered.
-
Solution: Ensure thorough and consistent grinding with a pestle in a mortar. The goal is to create a homogeneous, fine powder to maximize the reactive surface area.
-
-
Probable Cause 2: Low Substrate Reactivity. Your aromatic substrate may not be sufficiently activated for the mild conditions of the reaction.
-
Solution: For less reactive arenes, the addition of a Lewis acid catalyst like zinc chloride (ZnCl₂) in a solvent such as acetic acid can enhance the electrophilicity of the iodine species and promote the reaction.[2]
-
-
Probable Cause 3: Reagent Degradation. Improper storage (exposure to moisture or light) can degrade the reagent over time.
-
Solution: Use a fresh batch of the reagent or one that has been stored correctly. Check the appearance; it should be a light yellow to amber powder or crystal.
-
Problem 2: I am observing significant amounts of di-iodinated product.
-
Probable Cause 1: Incorrect Stoichiometry. This is the most common reason for over-iodination. Using more than a 1.0 molar equivalent of this compound will provide excess reagent to perform a second iodination.
-
Solution: Carefully weigh both the substrate and the reagent to ensure a precise 1:1 molar ratio.
-
-
Probable Cause 2: Highly Activated Substrate. Some substrates (e.g., phenols, anilines) are so reactive that even the mono-iodinated product can compete for the remaining reagent.[6]
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). As soon as the starting material spot disappears, proceed with the workup immediately to quench the reaction. Avoid letting the reaction run for an extended period after completion.
-
Problem 3: My organic layer remains brown/purple even after a water wash during workup.
-
Probable Cause: Residual Iodine. The brown or purple color is characteristic of elemental iodine (I₂), which may be present as a byproduct or from slight decomposition.
-
Solution: During the workup, wash the organic extract with a 5% aqueous solution of a reducing agent. Sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) are highly effective.[7] Continue washing until the color in the organic layer completely disappears.
-
Problem 4: The yield is low, and I have a complex mixture of unidentified byproducts.
-
Probable Cause: Substrate Oxidation. Electron-rich substrates, particularly phenols and anilines, can be susceptible to oxidation under certain conditions, leading to tarry, complex mixtures.[7][9]
-
Solution: Stick to the recommended mild, room-temperature conditions. Avoid unnecessary heating. The solvent-free grinding method is often the gentlest approach. Ensure your starting material is pure, as impurities can sometimes catalyze decomposition pathways.
-
Data & Protocols
Reagent Specifications
| Property | Value | Source(s) |
| CAS Number | 1838-41-1 | [8][10] |
| Molecular Formula | C₄H₁₂Cl₂IN | [10] |
| Molecular Weight | ~271.95 g/mol | [10][11] |
| Appearance | Light yellow to amber to dark green powder/crystal | |
| Purity | Typically >95.0% | |
| Storage | Room temperature, in a cool, dark, dry place (<15°C recommended) | [8] |
Standard Experimental Protocol: Solvent-Free Iodination of an Activated Aromatic Compound
This protocol is adapted from established procedures and is suitable for many activated arenes.
1. Reagent Preparation:
-
In a clean, dry mortar, add the aromatic compound (5.0 mmol, 1.0 eq).
-
Add this compound (1.4 g, 5.0 mmol, 1.0 eq).
2. Reaction:
-
Grind the two solids together vigorously with a pestle to create a fine, homogeneous powder.
-
Allow the mixture to stand at room temperature. Monitor the reaction progress by taking small aliquots and running a TLC analysis (e.g., every 5-10 minutes). The reaction is typically complete in 5-45 minutes, indicated by the complete disappearance of the starting aromatic compound on the TLC plate.
3. Workup & Quenching:
-
Once the reaction is complete, add 5 mL of a 5% aqueous sodium bisulfite (NaHSO₃) solution to the brown solid mixture in the mortar. This will quench any remaining reactive iodine species.
-
Transfer the mixture to a separatory funnel.
4. Extraction & Purification:
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 5 mL).
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude iodoaromatic product.
-
Purify the product by column chromatography on silica gel (a common eluent system is a hexane/EtOAc mixture) to obtain the pure mono-iodinated compound.
Visualization of Key Processes
Electrophilic Aromatic Substitution Mechanism
Caption: Mechanism of mono-iodination via electrophilic substitution.
Experimental Workflow
Sources
- 1. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spectrophotometric Exploration of the Mechanism of Dichloroiodate (ICl2 –) Formation from NaI, NaOCl, and HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Oxidation of Iodine to Dihaloiodate(I) Salts of Amines With Hydrogen Peroxides and Their Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 7. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. Iodination - Wordpress [reagents.acsgcipr.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | C4H12Cl2IN | CID 11737348 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Tetramethylammonium Dichloroiodate [(CH₃)₄N][ICl₂]
A Senior Application Scientist's Guide to Synthesis Optimization and Troubleshooting
Welcome to the technical support center for tetramethylammonium dichloroiodate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you optimize your reactions and troubleshoot common issues effectively. We will move beyond simple step-by-step instructions to a deeper understanding of the causality behind experimental choices, ensuring your work is both successful and reproducible.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about this compound, its synthesis, and handling.
Q1: What is this compound and what are its primary applications?
This compound, with the chemical formula [(CH₃)₄N][ICl₂], is a quaternary ammonium polyhalide salt. It is valued in organic synthesis as a stable, easy-to-handle, and effective reagent. Its primary applications include:
-
Electrophilic Iodination: It serves as an efficient and environmentally friendly source of electrophilic iodine for the iodination of aromatic compounds, often under mild, solvent-free conditions.[1]
-
Mild Oxidation: It can function as a mild and selective oxidizing agent, for instance, in the conversion of alcohols to their corresponding aldehydes or ketones.[2] This selectivity is crucial in the synthesis of complex molecules where harsh oxidizing agents could lead to unwanted side reactions.
Q2: What is the general reaction for the synthesis of this compound?
The most common and direct synthesis involves the reaction of tetramethylammonium chloride with iodine monochloride. The tetramethylammonium cation, [N(CH₃)₄]⁺, acts as a large, non-polarizable counter-ion that stabilizes the dichloroiodate anion, [ICl₂]⁻.
General Reaction Scheme: (CH₃)₄N⁺Cl⁻ + ICl → [(CH₃)₄N]⁺[ICl₂]⁻
This reaction is typically an addition reaction where the chloride ion from tetramethylammonium chloride coordinates to the iodine atom of iodine monochloride.
Q3: What are the critical safety precautions for this synthesis?
Safety is paramount. While the final product requires standard personal protective equipment (PPE) due to being a skin and eye irritant, the precursor, iodine monochloride (ICl) , is highly hazardous.[1][3]
-
Iodine Monochloride Handling: ICl is corrosive, causes severe skin burns and eye damage, and is harmful if inhaled.[4][5] It must be handled in a well-ventilated chemical fume hood at all times.[5][6] Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
-
Reactivity: Iodine monochloride reacts violently with many substances, including organic matter, metals, and strong bases.[7] Ensure your reaction vessel is clean, dry, and free from incompatible materials.
-
Quenching: The reaction workup may involve quenching excess reagent. This should be done carefully, typically by adding a reducing agent like a sodium bisulfite or thiosulfate solution to convert reactive iodine species to stable iodide.[1]
Q4: How should this compound be stored for maximum stability?
The reagent's stability is key to its reactivity and obtaining reproducible results. It should be stored in a cool, dark, and dry place. The product is a crystalline solid and, like many quaternary ammonium salts, can be hygroscopic.[8] Storing it in a desiccator away from light and moisture will prevent decomposition and maintain its purity and reactivity over time.
Optimized Synthesis and Purification Protocol
This protocol is designed to be a self-validating system. Each step includes checkpoints and expected observations to ensure the reaction is proceeding as intended.
Objective: To synthesize high-purity this compound.
Materials & Reagents:
-
Tetramethylammonium chloride, (CH₃)₄NCl (anhydrous)
-
Iodine monochloride, ICl
-
Dichloromethane (DCM), CH₂Cl₂ (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Ice bath
Step-by-Step Experimental Protocol
-
Preparation (Checkpoint 1):
-
Dry the glassware thoroughly in an oven and allow it to cool under an inert atmosphere.
-
Add anhydrous tetramethylammonium chloride (1.0 eq) and anhydrous dichloromethane to the round-bottom flask. Stir the resulting slurry under an inert atmosphere.
-
Causality: Using anhydrous reagents and solvent is critical. Tetramethylammonium chloride is hygroscopic, and any moisture can react with iodine monochloride, reducing yield and purity.[8]
-
-
Reaction Setup (Checkpoint 2):
-
Cool the flask to 0 °C using an ice bath. This is a crucial step to control the reaction's exothermicity.
-
Dissolve iodine monochloride (1.0 eq) in a minimal amount of anhydrous dichloromethane in the dropping funnel.
-
Causality: The formation of the dichloroiodate complex is exothermic. Slow, dropwise addition at a reduced temperature prevents localized overheating, which can lead to the formation of side products or decomposition.[9]
-
-
Reaction Execution (Checkpoint 3):
-
Add the iodine monochloride solution dropwise to the stirred slurry over 30-60 minutes.
-
Observe the color change. The mixture should turn from a slurry into a clear, deep reddish-brown or dark solution as the product forms and dissolves.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 2-3 hours.
-
Monitoring: Progress can be monitored by taking a small aliquot, quenching it, and analyzing for the presence of starting material (if a suitable method like TLC for a related reaction is available).
-
-
Product Isolation & Purification (Checkpoint 4):
-
Reduce the volume of dichloromethane under reduced pressure until the solution is concentrated.
-
Slowly add anhydrous diethyl ether to the concentrated solution while stirring. The product will precipitate out as a crystalline solid.
-
Causality: this compound has good solubility in polar solvents like dichloromethane but is poorly soluble in non-polar solvents like diethyl ether.[8][10] This solvent/anti-solvent method is a highly effective purification technique.
-
Collect the solid by filtration, wash with a small amount of cold diethyl ether to remove any residual soluble impurities, and dry under vacuum.
-
-
Final Product (Checkpoint 5):
-
The final product should be a light yellow to amber crystalline powder.
-
Characterize the product to confirm its identity and purity using methods such as melting point determination (should be ~216 °C with decomposition), NMR spectroscopy, and iodometric titration to determine the active iodine content.[1]
-
Data Presentation: Optimization Parameters
For consistent results, key reaction parameters must be carefully controlled. The following tables summarize critical variables.
Table 1: Reactant & Solvent Optimization Parameters
| Parameter | Recommended Specification | Rationale & Expertise Insights |
|---|---|---|
| (CH₃)₄NCl Purity | Anhydrous, >98% | Moisture is detrimental. The cation is a simple spectator, but impurities can interfere with the reaction.[11] |
| ICl Purity | >98% | As the active reagent source, its purity directly impacts product quality and yield. |
| Stoichiometry | 1:1 molar ratio | A slight excess of ICl can be used to drive the reaction to completion, but it will need to be removed during workup. An excess of the chloride salt will remain as an impurity. |
| Solvent | Anhydrous Dichloromethane | Provides good solubility for reactants and product, is relatively inert, and has a low boiling point for easy removal. Halogenated hydrocarbons are generally poor solvents for simple tetramethylammonium salts, but the larger, more lipophilic dichloroiodate anion improves solubility.[12] |
Table 2: Condition Optimization Parameters
| Parameter | Recommended Range | Rationale & Expertise Insights |
|---|---|---|
| Reaction Temperature | 0 °C to Room Temperature | Initial addition at 0 °C is critical to manage the exotherm. Allowing the reaction to proceed at room temperature ensures completion. |
| Reaction Time | 3-4 hours | Sufficient time for complete conversion. Over-extended reaction times offer no benefit and may increase the chance of side reactions. |
| Purification Method | Recrystallization (DCM/Ether) | This solvent/anti-solvent combination effectively precipitates the polar product while leaving non-polar impurities in solution. |
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Q: My synthesis resulted in a very low yield of this compound. What went wrong?
-
A: This is a common issue that can almost always be traced back to one of four factors:
-
Moisture Contamination: Did you use anhydrous reagents and solvents and perform the reaction under an inert atmosphere? Water reacts with iodine monochloride, consuming your limiting reagent.
-
Incorrect Stoichiometry: Have you accurately calculated the molar equivalents? Double-check your calculations and the purity of your starting materials.
-
Inadequate Temperature Control: If the ICl was added too quickly or at room temperature, localized heating could have led to decomposition of the product or starting material.
-
Loss During Workup: Was too much ether added too quickly during precipitation, leading to an overly fine powder that was difficult to filter? Or was the product washed with a solvent in which it has some solubility?
-
-
Issue 2: Product Impurity
-
Q: My final product is a dark, tarry solid instead of a yellow/amber powder. How can I improve its purity?
-
A: A dark, impure product often indicates side reactions or the presence of elemental iodine (I₂).
-
Cause - Decomposition: This is likely due to overheating during the reaction. Ensure the addition of ICl is slow and the ice bath is maintained at 0 °C.
-
Solution - Purification: The primary method for purification is recrystallization. Dissolve the crude product in a minimum amount of cold dichloromethane and filter if necessary to remove insoluble impurities. Then, precipitate the pure product by slowly adding diethyl ether. A second recrystallization may be necessary.
-
Cause - Excess Reagent: If an excess of ICl was used, it might co-precipitate. A wash with a non-polar solvent like hexane (in which the product is insoluble) might help remove it.
-
-
Issue 3: Inconsistent Performance in Application
-
Q: I am using my synthesized [(CH₃)₄N][ICl₂] for an aromatic iodination, but my yields are inconsistent from batch to batch. Why?
-
A: Inconsistent reactivity points to variations in the purity or stability of your reagent.
-
Purity Verification: You must verify the purity of each new batch. Iodometric titration is the gold standard for determining the percentage of active halogenating agent. An inconsistent active halogen content will lead directly to inconsistent reaction yields.
-
Reagent Decomposition: How are you storing the reagent? If left exposed to light, heat, or moisture, it will slowly decompose, losing its iodinating power. Always store it in a sealed container in a cool, dark, dry place.
-
Reaction Conditions: For the application itself, ensure conditions are rigorously controlled. For solvent-free grinding reactions, the efficiency of mixing and reaction time are critical.[1] For solution-phase reactions, ensure the substrate is fully dissolved and the reagent is added portion-wise if the substrate is highly activated.
-
-
Visualizations: Workflows and Mechanisms
A clear visual representation can greatly aid in understanding complex processes. The following diagrams, rendered in DOT language, illustrate key workflows.
Caption: Optimized workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: General mechanism for electrophilic aromatic iodination.
References
-
Hajipour, A. R., Arbabian, M., & Ruoho, A. E. (2002). This compound: An Efficient and Environmentally Friendly Iodination Reagent for Iodination of Aromatic Compounds under Mild and Solvent-Free Conditions. The Journal of Organic Chemistry, 67(24), 8622–8624. [Link]
-
Wikipedia. (2023). Tetramethylammonium chloride. Retrieved January 23, 2026, from [Link]
-
Gholap, A. R., & Gunjal, D. B. (2017). A review on chemistry of 2, 4, 6-trichloro-1, 3, 5-triazine (cyanuric chloride) and its applications. Journal of Chemical and Pharmaceutical Research, 9(5), 283-290. (Illustrates temperature control in related chemistry). [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 23, 2026, from [Link]
-
Wikipedia. (2023). Tetramethylammonium. Retrieved January 23, 2026, from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine Monochloride. Retrieved January 23, 2026, from [Link]
-
Wikipedia. (2023). Iodate. Retrieved January 23, 2026, from [Link]
-
Solubility of Things. (n.d.). Tetramethylammonium. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). Tetramethylammonium chloride. Retrieved January 23, 2026, from [Link]
-
Samrat Pharmachem Limited. (n.d.). Safety Data Sheet: Iodine Monochloride. Retrieved January 23, 2026, from [Link]
-
Loba Chemie. (n.d.). Iodine Monochloride for Synthesis. Retrieved January 23, 2026, from [Link]
-
Abraham, M. H., & Danil de Namor, A. F. (1976). Solubilities of quaternary ammonium and other onium salts in dichloromethanes. J. Chem. Soc., Faraday Trans. 1, 72, 955-962. [Link]
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- 11. Tetramethylammonium - Wikipedia [en.wikipedia.org]
- 12. Solubilization of some tetramethylammonium salts and of ethyltrimethylammonium bromide by their homologues in chloroform - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Researcher's Guide to Post-Reaction Workup for Tetramethylammonium Dichloroiodate (TMADCI)
Introduction:
As a Senior Application Scientist, I've frequently guided researchers through the nuances of post-reaction purification. One recurring topic of discussion is the effective removal of unreacted Tetramethylammonium dichloroiodate (TMADCI) and its byproducts. This guide is designed to be a comprehensive, experience-driven resource for researchers, scientists, and drug development professionals who leverage this potent iodinating agent. We will move beyond simple step-by-step instructions to explore the chemical principles that underpin successful purification strategies, ensuring the integrity of your final compound.
Core Principles: Understanding the Challenge
The primary difficulty in removing unreacted TMADCI and its main byproduct, Tetramethylammonium Chloride (TMAC), lies in their ionic, salt-like character. These quaternary ammonium salts exhibit high polarity, leading to solubility in a range of solvents that can sometimes overlap with the solubility of the desired product, particularly if the target molecule itself possesses polar functional groups. The key to a successful workup is to exploit the often-significant differences in solubility and polarity between your product and these tetramethylammonium species.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct of a reaction involving TMADCI?
A1: In a typical iodination reaction, the dichloroiodate anion ([ICl₂]⁻) acts as the electrophilic iodine source. After transferring an iodine atom, the remaining species is typically two chloride ions. The tetramethylammonium cation ([(CH₃)₄N]⁺) remains unchanged. Therefore, the primary byproduct you will need to remove is Tetramethylammonium Chloride (TMAC) . Both TMADCI and TMAC are water-soluble salts.
Q2: How can I qualitatively assess the presence of residual tetramethylammonium salts in my purified product?
A2: ¹H NMR spectroscopy is an excellent tool for this. The twelve equivalent protons of the four methyl groups on the tetramethylammonium cation give a sharp, characteristic singlet. In D₂O, this peak appears around 3.207 ppm[1]. The absence of this signal in the ¹H NMR spectrum of your final product is a strong indicator of successful removal.
Q3: Are there any safety concerns I should be aware of during the workup?
A3: Yes. TMADCI is known to cause skin and serious eye irritation, and may cause respiratory irritation[2]. Always handle the reagent and the reaction mixture in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting and Protocol Guide
This section presents a series of troubleshooting scenarios and detailed protocols. The choice of method hinges on the properties of your desired product.
Scenario 1: My product is non-polar and has low water solubility.
This is the most straightforward purification scenario. The significant difference in polarity between your non-polar product and the highly polar tetramethylammonium salts allows for a simple and effective separation using an aqueous workup.
Protocol 1: Standard Aqueous Wash
-
Quench the Reaction: If necessary, quench any remaining reactive species as per your reaction protocol. A common method is the addition of an aqueous solution of a reducing agent like sodium bisulfite (5%) to neutralize any remaining iodinating agent[3].
-
Dilute with a Non-Polar Solvent: Dilute the reaction mixture with a non-polar organic solvent in which your product is highly soluble (e.g., diethyl ether, ethyl acetate, dichloromethane).
-
Perform Aqueous Extractions: Transfer the mixture to a separatory funnel and wash with deionized water. The TMADCI and TMAC will preferentially partition into the aqueous layer. Repeat the wash 2-3 times to ensure complete removal.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield your purified product.
Workflow for Aqueous Wash:
Sources
Technical Support Center: Managing Byproduct Formation in Tetramethylammonium Dichloroiodate Reactions
Welcome to the technical support center for Tetramethylammonium Dichloroiodate ([N(CH₃)₄]ICl₂). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, with a specific focus on understanding and mitigating byproduct formation. Our goal is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your experiments.
Introduction: The Double-Edged Sword of a Powerful Reagent
This compound is a highly effective reagent for both iodination and oxidation reactions. Its ease of handling as a stable, crystalline solid and its reactivity under mild conditions make it an attractive choice in organic synthesis. However, this reactivity can also be a source of challenges, primarily in the form of unwanted byproduct formation. Understanding the underlying mechanisms of these side reactions is paramount to developing robust and selective transformations. This guide will delve into the common byproducts encountered, the reasons for their formation, and provide actionable troubleshooting strategies to optimize your reactions for the desired product.
Troubleshooting Guide: A Deeper Dive into Byproduct Formation
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing in-depth explanations and actionable solutions.
Question 1: I am observing multiple iodinated species in my reaction with an activated aromatic compound (e.g., a phenol or aniline). How can I improve the selectivity for the mono-iodinated product?
Answer:
This is a common issue when working with electron-rich aromatic compounds. The high reactivity of both the substrate and the reagent can lead to over-iodination, resulting in a mixture of mono-, di-, and even tri-iodinated products.[1]
Underlying Cause:
The formation of multiple iodinated species is a direct consequence of the electrophilic aromatic substitution mechanism. The introduction of the first iodine atom does not sufficiently deactivate the aromatic ring to prevent further reaction. In fact, in some cases, it can even activate the ring towards further substitution.
Troubleshooting Strategies:
-
Stoichiometry Control: This is the most critical parameter. Carefully control the stoichiometry of the reactants. Start with a 1:1 molar ratio of your substrate to this compound. If over-iodination persists, consider using a slight excess of the substrate.
-
Reverse Addition: Instead of adding the reagent to the substrate, try adding the substrate solution dropwise to a solution or suspension of this compound. This maintains a low concentration of the activated substrate in the presence of the iodinating agent, favoring mono-substitution.
-
Temperature Management: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C). Lowering the temperature decreases the reaction rate and can significantly improve selectivity by disfavoring the higher activation energy pathways leading to poly-iodination.
-
Solvent Choice: The solvent can play a crucial role in modulating reactivity and selectivity.[2][3]
-
Less Polar Solvents: Consider using less polar solvents like dichloromethane (DCM) or chloroform. These solvents are less likely to stabilize the charged intermediates that lead to faster, less selective reactions.
-
Protic vs. Aprotic Solvents: For highly activated substrates, aprotic solvents may be preferred to avoid potential side reactions involving the solvent.
-
Workflow for Optimizing Mono-iodination:
Caption: Workflow for optimizing mono-iodination selectivity.
Question 2: My reaction is producing a complex mixture of unidentified byproducts, and the yield of my desired product is low. What are the likely side reactions?
Answer:
Besides over-iodination, several other side reactions can occur, leading to a complex product mixture. These can include oxidation of the substrate or solvent, and decomposition of the reagent itself.
Potential Side Reactions and Their Causes:
-
Oxidation of the Substrate: this compound is also an oxidizing agent.[4] Substrates with sensitive functional groups, such as primary or secondary alcohols, can be oxidized to aldehydes, ketones, or carboxylic acids.[5][6][7] Phenols and anilines can also undergo oxidative coupling or degradation.[8][9]
-
Reaction with the Solvent: Certain solvents can react with the iodinating agent or the reaction intermediates. For instance, ethereal solvents like THF can be cleaved under acidic conditions that might be generated in situ.
-
Reagent Decomposition: Tetramethylammonium salts can be thermally unstable and may decompose, especially at elevated temperatures.[10][11][12] The decomposition products could potentially react with your substrate or intermediates, leading to unexpected byproducts.
Troubleshooting Strategies:
-
Protecting Groups: If your substrate has a functional group susceptible to oxidation, consider using a protecting group. For example, a hydroxyl group can be protected as a silyl ether or an ester.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation by atmospheric oxygen, which can sometimes be initiated by radical species.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.
-
Quenching the Reaction: Once the reaction is complete, quench it to deactivate the excess reagent and prevent further reactions. A solution of sodium thiosulfate or sodium sulfite is effective for this purpose.[13][14]
Diagram of Potential Side Reactions:
Caption: Potential reaction pathways leading to byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify my product from the tetramethylammonium salts and other byproducts?
A1: A typical workup involves quenching the reaction with an aqueous solution of a reducing agent like sodium thiosulfate to remove any remaining active iodine species. This is followed by an extraction with an appropriate organic solvent. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. For final purification, column chromatography on silica gel is usually effective. The choice of eluent will depend on the polarity of your product and byproducts.
Q2: How can I analyze the purity of my product and identify the byproducts?
A2: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your desired product and can often help in identifying the major byproducts by comparing the spectra of the crude and purified material.[3][15][16]
-
Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique is excellent for separating the components of your reaction mixture and determining their molecular weights, which is a crucial step in byproduct identification.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for assessing the purity of your product and quantifying the relative amounts of different components in your reaction mixture.[1][17][18][19]
Q3: Are there any safety precautions I should be aware of when working with this compound?
A3: Yes, standard laboratory safety precautions should always be followed. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Experimental Protocols
Protocol 1: General Procedure for the Iodination of an Activated Aromatic Compound
-
To a stirred solution or suspension of the aromatic substrate (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) at the desired temperature (e.g., 0 °C), add this compound (1.0 mmol) portion-wise over 10 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: HPLC Method for Analysis of Iodinated Phenols
This is a general guideline and may need to be optimized for your specific compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with a higher percentage of A and gradually increase the percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where your compounds have good absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
Quantitative Data Summary:
| Substrate Type | Common Byproducts | Key Control Parameters | Analytical Method |
| Phenols/Anilines | Poly-iodinated species, Oxidative coupling products | Stoichiometry, Temperature, Reverse addition | HPLC-UV, GC-MS, NMR |
| Alcohols | Aldehydes, Ketones, Carboxylic acids | Protecting groups, Reaction time | GC-MS, NMR |
| Electron-rich Heterocycles | Poly-iodinated species, Ring-opened products | Temperature, Solvent | LC-MS, NMR |
Conclusion
Successfully employing this compound in organic synthesis requires a proactive approach to managing potential byproduct formation. By understanding the underlying reaction mechanisms and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the selectivity and yield of their desired transformations. Careful control of reaction parameters, diligent monitoring, and the use of appropriate analytical techniques are the cornerstones of achieving clean and efficient reactions with this powerful reagent.
References
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Spectrophotometric Exploration of the Mechanism of Dichloroiodate (ICl2–) Formation from NaI, NaOCl, and HCl. ACS Omega. [Link]
-
Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]
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Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH). ResearchGate. [Link]
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Investigation of the full reversal of selectivity in the reaction of aniline with 1,3-dichloro-1,3-bis(dimethylamino)vinamidinium salts. New Journal of Chemistry. [Link]
-
CHEMICAL IDENTIFICATION AND FLAVOR PROFILE ANALYSIS OF IODINATED PHENOLS PRODUCED FROM DISINFECTION OF SPACECRAFT DRINKING WATER. Virginia Tech. [Link]
-
Selective C–H Iodination of (Hetero)arenes. Organic Letters. [Link]
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17.7: Oxidation of Alcohols. Chemistry LibreTexts. [Link]
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Selection and applicability of quenching agents for the analysis of polar iodinated disinfection byproducts. PubMed. [Link]
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Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts. SciSpace. [Link]
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Formation of Iodinated Disinfection Byproducts in Periodate-Based Advanced Oxidation Processes: The Self-Supplying Iodine Mechanism. Environmental Science & Technology. [Link]
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Kinetics and Mechanism of the oxidation of Cinnamyl and substituted Cinnamyl alcohols by benzyltrimethylammonium dichloroiodate. ResearchGate. [Link]
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Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Organic Chemistry Portal. [Link]
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Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. PubMed Central. [Link]
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Cation Radicals as Intermediates in Aromatic Halogenation with Iodine Monochloride: Solvent and Salt Effects on the Competition between Chlorination and Iodination. The Journal of Organic Chemistry. [Link]
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NMR Reaction Monitoring Robust to Spectral Distortions. PubMed Central. [Link]
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Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scientific Research Publishing. [Link]
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Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate. Rhodium. [Link]
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Determination of iodinated phenol species at parts-per-trillion concentration levels in different water samples by solid-phase microextraction/offline GC-ICP-MS. Journal of Analytical Atomic Spectrometry. [Link]
-
Trialkylammonium salt degradation: implications for methylation and cross-coupling. National Institutes of Health. [Link]
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17.7 Oxidation of Alcohols. OpenStax. [Link]
-
Phenol Chemistry. Synthesis and Reactions. YouTube. [Link]
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LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PubMed Central. [Link]
-
Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]
-
Regioselective iodination of aryl amines using 1,4-dibenzyl-1,4-diazoniabicyclo [2.2.2] octane dichloroiodate in solution and under solvent-free conditions. ResearchGate. [Link]
-
Iodination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Kinetics and Mechanism of Oxidation of Phenol and Substituted Phenols by Ammonium Chlorochromate in Aqueous Acetic Acid. ResearchGate. [Link]
-
Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control. National Institutes of Health. [Link]
-
Optimization of AE-HPLC separation of iodophenol species. ResearchGate. [Link]
-
(PDF) Process and Reaction Monitoring by Low-Field NMR Spectroscopy. ResearchGate. [Link]
-
An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O. ResearchGate. [Link]
-
Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. [Link]
-
QM analyses of Electrophilic Aromatic Iodination. QM Magic Class. [Link]
-
Iodination of Deactivated Aromatic Hydrocarbons. ResearchGate. [Link]
-
COMBUSTION OF THE INORGANIC SALTS AMMONIUM IODATE AND HYDROXYLAMINE SULFATE. Defense Technical Information Center. [Link]
-
Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Organic Chemistry Portal. [Link]
-
Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Mendeleev Communications. [Link]
-
NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. [Link]
-
Oxidation of iodide and hypoiodous acid by non-chlorinated water treatment oxidants and formation of iodinated organic compounds: A review. ResearchGate. [Link]
-
Product Selectivity Control in the Brønsted Acid-Mediated Reactions with 2-Alkynylanilines. PubMed Central. [Link]
-
Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. YouTube. [Link]
-
A New Reaction/Rearrangement in Quaternary Ammonium Salts. Iris Publishers. [Link]
-
NMR reaction monitoring robust to spectral distortions. ChemRxiv. [Link]
-
Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. ResearchGate. [Link]
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effect of temperature on Tetramethylammonium dichloroiodate stability and reactivity
Introduction
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals utilizing Tetramethylammonium Dichloroiodate (TMACI) in their work. As a powerful and versatile electrophilic iodinating agent, the success of reactions involving TMACI is critically dependent on understanding and controlling its thermal behavior.[1] This document provides in-depth answers to frequently encountered issues, troubleshooting guides for temperature-related experimental challenges, and validated protocols to ensure reproducible and optimal results.
Section 1: Core Stability & Handling FAQs
This section addresses the most common foundational questions regarding the stability and handling of TMACI.
Q1: What is the recommended storage condition for TMACI and why?
A1: TMACI should be stored in a tightly sealed container in a cool, dark, and dry place.[2] A recommended temperature is below 15°C.[3] The rationale for these conditions is threefold:
-
Thermal Stability: While the solid is relatively stable at ambient temperature, prolonged exposure to heat can initiate slow decomposition, compromising reagent purity over time.[4]
-
Hygroscopicity: The tetramethylammonium salt is hygroscopic, meaning it can absorb moisture from the air.[5] The presence of water can accelerate the decomposition of the dichloroiodate anion, especially in solution.[4]
-
Light Sensitivity: Like many iodine-containing compounds, it is prudent to protect it from light to prevent potential photochemical degradation pathways.
Q2: What is the decomposition temperature of TMACI?
A2: The reported decomposition temperature for this compound is approximately 216°C.[2][3] It is crucial to understand that this is not a clean melting point but rather the onset of rapid thermal decomposition. Significant degradation can occur at much lower temperatures, especially when the reagent is in solution or if impurities are present.
Q3: What are the visible signs of TMACI decomposition?
A3: In its solid form, a fresh, high-purity batch of TMACI should appear as a light yellow to amber crystalline powder.[2] Signs of degradation include:
-
Darkening of Color: A shift towards a dark green, brown, or purplish color often indicates the formation of free iodine (I₂), a common decomposition product.[4]
-
Clumping or "Wet" Appearance: This suggests the absorption of atmospheric moisture, which can compromise the reagent's stability.
-
Amine-like Odor: A faint fishy or amine-like smell may indicate the breakdown of the tetramethylammonium cation into trimethylamine, a volatile byproduct. This is a sign of significant degradation.
| Property | Value | Source(s) |
| CAS Number | 1838-41-1 | [2][6] |
| Molecular Formula | C₄H₁₂Cl₂IN | [6][7] |
| Molecular Weight | 271.95 g/mol | [7] |
| Physical Appearance | Light yellow to dark green crystalline solid | [2] |
| Decomposition Temp. | ~216°C | [2][3] |
| Storage | Cool (<15°C), dry, dark, inert atmosphere | [2][3] |
Section 2: Troubleshooting Temperature-Related Experimental Issues
This section is designed to help you diagnose and solve problems that arise during reactions.
Q4: My iodination reaction is sluggish at room temperature. Can I simply increase the heat to speed it up?
A4: While increasing temperature generally accelerates reaction rates, with TMACI this approach must be taken with extreme caution. There is a critical trade-off between reaction kinetics and reagent stability.
-
The Kinetic Benefit: A modest increase in temperature (e.g., to 40-50°C) can significantly enhance the rate of iodination for less activated substrates.
-
The Stability Risk: As you approach higher temperatures, the rate of TMACI decomposition increases exponentially. This decomposition is often irreversible and can become the dominant reaction pathway, leading to a sharp decrease in the yield of your desired product. Before applying heat, always ensure your starting materials and solvent are pure and anhydrous, as impurities and water can lower the decomposition threshold.
Q5: I heated my reaction to 80°C and the solution turned dark brown/purple. My yield was very low and I see multiple unknown spots on my TLC plate. What happened?
A5: This is a classic scenario of thermally induced decomposition of the TMACI reagent. At elevated temperatures, the dichloroiodate (ICl₂⁻) anion is prone to breaking down. The most probable decomposition pathway involves the release of highly reactive and volatile iodine monochloride (ICl) and the formation of tetramethylammonium iodide (TMAI).
The ICl generated is a powerful, non-selective electrophile. Instead of controlled iodination, it can lead to a cascade of undesirable side reactions:
-
Non-selective Halogenation: ICl can chlorinate or iodinate your substrate and product at multiple positions, leading to a complex mixture of byproducts.
-
Substrate/Product Degradation: The harsh conditions can degrade sensitive functional groups on your starting material or desired product.
-
Formation of I₂: The dark brown or purple color is indicative of elemental iodine (I₂), a byproduct of the decomposition, which is generally a much less effective iodinating agent in this context.
Caption: Probable thermal decomposition pathway of TMACI.
Q6: How can I determine the optimal reaction temperature for my specific substrate without sacrificing yield?
A6: A systematic, small-scale screening approach is the most effective method. The goal is to find the "sweet spot" where the reaction proceeds at a reasonable rate with minimal reagent decomposition.
Caption: Decision workflow for optimizing reaction temperature.
Start with a reaction at room temperature as a baseline. Set up 3-4 identical small-scale reactions and run them at slightly elevated, precisely controlled temperatures (e.g., 35°C, 45°C, 55°C). Monitor each reaction closely by TLC or LC-MS at regular intervals (e.g., every 30 minutes). The optimal temperature is the highest temperature that provides a good reaction rate without the formation of significant color or byproduct spots.
Section 3: Standard Operating Protocols
These protocols provide a framework for assessing your reagent and performing temperature-controlled reactions.
Protocol 1: Assessing the Thermal Stability of a TMACI Batch
Objective: To determine the onset decomposition temperature of a specific batch of TMACI using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This is a crucial quality control step, especially for new or old batches.
Methodology (TGA):
-
Instrument Calibration: Calibrate the TGA for mass and temperature as per the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of TMACI into a clean, inert TGA crucible (e.g., alumina).
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with dry nitrogen at a 50 mL/min flow rate to prevent oxidation.
-
Temperature Program: Equilibrate at 30°C. Ramp the temperature from 30°C to 300°C at a constant rate of 10°C/min.
-
-
Data Analysis: Plot the mass percentage as a function of temperature. The onset temperature of the major mass loss step corresponds to the beginning of decomposition.
Methodology (DSC):
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of TMACI into a hermetically sealed aluminum pan. Use an empty sealed pan as a reference.
-
Experimental Conditions:
-
Atmosphere: Maintain a dry nitrogen atmosphere in the DSC cell.
-
Temperature Program: Equilibrate at 30°C. Ramp the temperature from 30°C to 300°C at 10°C/min.
-
-
Data Analysis: Plot the heat flow as a function of temperature. A sharp endothermic or exothermic peak following any melting events will indicate the decomposition.
Protocol 2: General Protocol for Temperature-Controlled Iodination
Objective: To perform an electrophilic iodination reaction using TMACI while carefully controlling the temperature to maximize yield and minimize byproduct formation.
Methodology:
-
Reagent Purity: Ensure the TMACI is a fine, free-flowing, light-yellow powder. If it appears dark or clumpy, its quality may be compromised.
-
Inert Setup: Assemble a flame- or oven-dried flask equipped with a magnetic stirrer, thermometer, and a nitrogen/argon inlet.
-
Reaction Assembly: Dissolve your substrate in an appropriate anhydrous solvent (e.g., Dichloromethane, Acetonitrile).
-
Reagent Addition: Add the TMACI (typically 1.0-1.2 equivalents) to the solution portion-wise at room temperature. Some reactions may require initial cooling to 0°C if the substrate is highly activated.
-
Controlled Heating: If the reaction is slow at room temperature (as determined by initial TLC/LC-MS analysis), place the flask in a pre-heated oil bath set to your desired, pre-screened optimal temperature (e.g., 40°C). Do not heat the flask directly on a hot plate, as this provides poor temperature control.
-
Vigilant Monitoring (Self-Validation):
-
Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.
-
Observe the color of the reaction mixture. Any rapid darkening to deep brown or purple is a critical indicator of decomposition. If this occurs, immediately reduce the temperature or quench the reaction.
-
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) until the solution is colorless to remove any excess iodine. Proceed with standard extraction and purification procedures.
References
-
Carl ROTH. Safety Data Sheet: Tetramethylammonium chloride. [Link]
-
PubChem. This compound | C4H12Cl2IN | CID 11737348. [Link]
-
Košmrlj, J., et al. (2022). Oxidation of Iodine to Dihaloiodate(I) Salts of Amines With Hydrogen Peroxides and Their Crystal Structures. Frontiers in Chemistry. [Link]
-
Košmrlj, J., et al. (2022). Oxidation of Iodine to Dihaloiodate(I) Salts of Amines With Hydrogen Peroxides and Their Crystal Structures. PubMed Central. [Link]
-
Schulze, P. S., et al. (2018). Dataset for density/temperature correlation of tetramethylammonium hydroxide solutions of various concentrations. Data in Brief. [Link]
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Zhang, Z., et al. (2023). Enhanced Chemical Stability of Tetramethylammonium Head Groups via Deep Eutectic Solvent: A Computational Study. MDPI. [Link]
-
ACS Omega. (2023). Spectrophotometric Exploration of the Mechanism of Dichloroiodate (ICl2–) Formation from NaI, NaOCl, and HCl. ACS Publications. [Link]
-
Ataman Kimya. TETRAMETHYLAMMONIUM CHLORIDE (TMA). [Link]
-
Mota, G. J. M., & Garden, S. J. (2013). Iodination of Benzylanilines with Potassium Dichloroiodate. ResearchGate. [Link]
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Technical Support Center: Kinetic Studies of Iodination with Tetramethylammonium Dichloroiodate
Welcome to the technical support center for kinetic studies involving Tetramethylammonium dichloroiodate, [(CH₃)₄N][ICl₂]. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these experiments. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your work effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the foundational questions you might have before starting or while optimizing your experiments.
Q1: What is this compound and why is it used as an iodinating agent?
A1: this compound, [(CH₃)₄N][ICl₂], is a quaternary ammonium salt containing the dichloroiodate anion ([ICl₂]⁻). It serves as a source of electrophilic iodine. The [ICl₂]⁻ anion can be considered a stabilized form of iodine monochloride (ICl), which is a potent iodinating agent. The large, non-coordinating tetramethylammonium cation helps in its stability and solubility in various organic solvents. In solution, it can dissociate or react to provide an electrophilic iodine species ("I⁺" equivalent) that is crucial for the iodination of various substrates, particularly electron-rich aromatic compounds.[1][2] Its use is often preferred over molecular iodine (I₂) because it can be more reactive and selective, and the reaction does not require an additional oxidizing agent to generate the electrophile.[3][4]
Q2: What is the fundamental principle behind monitoring the kinetics of this reaction?
A2: The kinetic study of iodination relies on tracking the change in concentration of a reactant or product over time.[5] For iodination reactions, this is most commonly achieved using UV-Visible spectrophotometry. The dichloroiodate ion ([ICl₂]⁻) and other iodine-containing species have strong absorbance in the UV-Vis region, while many organic substrates and products do not.[1][6] By monitoring the decrease in absorbance at a specific wavelength (the λ_max of the iodine species) as the reaction progresses, we can determine the rate of consumption of the iodinating agent.[7] This data allows for the determination of the reaction rate, the rate law, and the rate constant.[8]
Q3: What are the critical safety precautions when working with this compound?
A3: While a specific safety data sheet for this compound should always be consulted, precautions for related tetramethylammonium salts and iodinating agents are instructive. The compound should be handled with care, assuming it is toxic and corrosive.
| Hazard | Precaution | Rationale |
| Toxicity | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[9][10] | Tetramethylammonium salts can be toxic if ingested, inhaled, or absorbed through the skin.[11][12] Iodinating agents can cause severe irritation and burns. |
| Reactivity | Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.[9][11] Keep the container tightly sealed. | The compound may be moisture-sensitive and can react violently with certain chemicals.[11] |
| Disposal | Dispose of waste according to institutional and local regulations for hazardous chemical waste. | To prevent environmental contamination and ensure safety. |
Q4: How do I choose an appropriate solvent for my kinetic study?
A4: Solvent selection is critical as it can significantly influence the reaction rate and mechanism. The ideal solvent should:
-
Dissolve all reactants: Ensure a homogeneous reaction mixture.
-
Be inert: It should not react with the substrate, the iodinating agent, or the product. Chlorinated solvents like dichloromethane are common, but should be used with caution as some iodinating reagents can react with them.[13] Protic solvents may participate in the reaction.
-
Be transparent in the analytical window: If using UV-Vis spectroscopy, the solvent must not absorb light at the analytical wavelength.
-
Promote the desired mechanism: The polarity of the solvent can stabilize or destabilize charged intermediates, thereby affecting the reaction rate. For electrophilic aromatic substitution, a moderately polar, aprotic solvent is often a good starting point.
Troubleshooting Guide
Even with a robust protocol, experimental challenges can arise. This section provides a systematic approach to diagnosing and solving common issues.
Issue 1: Inconsistent or Non-Reproducible Reaction Rates
Q: My replicate experiments are giving significantly different reaction rates. What could be the cause?
A: This is a classic problem in kinetics and usually points to a lack of control over key experimental variables.[14]
Potential Causes & Solutions:
-
Temperature Fluctuations:
-
Why it matters: Reaction rates are highly sensitive to temperature. A small variation (even 1-2 °C) can cause a significant change in the rate constant, as described by the Arrhenius equation.[15]
-
Solution: Use a thermostatted water bath or a temperature-controlled cell holder in your spectrophotometer. Allow all reactant solutions to reach thermal equilibrium before mixing.
-
-
Inaccurate Reagent Concentrations:
-
Why it matters: The reaction rate is dependent on the concentration of reactants as defined by the rate law.[16] Errors in preparing stock solutions or in pipetting will directly impact the rate.
-
Solution: Use calibrated volumetric flasks and pipettes. Prepare stock solutions carefully and consider standardizing the this compound solution periodically, for instance, by iodometric titration, to confirm its concentration.
-
-
Contamination:
-
Why it matters: Impurities in the reactants or solvent (e.g., water, other nucleophiles) can react with the iodinating agent, leading to a faster apparent rate or side reactions.[14]
-
Solution: Use high-purity, dry solvents. Ensure all glassware is scrupulously clean and dry before use. Run a blank reaction with the solvent and iodinating agent to check for background reactivity.
-
-
Timing Inconsistencies:
-
Why it matters: For fast reactions, the time between mixing the reactants and starting the measurement is critical.
-
Solution: Develop a consistent and rapid mixing procedure. For very fast reactions, consider using a stopped-flow apparatus. For manual mixing, start the timer at the moment of mixing and ensure the cuvette is placed in the spectrophotometer and the measurement started at a consistent, predefined time.[17]
-
Issue 2: The Reaction Rate is Too Fast or Too Slow to Measure Accurately
Q: I can't collect enough data points because the reaction is over in seconds, or it takes hours for any significant change to occur. How can I adjust the rate?
A: Adjusting the reaction rate to fit your measurement window is a common optimization step.
Potential Causes & Solutions:
-
Concentration Effects:
-
Why it matters: The rate law dictates how concentration affects the rate.
-
Solution (Too Fast): Decrease the concentration of one or more reactants. The order of the reaction with respect to each reactant will determine how much of an effect this has.
-
Solution (Too Slow): Increase the concentration of the reactant(s) that appear in the rate law. If the substrate is electron-rich and highly reactive, you may need to use a less activated substrate for initial studies.
-
-
Temperature Effects:
-
Why it matters: Lowering the temperature slows down most reactions, while increasing it speeds them up.
-
Solution (Too Fast): Run the experiment at a lower temperature (e.g., 10 °C or 0 °C) using a circulating bath.
-
Solution (Too Slow): Increase the temperature in controlled increments (e.g., 35 °C, 45 °C). This also allows for the determination of activation energy.[15]
-
-
Catalyst/Inhibitor Effects:
-
Why it matters: Some iodination reactions are catalyzed by acids. Trace acidic or basic impurities can alter the rate.
-
Solution: Ensure the pH or acidity of the medium is controlled, perhaps by using a non-nucleophilic buffer if appropriate for the reaction system. Verify the purity of your substrate and solvent.
-
Issue 3: Spectrophotometric Data is Noisy or Drifting
Q: My absorbance vs. time plot is very noisy, or the baseline is not stable. What's wrong with my UV-Vis measurement?
A: Data quality is paramount for accurate kinetic analysis. These issues often stem from the instrument setup or the sample itself.
Potential Causes & Solutions:
-
Instrument Instability:
-
Why it matters: The spectrophotometer's lamp or detector may not be stable.
-
Solution: Allow the spectrophotometer to warm up for the manufacturer-recommended time (often 30-60 minutes).[18] Run a baseline correction with a cuvette containing only the solvent.
-
-
Precipitate Formation:
-
Why it matters: If the product or the iodinating agent is not fully soluble in the reaction medium, a precipitate can form. This will scatter light, causing a significant and erratic increase in absorbance that is not related to the chemical reaction.
-
Solution: Visually inspect the solution for any turbidity. If precipitation occurs, you may need to change the solvent or lower the reactant concentrations.
-
-
Gas Bubble Formation:
-
Why it matters: Bubbles in the cuvette will scatter light and cause sharp spikes or drops in the absorbance reading.
-
Solution: Ensure solutions are adequately degassed if necessary. Be careful not to introduce bubbles during mixing and transfer to the cuvette. Tap the cuvette gently to dislodge any bubbles before placing it in the instrument.
-
-
Photodegradation:
-
Why it matters: The high-intensity light beam in the spectrophotometer can sometimes induce photochemical reactions or degrade the sample, leading to a drifting baseline.
-
Solution: Check if the absorbance of a stable sample changes over time while sitting in the beam. If so, use the instrument's shutter function to expose the sample to light only during the brief measurement intervals.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical path for diagnosing experimental issues.
Caption: A decision tree for troubleshooting common kinetic study issues.
Experimental Protocol: Determining the Rate Law for Aromatic Iodination
This protocol provides a framework for studying the kinetics of iodination of an activated aromatic compound (e.g., anisole, phenol) using this compound. The reaction is monitored by the disappearance of the [ICl₂]⁻ species using UV-Vis spectrophotometry.
Reagent and Equipment Preparation
-
Reactants:
-
This compound ([(CH₃)₄N][ICl₂])
-
Aromatic Substrate (e.g., Anisole)
-
High-purity, dry, aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
-
Equipment:
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Calibrated volumetric flasks and micropipettes
-
Thermostatted water bath
-
Stopwatch
-
Preparation of Stock Solutions
-
Solvent Preparation: Ensure the solvent is of high purity and dry, as water can interfere with the reaction.
-
Substrate Stock Solution (e.g., 0.1 M Anisole): Accurately weigh the substrate and dissolve it in the chosen solvent in a volumetric flask.
-
Iodinating Agent Stock Solution (e.g., 0.001 M [(CH₃)₄N][ICl₂]): Accurately weigh the iodinating agent and dissolve it in the same solvent in a separate volumetric flask. This solution should be freshly prepared as it may degrade over time. Store it protected from light.
Determination of Analytical Wavelength (λ_max)
-
Dilute the [(CH₃)₄N][ICl₂] stock solution to a concentration that gives an absorbance between 1.0 and 1.5.
-
Scan the absorbance of this solution across a relevant wavelength range (e.g., 250-500 nm) against a solvent blank.[19]
-
Identify the wavelength of maximum absorbance (λ_max). This is the wavelength you will use for all kinetic runs.[6]
Kinetic Run (Example: Method of Initial Rates)
The goal is to determine the order of reaction with respect to each reactant (substrate and iodinating agent). This is achieved by systematically varying the initial concentration of one reactant while keeping the other constant.[8]
Experimental Design Table:
| Run | [Substrate] (M) | [(CH₃)₄N][ICl₂] (M) | Objective |
| 1 | 0.010 | 0.0001 | Baseline rate |
| 2 | 0.020 | 0.0001 | Determine order w.r.t. Substrate |
| 3 | 0.010 | 0.0002 | Determine order w.r.t. [(CH₃)₄N][ICl₂] |
Procedure for a Single Kinetic Run (e.g., Run 1):
-
Temperature Equilibration: Set the spectrophotometer's cell holder and the water bath to the desired temperature (e.g., 25.0 °C). Place the stock solutions in the bath for at least 20 minutes to equilibrate.
-
Prepare the Reaction Mixture: In a small, clean, and dry vial, pipette the required volume of the substrate stock solution and dilute it with the solvent to a volume that, when combined with the iodinating agent, will give the final desired volume (e.g., 3.0 mL for a standard cuvette).
-
Initiate the Reaction: At time t=0, pipette the required volume of the equilibrated [(CH₃)₄N][ICl₂] stock solution into the vial containing the substrate. Mix quickly but thoroughly.
-
Data Acquisition: Immediately transfer the reaction mixture to a quartz cuvette, place it in the spectrophotometer, and begin recording the absorbance at λ_max as a function of time. Collect data for at least two to three half-lives of the reaction.[8]
Data Analysis
-
Calculate Initial Rates: For each run, plot Absorbance vs. Time. The initial rate is the absolute value of the initial slope of this curve. For many reactions, the plot of ln(Absorbance) vs. Time will be linear if the reaction is first-order with respect to the iodinating agent; the slope of this line is -k_obs (the observed rate constant). The initial rate can be calculated as Rate = k_obs * A₀, where A₀ is the initial absorbance.
-
Determine Reaction Orders: Compare the initial rates between runs.
-
Order w.r.t. Substrate (m): (Rate₂ / Rate₁) = ([Substrate]₂ / [Substrate]₁)^m
-
Order w.r.t. [(CH₃)₄N][ICl₂] (n): (Rate₃ / Rate₁) = ([Iodinating Agent]₃ / [Iodinating Agent]₁)^n
-
Solve for m and n. These are typically integers or half-integers (0, 1, 2).
-
-
Write the Rate Law: The rate law will be of the form: Rate = k [Substrate]^m [[(CH₃)₄N][ICl₂]]^n
-
Calculate the Rate Constant (k): Using the data from any of the runs, substitute the initial rate and concentrations into the determined rate law and solve for k. Average the values of k obtained from all runs.
General Experimental Workflow
Caption: Workflow for a kinetic study from preparation to final analysis.
Simplified Reaction Mechanism: Electrophilic Aromatic Iodination
For an activated aromatic ring (Ar-H), the reaction with an electrophilic iodine source ("I⁺") proceeds through a well-established mechanism.[20]
Caption: General mechanism for electrophilic aromatic substitution (iodination).
Note: The placeholder image in the DOT script above would be replaced with a chemical drawing of the carbocation intermediate (arenium ion) in a real application.
References
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Carl ROTH. (n.d.). Safety Data Sheet: Tetramethylammonium chloride. Retrieved from [Link]
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Chemistry LibreTexts. (2023, May 8). 2.4: Acetone Iodine kinetics. Retrieved from [Link]
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(n.d.). KINETICS OF THE IODINATION OF ACETONE. Retrieved from [Link]
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Concordia University. (n.d.). tetramethylammonium hydroxide guidelines. Retrieved from [Link]
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Seery, M. (2016, November 3). Kinetics of Iodination of Acetone Pre Lab Video. YouTube. Retrieved from [Link]
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MDPI. (n.d.). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from [Link]
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Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
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International Journal of Chemical Studies. (2025, June 15). Advances in iodometric titration using UV-visible spectrophotometry: A review. Retrieved from [Link]
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Desklib. (2023, April 21). Kinetics of Iodination of Acetone: Detailed Analysis. Retrieved from [Link]
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ResearchGate. (2015, June). A Simple and Safe Spectrophotometric Method for Iodide Determination. Retrieved from [Link]
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MhChem!. (n.d.). CH 222 Kinetics Iodination of Acetone Lab. Retrieved from [Link]
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Khan Academy. (n.d.). Kinetics. Retrieved from [Link]
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Chemia. (2022, September 21). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). Retrieved from [Link]
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PMC. (2023, July 20). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Retrieved from [Link]
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Chemistry LibreTexts. (2025, September 23). 5.4: Experimental Part I - Absorption Spectrum of Iodine Vapor. Retrieved from [Link]
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INIS-IAEA. (2021, November 15). A UV-spectrophotometric approach for quantifying iodine in environmental samples for AMS studies. Retrieved from [Link]
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Validation & Comparative
Tetramethylammonium dichloroiodate vs N-iodosuccinimide for aromatic iodination
An In-Depth Comparative Guide to Aromatic Iodination: Tetramethylammonium Dichloroiodate vs. N-Iodosuccinimide
Introduction: The Strategic Importance of Aromatic Iodination
To researchers, scientists, and professionals in drug development, the introduction of an iodine atom onto an aromatic ring is a pivotal synthetic transformation. Iodoarenes are not merely halogenated compounds; they are versatile building blocks of immense value. Their relatively weak carbon-iodine bond makes them highly reactive and thus ideal substrates for a multitude of cross-coupling reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. This reactivity profile is fundamental to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.
The selection of an appropriate iodinating agent is therefore a critical decision in synthetic design, directly impacting yield, regioselectivity, substrate scope, and operational simplicity. Among the arsenal of available reagents, this compound ([N(CH₃)₄][ICl₂], TMADCI) and N-Iodosuccinimide (NIS) have emerged as two powerful and popular choices. This guide provides a detailed, evidence-based comparison of their performance, delves into the causality behind their reactivity, and offers practical, field-proven protocols to aid in reagent selection and application.
Pillar 1: The Underpinning Mechanism of Electrophilic Aromatic Iodination
Both TMADCI and NIS operate via the electrophilic aromatic substitution (SEAr) mechanism. This process is initiated by the attack of the π-electron system of the aromatic ring on an electrophilic iodine species (I⁺ or its equivalent). This attack disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Aromaticity is subsequently restored by the loss of a proton from the site of substitution, typically facilitated by a weak base in the reaction medium.
Caption: General mechanism of electrophilic aromatic iodination.
The key difference between iodinating agents lies in how they generate the requisite electrophilic iodine species and the reaction conditions needed to achieve this.
Pillar 2: N-Iodosuccinimide (NIS) - The Versatile Workhorse
N-Iodosuccinimide is a stable, crystalline solid that has become a staple in organic synthesis for electrophilic iodination.[1][2] It is generally considered a mild source of electrophilic iodine.
Mechanism of Action and Activation
By itself, NIS is reactive enough for electron-rich aromatic systems like phenols, anilines, and activated heterocycles. However, for less reactive or deactivated arenes, NIS requires activation by a Brønsted or Lewis acid.[3] Protic acids like trifluoroacetic acid (TFA) are commonly used. The acid protonates the carbonyl oxygen of NIS, which withdraws electron density from the nitrogen atom and, through induction, makes the N-I bond more polarized and the iodine atom significantly more electrophilic.[4] This in situ generation of a more potent iodinating agent is a cornerstone of NIS chemistry.[5]
Caption: Acid-catalyzed activation pathway for N-Iodosuccinimide.
Advantages of NIS:
-
Tunable Reactivity: Its reactivity can be easily modulated with acid catalysts, allowing for the iodination of a wide range of substrates from highly activated to deactivated rings.[1][3]
-
High Regioselectivity: For activated substrates, iodination typically occurs at the most electron-rich position, often the para-position, with high selectivity.[6]
-
Clean Byproduct: The primary byproduct is succinimide, which is highly soluble in water, facilitating a simple aqueous work-up for its removal.[7]
-
Commercially Available & Stable: NIS is readily available and can be stored for extended periods if protected from light.[2][8]
Limitations of NIS:
-
Catalyst Requirement: For many substrates, an acid catalyst is necessary, which may not be compatible with acid-sensitive functional groups.
-
Potential for Over-iodination: With highly activated substrates, di- or even tri-iodination can occur if the stoichiometry and reaction time are not carefully controlled.[5]
-
Solvent Dependency: Most protocols involve chlorinated or polar aprotic solvents, although solvent-free grinding methods have been developed.[9]
Pillar 3: this compound (TMADCI) - The Mild & Green Alternative
This compound is a stable, yellow crystalline solid belonging to the class of onium polyhalides.[10] It has gained recognition as a particularly mild and environmentally friendly iodinating reagent, most notably for its efficacy under solvent-free conditions.[11]
Mechanism of Action
TMADCI is an ionic compound, [(CH₃)₄N]⁺[Cl-I-Cl]⁻. The active iodinating species is derived from the dichloroiodate(I) anion. In the solid state or in solution, this anion can be considered a source of iodine monochloride (ICl), a potent electrophile. The reaction proceeds by the direct attack of the aromatic ring on the polarized iodine atom of the [ICl₂]⁻ anion or its ICl equivalent.
The causality behind its mildness and solvent-free efficacy lies in the reagent's physical properties. Grinding the solid TMADCI with a solid or liquid aromatic substrate creates intimate contact between the reactants, facilitating the reaction without the need for a bulk solvent medium.[11] This approach aligns with the principles of green chemistry by minimizing solvent waste.
Caption: A generalized workflow for aromatic iodination reactions.
Protocol 1: Iodination of Anisole using TMADCI (Solvent-Free)
This protocol is adapted from the well-established procedure by Hajipour et al. [11]
-
Materials:
-
Anisole (1.08 g, 10.0 mmol)
-
This compound (TMADCI) (2.72 g, 10.0 mmol)
-
Mortar and pestle
-
Diethyl ether
-
5% aqueous sodium bisulfite or sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a clean, dry mortar, add this compound (2.72 g).
-
Add anisole (1.08 g) to the mortar.
-
Grind the mixture gently with the pestle at room temperature for 10-15 minutes. The mixture will typically become a paste and darken in color.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the anisole starting material is consumed.
-
Upon completion, add 20 mL of diethyl ether to the mortar and triturate the solid.
-
Transfer the slurry to a separatory funnel. Wash the reaction mixture sequentially with 15 mL of 5% sodium bisulfite solution (to quench excess iodine, observe color change), 15 mL of saturated sodium bicarbonate solution, and 15 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, primarily 4-iodoanisole.
-
If necessary, purify the product by column chromatography on silica gel.
-
Protocol 2: Iodination of Anisole using NIS and Catalytic TFA
This protocol is a representative example of an acid-catalyzed NIS iodination. [1][6]
-
Materials:
-
Anisole (1.08 g, 10.0 mmol)
-
N-Iodosuccinimide (NIS) (2.25 g, 10.0 mmol)
-
Trifluoroacetic acid (TFA) (0.08 mL, ~1.0 mmol, 0.1 equiv.)
-
Acetonitrile (30 mL)
-
10% aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve anisole (1.08 g) in acetonitrile (30 mL).
-
Add N-Iodosuccinimide (2.25 g) to the solution and stir.
-
Add trifluoroacetic acid (0.08 mL) dropwise to the stirring mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 30-60 minutes.
-
Once the starting material is consumed, quench the reaction by adding 20 mL of 10% aqueous sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to afford the crude product.
-
Purify by column chromatography on silica gel as needed to obtain pure 4-iodoanisole.
-
Conclusion and Outlook
Both this compound and N-Iodosuccinimide are highly effective reagents for aromatic iodination, yet they offer distinct advantages that cater to different synthetic strategies.
N-Iodosuccinimide stands out for its versatility and tunable reactivity . The ability to use acid catalysts to iodinate even deactivated aromatic rings makes it a powerful tool for a broad range of substrates. [3]Its water-soluble byproduct simplifies purification, cementing its role as a workhorse reagent in synthetic chemistry.
This compound shines as a paragon of mildness and green chemistry . Its ability to function efficiently under solvent-free conditions at room temperature provides a compelling advantage for rapid, waste-minimizing synthesis, particularly for activated arenes and substrates bearing sensitive functional groups. [11] The choice between TMADCI and NIS should be guided by the specific characteristics of the aromatic substrate and the overall synthetic plan. For acid-sensitive molecules or when a green, solvent-free approach is paramount, TMADCI is an exceptional choice. When tackling less reactive substrates or when a well-established, broadly applicable solution-phase protocol is desired, NIS with an appropriate activator remains the go-to option. Mastery of both reagents equips the modern chemist with a robust and adaptable toolkit for the strategic synthesis of valuable iodoarenes.
References
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Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]
-
Lulinski, S. et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules. [Link]
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Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). [Link]
-
Kee, C. W. et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters. [Link]
-
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. Tetrahedron Letters, 43(29), 5047-5048. [Link]
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Kotha, S., & Meshram, M. (2012). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. ResearchGate. [Link]
-
Kee, C. W. et al. (2021). Selective C–H Iodination of (Hetero)arenes. National Institutes of Health. [Link]
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Macsen Labs. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. [Link]
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Organic Syntheses. (n.d.). n-iodosuccinimide. [Link]
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-
Bergström, M., et al. (2017). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. European Journal of Organic Chemistry. [Link]
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A Comparative Guide to Electrophilic Iodinating Agents: Tetramethylammonium Dichloroiodate in Focus
For researchers, synthetic chemists, and professionals in drug development, the introduction of iodine into a molecular scaffold is a critical step in the synthesis of a vast array of valuable compounds. The choice of an iodinating agent can profoundly impact the efficiency, selectivity, and environmental footprint of a synthetic route. This guide provides an in-depth comparison of Tetramethylammonium dichloroiodate (TMADCI) with other commonly employed electrophilic iodinating agents, offering insights into their respective strengths and weaknesses, supported by experimental data and protocols.
The Landscape of Electrophilic Iodination
Electrophilic iodination is a cornerstone of organic synthesis, enabling the formation of carbon-iodine bonds that serve as versatile handles for further functionalization, most notably in cross-coupling reactions. The reactivity of the iodinating agent is paramount; it must be sufficiently electrophilic to react with the substrate but not so reactive as to cause unwanted side reactions or decomposition. The ideal reagent should also be easy to handle, stable, and environmentally benign.
This guide will focus on the comparative performance of the following key electrophilic iodinating agents:
-
This compound (TMADCI)
-
N-Iodosuccinimide (NIS)
-
Iodine Monochloride (ICl)
-
Molecular Iodine (I₂)
-
Bis(pyridine)iodonium Tetrafluoroborate (IPy₂BF₄)
This compound (TMADCI): The Mild and Green Contender
This compound, [(CH₃)₄N]⁺[ICl₂]⁻, has emerged as a promising reagent for the iodination of a variety of aromatic compounds. Its notable features include its stability, ease of handling as a solid, and its ability to effect iodination under mild, often solvent-free conditions.
Key Characteristics of TMADCI:
-
Physical State: Solid, which simplifies handling and weighing.
-
Stability: Bench-stable, allowing for convenient storage.[1]
-
Reaction Conditions: Often utilized under solvent-free conditions by grinding the reagent with the substrate at room temperature.[1] This significantly reduces solvent waste, aligning with the principles of green chemistry.
-
Reactivity: TMADCI is considered a mild iodinating agent, showing good selectivity for electron-rich aromatic systems such as phenols, anilines, and their derivatives.
Mechanism of Action:
The dichloroiodate anion (ICl₂⁻) is the active iodinating species. It is believed to be in equilibrium with iodine monochloride (ICl) and a chloride ion. The ICl, being a polarized molecule, acts as the electrophile in the aromatic substitution reaction.
Caption: Proposed mechanism of iodination using TMADCI.
Experimental Protocol: Iodination of an Aromatic Compound with TMADCI
This protocol is adapted from the work of Hajipour et al. and showcases the solvent-free approach.[1]
Materials:
-
Aromatic substrate (e.g., phenol, aniline)
-
This compound (TMADCI)
-
Mortar and pestle
-
Sodium bisulfite (or sodium thiosulfate) solution (5% aqueous)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a mortar, add the aromatic compound (5.0 mmol) and this compound (1.4 g, 5.0 mmol).
-
Grind the mixture with a pestle for 1-2 minutes to obtain a homogeneous powder.
-
Allow the mixture to stand at room temperature for the required time (typically 5-45 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add 5 mL of a 5% aqueous sodium bisulfite solution to the reaction mixture to quench any unreacted iodine species.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Self-Validation: The disappearance of the starting material and the appearance of a new, less polar spot on the TLC plate indicates the progress of the reaction. The color change from brownish (reagent) to colorless upon quenching with sodium bisulfite confirms the removal of excess iodinating agent.
A Comparative Analysis of Electrophilic Iodinating Agents
The choice of an iodinating agent is dictated by the nature of the substrate, the desired selectivity, and practical considerations such as cost, safety, and environmental impact.
N-Iodosuccinimide (NIS)
NIS is a versatile and widely used electrophilic iodinating agent.[2] It is a crystalline solid that is generally easier to handle than gaseous or liquid reagents.
-
Reactivity: The electrophilicity of NIS can be significantly enhanced by the addition of a protic or Lewis acid, making it suitable for the iodination of both electron-rich and deactivated aromatic compounds.[2][3]
-
Mechanism: In the presence of an acid, the succinimide oxygen is protonated, which increases the electrophilicity of the iodine atom, facilitating the attack by the aromatic ring.
-
Causality of Experimental Choice: For substrates that are unreactive towards milder reagents like TMADCI, the NIS/acid system is a powerful option. The choice and concentration of the acid (e.g., trifluoroacetic acid, sulfuric acid) can be tuned to match the reactivity of the substrate.[3][4]
Iodine Monochloride (ICl)
Iodine monochloride is a highly reactive, reddish-brown liquid or solid (depending on the crystalline form). It is a potent electrophilic iodinating agent.[5]
-
Reactivity: ICl is more electrophilic than molecular iodine and can iodinate a wide range of aromatic compounds, often with high regioselectivity.[6]
-
Handling: As a corrosive and moisture-sensitive liquid, ICl requires careful handling.
-
Cost-Effectiveness: For large-scale reactions, ICl can be more cost-effective than NIS.
Molecular Iodine (I₂)
Molecular iodine is the most fundamental iodinating agent, but its electrophilicity is often insufficient for direct reaction with many aromatic compounds.[7]
-
Reactivity: To enhance its reactivity, I₂ is typically used in conjunction with an oxidizing agent (e.g., hydrogen peroxide, nitric acid) or a Lewis acid. The oxidant generates a more potent electrophilic iodine species in situ.[3][7]
-
Atom Economy: A significant drawback of using I₂ alone is that one equivalent of iodine is lost as iodide. The use of an oxidizing agent can regenerate I₂ from the iodide, improving the atom economy.[7]
-
Green Chemistry Perspective: While I₂ itself is a naturally occurring element, the co-reagents used to activate it can be harsh and generate significant waste.
Bis(pyridine)iodonium Tetrafluoroborate (IPy₂BF₄)
Also known as Barluenga's reagent, IPy₂BF₄ is a stable, crystalline solid that serves as a source of electrophilic iodine.[8]
-
Reactivity: It is a powerful iodinating agent, capable of reacting with a wide range of substrates, including those that are less reactive.[8]
-
Versatility: Beyond iodination, IPy₂BF₄ can also act as an oxidizing agent.
-
Cost: It is generally more expensive than other common iodinating agents, which may limit its use in large-scale applications.
Head-to-Head Comparison: Performance Data
Direct comparative studies of all these reagents under identical conditions are rare in the literature. However, we can compile representative data for the iodination of a common substrate, such as an aniline or phenol derivative, to draw meaningful comparisons.
| Reagent System | Substrate | Product | Yield (%) | Reaction Time | Conditions | Reference |
| TMADCI | Aniline | 4-Iodoaniline | 92 | 15 min | Solvent-free, RT | [1] |
| Potassium Dichloroiodate | p-Toluidine | 2-Iodo-4-methylaniline | 60 (mono-iodo) | - | Aqueous | |
| NIS/PTSA | 3,5-Dichlorophenol | 2,4-Dichloro-6-iodophenol & 3,5-Dichloro-4-iodophenol | - (3:1 ratio) | 24 h | - | [6] |
| I₂/H₂O₂/H⁺ | Anisole | 4-Iodoanisole | 95 | 2 h | Methanol, RT | [3] |
| ICl | Aniline | 4-Iodoaniline | - | - | - | [6] |
Note: The yields and reaction times are highly substrate-dependent and the conditions are not identical, so this table should be used for general comparison.
Caption: A comparative overview of different electrophilic iodinating agents.
Experimental Workflow: A Self-Validating System
A well-designed experimental protocol should have built-in checks to validate its progress and success. The following workflow for a typical electrophilic iodination incorporates such principles.
Caption: A self-validating experimental workflow for electrophilic iodination.
Causality behind Experimental Choices:
-
Monitoring: The choice of TLC or GC-MS for monitoring is crucial. TLC provides a quick, qualitative assessment of the reaction's progress, while GC-MS offers more definitive identification of products and byproducts, informing decisions on when to stop the reaction to maximize yield and minimize side reactions.
-
Quenching: The addition of a reducing agent like sodium bisulfite or thiosulfate is a critical step to neutralize the reactive and often colored iodinating species. A successful quench is visually confirmed by the disappearance of the characteristic iodine color, ensuring that no further reaction occurs during work-up and that the final product is not contaminated.
-
Purification: The choice between column chromatography and recrystallization depends on the physical state and purity of the crude product. This step is essential for isolating the desired product from any unreacted starting materials, byproducts, and residual reagents, and its success is validated by the analytical data of the final product.
Conclusion: Selecting the Right Tool for the Job
There is no single "best" electrophilic iodinating agent; the optimal choice is highly dependent on the specific application.
-
This compound (TMADCI) stands out as an excellent choice for the iodination of electron-rich aromatic compounds, particularly when mild, solvent-free conditions are a priority. Its ease of handling and green credentials make it an attractive alternative to traditional methods.
-
N-Iodosuccinimide (NIS) offers unparalleled versatility due to its tunable reactivity with acid catalysts, making it suitable for a broad range of substrates, including those that are deactivated.
-
Iodine Monochloride (ICl) is a powerful and cost-effective reagent for large-scale applications, though its handling requires more stringent safety precautions.
-
Molecular Iodine (I₂) , when paired with an appropriate activator, can be a cost-effective and environmentally reasonable option, especially if the activator itself is green (e.g., H₂O₂).
-
Bis(pyridine)iodonium Tetrafluoroborate (IPy₂BF₄) is a highly reactive agent for challenging iodinations where cost is not the primary concern.
By understanding the properties, mechanisms, and practical considerations associated with each of these reagents, researchers and drug development professionals can make informed decisions to optimize their synthetic strategies, leading to more efficient, selective, and sustainable chemical processes.
References
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Prakash, G. K. S.; Mathew, T.; Hoole, D.; Esteves, P. M.; Wang, Q.; Rasul, G.; Olah, G. A. N-Halosuccinimides in Strong Acidic Solvents as Efficient Halogenating Agents for Deactivated Aromatics. J. Am. Chem. Soc.2004 , 126(48), 15770–15776. [Link]
-
Mota, G. J. M.; Garden, S. J. Iodination of Benzylanilines with Potassium Dichloroiodate. 15th Brazilian Meeting on Organic Synthesis, 2013 . [Link]
-
Iskra, J.; Stavber, S.; Zupan, M. A Selective and Efficient Oxidative Iodination of Electron Rich Arenes. Synthesis2004 , 11, 1869-1873. [Link]
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Hajipour, A. R.; Arbabian, M.; Ruoho, A. E. This compound: An Efficient and Environmentally Friendly Iodination Reagent for Iodination of Aromatic Compounds under Mild and Solvent-Free Conditions. J. Org. Chem.2002 , 67(24), 8622–8624. [Link]
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Castanet, A.-S.; Colobert, F.; Broutin, P.-E. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Lett.2002 , 43(29), 5047-5048. [Link]
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Barluenga, J.; González, J. M.; García-Martín, M. A.; Campos, P. J.; Asensio, G. Acid-mediated reaction of bis(pyridine)iodonium(I) tetrafluoroborate with aromatic compounds. A selective and general iodination method. J. Org. Chem.1993 , 58(8), 2058–2060. [Link]
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Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]
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Kajigaeshi, S.; Kakinami, T.; Yamasaki, H.; Fujisaki, S.; Kondo, M.; Okamoto, T. Iodination of Phenols by Use of Benzyltrimethylammonium Dichloroiodate(1−). Chem. Lett.1987 , 16(11), 2109–2112. [Link]
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Iskra, J. Oxidation of Iodine to Dihaloiodate(I) Salts of Amines With Hydrogen Peroxides and Their Crystal Structures. Front. Chem.2022 , 10, 912383. [Link]
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Mbatia, H. W.; Ulloa, O. A.; Kennedy, D. P.; Incarvito, C. D.; Burdette, S. C. Iodination of Anilines and Phenols with 18-Crown-6 Supported ICl2–. Org. Biomol. Chem.2011 , 9(8), 2987–2991. [Link]
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Barluenga, J.; González-Bobes, F.; Murguía, M. C.; Ananthoju, S. R.; González, J. M. Bis(pyridine)iodonium Tetrafluoroborate (IPy2BF4): A Versatile Oxidizing Reagent. Chem. Eur. J.2004 , 10(16), 4146-4155. [Link]
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Barluenga, J.; González-Bobes, F.; Murguía, M. C.; Ananthoju, S. R.; González, J. M. Bis(pyridine)iodonium Tetrafluoroborate (IPy2BF4): A Versatile Oxidizing Reagent. CONICET Digital. [Link]
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A Senior Application Scientist's Guide to Monitoring Tetramethylammonium Dichloroiodate Reactions
For researchers, scientists, and drug development professionals engaged in electrophilic iodination, the precise monitoring of reactions involving Tetramethylammonium dichloroiodate (TMADCI) is paramount for ensuring optimal yield, selectivity, and safety. This guide provides an in-depth comparison of key analytical methods for real-time and discrete monitoring of TMADCI reactions, grounded in established scientific principles and practical, field-proven insights.
Introduction: The Chemistry and Significance of TMADCI
This compound, [(CH₃)₄N]⁺[ICl₂]⁻, is a stable, solid-phase iodinating agent valued for its controlled reactivity in electrophilic aromatic substitution and other iodination processes.[1] Unlike molecular iodine, which often requires an oxidizing agent to generate a potent electrophile, TMADCI provides a more direct and often milder route to iodinated compounds.[2]
The critical challenge in any synthesis is understanding the reaction's progress. Inadequate monitoring can lead to incomplete reactions, the formation of undesirable byproducts, or the use of excess reagents. Therefore, selecting the appropriate analytical method is a strategic decision that directly impacts process efficiency, scalability, and the quality of the final product. This guide will compare four principal techniques: UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Iodometric Titration.
UV-Vis Spectroscopy: The Real-Time Chromatic Window
UV-Vis spectroscopy is a powerful technique for monitoring reactions that involve a change in color or absorbance in the ultraviolet-visible spectrum.[3] Given that the dichloroiodate (ICl₂)⁻ anion is colored, this method offers a straightforward, non-invasive way to track the consumption of the iodinating agent in real-time.[3][4]
Scientific Principle
The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The dichloroiodate anion has a characteristic maximum absorbance (λ_max) at approximately 343 nm.[4][5] By monitoring the decrease in absorbance at this wavelength, one can directly track the consumption of TMADCI.
Experimental Protocol: In-Situ Monitoring
-
Instrument Setup: Configure a UV-Vis spectrophotometer with a fiber-optic immersion probe or a flow cell. Set the instrument to kinetic mode to acquire spectra at regular time intervals.
-
Wavelength Selection: Set the monitoring wavelength to the λ_max of the (ICl₂)⁻ anion, approximately 343 nm. A full spectrum scan should be performed on the starting material to confirm the λ_max in the specific reaction solvent.[4]
-
Blank Measurement: Before initiating the reaction, record a blank spectrum using the reaction solvent and the substrate to zero the instrument.
-
Reaction Initiation: In a thermostatted reaction vessel equipped with the immersion probe (or connected to the flow cell), add the solvent and substrate. Once the system is stable, inject the TMADCI solution to start the reaction.
-
Data Acquisition: Begin immediate and continuous recording of the absorbance at 343 nm over time. The reaction is considered complete when the absorbance stabilizes at or near zero.
Data Interpretation
A plot of absorbance versus time will show a decay curve representing the consumption of TMADCI. This kinetic data can be used to determine the reaction rate and endpoint.
Figure 1: Experimental workflow for in-situ UV-Vis monitoring.
High-Performance Liquid Chromatography (HPLC): The Separation Specialist
HPLC is an indispensable tool for monitoring reaction mixtures, offering the ability to separate, identify, and quantify the reactant, product(s), and any impurities or byproducts.[6] This makes it particularly useful for complex reactions where selectivity is a concern.
Scientific Principle
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[6] For iodinated aromatic compounds, Reversed-Phase HPLC (RP-HPLC) is typically the method of choice.[7] In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[8] More hydrophobic (less polar) compounds interact more strongly with the stationary phase and thus elute later. A UV detector is commonly used to quantify the eluting components.
Experimental Protocol: At-Line Monitoring
-
Method Development: Develop a suitable RP-HPLC method capable of resolving the starting aromatic compound from its mono- and di-iodinated products. A C18 column is a good starting point. The mobile phase will likely be a gradient of water and acetonitrile, possibly with a modifier like trifluoroacetic acid (TFA) to improve peak shape. For separating halogenated aromatics, specialized columns like those with a pentafluorophenyl (PFP) stationary phase can offer alternative selectivity.[7]
-
Calibration: Prepare standard solutions of the starting material and, if available, the expected product(s) at known concentrations. Inject these standards to determine their retention times and to create calibration curves for quantification.
-
Sampling: At predetermined time points, withdraw a small aliquot from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to prevent further transformation. This can be achieved by diluting it in the mobile phase or by adding a small amount of a reducing agent like sodium thiosulfate to consume any remaining TMADCI.[2]
-
Analysis: Inject the quenched and diluted sample into the HPLC system.
-
Data Processing: Integrate the peak areas of the reactant and product(s). Use the calibration curves to convert these areas into concentrations.
Data Interpretation
Plotting the concentration of the reactant and product(s) as a function of time provides a detailed profile of the reaction kinetics, including conversion, yield, and the formation of any byproducts.
Figure 2: Workflow for at-line HPLC reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Observer
NMR spectroscopy is an exceptionally powerful tool for reaction monitoring as it provides detailed structural information about the molecules in the reaction mixture.[9] In-situ (or online) NMR allows for the direct observation of molecular transformations as they happen inside the NMR tube, providing unparalleled mechanistic insight.[9][10]
Scientific Principle
NMR spectroscopy exploits the magnetic properties of atomic nuclei. The resonance frequency of a nucleus is highly sensitive to its local chemical environment. By monitoring the changes in the NMR spectrum over time—such as the disappearance of signals corresponding to the reactant and the appearance of new signals for the product—one can track the reaction progress. Quantitative NMR (qNMR) can be used to determine the concentration of each species without the need for calibration curves, by comparing the integral of an analyte's peak to that of a stable, known-concentration internal standard.[11]
Experimental Protocol: In-Situ Monitoring
-
Sample Preparation: In an NMR tube, dissolve the substrate and a suitable internal standard (one with peaks that do not overlap with reactant or product signals) in a deuterated solvent.
-
Initial Spectrum: Acquire a high-quality initial spectrum (t=0) before the reaction starts. This is crucial for shimming and setting acquisition parameters.
-
Quantitative Parameters: For accurate quantification, ensure a sufficient relaxation delay (d1) is used, typically 5 times the longest T1 relaxation time of the nuclei of interest, to allow for full magnetization recovery between scans.[10]
-
Reaction Initiation: Initiate the reaction directly in the NMR tube, for example, by injecting a small, precise amount of TMADCI solution or by using a specialized NMR tube designed for injections. For temperature-sensitive reactions, the sample can be brought to the desired temperature in the spectrometer before initiation.
-
Automated Acquisition: Use the spectrometer's software to set up an array of 1D spectra to be acquired automatically at regular intervals.[11]
-
Data Processing: Process the series of spectra. For each time point, calculate the concentration of the reactant and product by comparing the integrals of their characteristic peaks to the integral of the internal standard.
Data Interpretation
The detailed kinetic profiles for all observable species can be plotted. This method is particularly powerful for identifying and characterizing transient intermediates that might not be detectable by other techniques.
Figure 3: Workflow for in-situ NMR reaction monitoring.
Iodometric Titration: The Classic Quantitative Approach
Iodometric titration is a classic, cost-effective, and reliable method for determining the concentration of oxidizing agents.[12] It is an excellent choice for determining the final consumption of TMADCI or for standardizing the reagent itself.
Scientific Principle
This method involves two steps. First, an excess of iodide (I⁻, typically from KI) is added to the sample. The oxidizing agent (in this case, the active iodine species from TMADCI) oxidizes the iodide to molecular iodine (I₂).[13][14]
[ICl₂]⁻ + 2I⁻ → I₂ + 2Cl⁻ + I⁻ (forms I₃⁻)
Second, the liberated iodine is then titrated with a standard solution of a reducing agent, typically sodium thiosulfate (Na₂S₂O₃).[13]
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
A starch indicator is added near the endpoint, which forms a deep blue complex with iodine. The endpoint is reached when the blue color disappears.[12]
Experimental Protocol: Endpoint Determination
-
Sample Preparation: At the desired reaction time (often at the presumed end of the reaction), a precise volume of the reaction mixture is taken and immediately added to a flask containing an acidified solution of excess potassium iodide (KI).
-
Iodine Liberation: The flask is stoppered and kept in the dark for a few minutes to allow the reaction between TMADCI and KI to go to completion.
-
Titration: The liberated iodine is titrated with a standardized sodium thiosulfate solution until the solution turns a pale yellow.[13]
-
Indicator Addition: A few drops of starch solution are added, turning the solution dark blue.[14]
-
Endpoint: The titration is continued dropwise until the blue color completely disappears. The volume of thiosulfate solution used is recorded.
-
Calculation: The amount of TMADCI in the original aliquot is calculated based on the stoichiometry of the reactions and the amount of thiosulfate used.
Figure 4: Workflow for iodometric titration.
Comparative Analysis: Choosing the Right Tool for the Job
The choice of analytical method depends on the specific requirements of the study, including the need for real-time data, the complexity of the reaction mixture, and budget constraints.
| Parameter | UV-Vis Spectroscopy | HPLC | NMR Spectroscopy | Iodometric Titration |
| Information Provided | Concentration of chromophore (TMADCI) | Concentration of all UV-active species (reactant, products, byproducts) | Structural confirmation & concentration of all NMR-active species | Total oxidizing capacity (TMADCI) |
| Monitoring Type | In-situ (real-time) | At-line / Offline (discrete time points) | In-situ (real-time) or Offline | Offline (typically endpoint) |
| Selectivity | Low (monitors only the colored reagent) | High (separates components) | Very High (structurally specific) | Low (measures total oxidant) |
| Sensitivity | Moderate | High | Low to Moderate | Moderate |
| Speed (per sample) | Very Fast (seconds) | Moderate (5-20 min per run) | Fast to Moderate (1-5 min per scan) | Slow (minutes per titration) |
| Cost (Instrument) | Low | High | Very High | Very Low |
| Cost (per sample) | Very Low | Moderate | High | Very Low |
| Ease of Use | Easy | Moderate (requires method development) | Difficult (requires expert operation) | Easy |
Conclusion and Recommendations
There is no single "best" method for monitoring all TMADCI reactions. The optimal choice is a function of the research objective.
-
For rapid process optimization and endpoint determination , where the primary goal is to track the consumption of the iodinating agent, UV-Vis Spectroscopy is an excellent, cost-effective choice for real-time monitoring.
-
For detailed kinetic studies, impurity profiling, and yield determination , especially in complex reactions, HPLC is the gold standard. It provides a complete picture of the reaction mixture's composition over time.
-
For mechanistic investigations and the identification of unknown intermediates , in-situ NMR Spectroscopy is unparalleled. Its ability to provide structural information in real-time can elucidate complex reaction pathways.
-
For quality control, reagent standardization, and simple endpoint verification , Iodometric Titration remains a highly reliable, accurate, and economical method.
Often, a combination of these techniques provides the most comprehensive understanding. For example, UV-Vis or NMR might be used for real-time, in-process control, while HPLC is used for final product analysis and purity verification. By understanding the strengths and limitations of each method, researchers can make informed decisions to accelerate development, ensure product quality, and deepen their understanding of electrophilic iodination chemistry.
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A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Iodinated Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
The analysis of iodinated aromatic compounds is a critical task in pharmaceutical development, environmental monitoring, and clinical diagnostics. These molecules, ranging from thyroid hormones and iodinated contrast media to disinfection byproducts, present unique challenges to the analytical chemist. Their diverse polarities, potential for complex matrices, and the need for sensitive and specific detection demand a well-designed HPLC strategy. This guide provides an in-depth comparison of HPLC methodologies, offering expert insights and experimental data to empower you in developing robust and reliable analytical methods.
The Analytical Challenge: Understanding Iodinated Aromatic Compounds
Iodinated aromatic compounds are characterized by one or more iodine atoms attached to an aromatic ring. This structural feature imparts several key properties that influence their chromatographic behavior:
-
Increased Hydrophobicity: The large, polarizable iodine atom generally increases the hydrophobicity of the parent aromatic molecule. This dictates the primary retention mechanism in reversed-phase chromatography.
-
Polar Functional Groups: Many iodinated aromatic compounds of interest, such as thyroid hormones (e.g., thyroxine and triiodothyronine) and their metabolites, also possess polar functional groups like amines and carboxylic acids.[1] This dual nature of hydrophobicity and polarity can lead to complex retention behavior.
-
Matrix Complexity: These compounds are often found in challenging biological matrices like serum, urine, and tissue, or in environmental samples such as drinking water.[2][3] Effective sample preparation is crucial to remove interfering substances and ensure accurate quantification.
A Comparative Analysis of HPLC Separation Strategies
The choice of chromatographic mode is the foundational step in developing a successful HPLC method for iodinated aromatic compounds. This section compares the two primary approaches: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Reversed-Phase HPLC (RP-HPLC): The Workhorse for Hydrophobic Analytes
RP-HPLC is the most common starting point for the analysis of iodinated aromatic compounds due to the significant hydrophobicity imparted by the iodine atoms.[4]
Mechanism of Separation: In RP-HPLC, a nonpolar stationary phase (typically C18 or C8) is used with a polar mobile phase (usually a mixture of water and acetonitrile or methanol). Hydrophobic analytes interact more strongly with the stationary phase and are retained longer. The elution order is generally from most polar to least polar.
The choice of stationary phase chemistry is critical for achieving optimal selectivity.
-
C18 (Octadecylsilane): This is the most widely used reversed-phase packing, offering excellent hydrophobic retention for a broad range of compounds. For many iodinated aromatics, a C18 column provides a good starting point.[5]
-
Phenyl-Hexyl: This stationary phase provides a unique selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[6][7] This can be particularly advantageous for separating structurally similar iodinated aromatic compounds or isomers where hydrophobic differences are minimal. The hexyl linker provides a moderate hydrophobic character.[6] Phenyl-type columns have been shown to offer complementary selectivity to C18 columns.[6]
Table 1: Comparison of C18 and Phenyl-Hexyl Columns for Iodinated Aromatic Compound Analysis
| Feature | C18 Column | Phenyl-Hexyl Column | Rationale and Expert Insights |
| Primary Retention Mechanism | Hydrophobic interactions | Hydrophobic and π-π interactions | The additional π-π interaction on a Phenyl-Hexyl column can provide alternative selectivity, especially for aromatic compounds with electron-withdrawing or donating groups.[8] |
| Selectivity | Based primarily on hydrophobicity differences. | Offers unique selectivity for aromatic and unsaturated compounds. Can resolve isomers that co-elute on C18.[9][10] | For complex mixtures of iodinated aromatics, screening both C18 and Phenyl-Hexyl columns is a prudent method development strategy.[11] |
| Typical Applications | General-purpose separation of nonpolar to moderately polar compounds. | Separation of aromatic compounds, positional isomers, and compounds with delocalized π-electrons.[4] | Phenyl-Hexyl columns are often a good second choice when C18 fails to provide adequate resolution for aromatic analytes.[12] |
For ionizable iodinated aromatic compounds, such as those with phenolic or amino groups, mobile phase pH is a powerful tool to manipulate retention and selectivity.[13][14]
-
Acidic pH (e.g., pH 2-4): At a low pH, acidic functional groups (e.g., carboxylic acids) will be protonated and less polar, leading to increased retention in RP-HPLC. Conversely, basic functional groups (e.g., amines) will be protonated and more polar, resulting in decreased retention.
-
Neutral to Basic pH (e.g., pH 7-9): At higher pH values, acidic groups will be deprotonated and more polar (shorter retention), while basic groups will be in their neutral, more hydrophobic form (longer retention).
Causality: By adjusting the mobile phase pH relative to the pKa of the analyte, you can control its ionization state and, consequently, its hydrophobicity and retention time.[14] It is crucial to use a buffer to maintain a stable pH throughout the analysis, especially when working with ionizable compounds.[15][16]
Hydrophilic Interaction Liquid Chromatography (HILIC): Taming the Polar Analytes
For highly polar iodinated aromatic compounds, such as some metabolites or degradation products that are poorly retained on RP-HPLC columns, HILIC offers a compelling alternative.[1]
Mechanism of Separation: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[17] A hydrophilic layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention. Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[18]
Table 2: Comparison of RP-HPLC and HILIC for Iodinated Aromatic Compound Analysis
| Feature | RP-HPLC | HILIC | Rationale and Expert Insights |
| Analyte Polarity | Best for non-polar to moderately polar compounds. | Ideal for polar and hydrophilic compounds.[19] | If your iodinated aromatic compound is poorly retained on a C18 column even with a highly aqueous mobile phase, HILIC is the next logical step. |
| Stationary Phase | Non-polar (e.g., C18, Phenyl-Hexyl). | Polar (e.g., Silica, Amide, Zwitterionic). | The choice of HILIC stationary phase depends on the specific analyte properties. Bare silica is a good starting point for many polar compounds. |
| Mobile Phase | High aqueous content for polar analytes. | High organic content (typically >80% acetonitrile). | The high organic content in HILIC mobile phases can enhance sensitivity in mass spectrometry detection.[20] |
| Elution Order | Polar compounds elute first. | Non-polar compounds elute first. | HILIC provides an orthogonal separation mechanism to RP-HPLC, which can be beneficial in two-dimensional HPLC (2D-HPLC) for complex samples.[20] |
Detection Strategies: Seeing the Unseen
The choice of detector is dictated by the required sensitivity, selectivity, and the physicochemical properties of the iodinated aromatic compounds.
UV-Visible (UV-Vis) and Diode Array Detection (DAD)
UV-Vis and DAD are the most common detectors used in HPLC due to their robustness and wide applicability.[21][22]
-
Principle: These detectors measure the absorbance of UV or visible light by the analyte at a specific wavelength. Aromatic rings in the target compounds typically provide strong chromophores, making UV detection a suitable choice.
-
Advantages: Relatively low cost, easy to use, and non-destructive. DAD provides the additional benefit of acquiring the entire UV spectrum of a peak, which can aid in peak identification and purity assessment.[12]
-
Limitations: Lower sensitivity compared to MS and may lack selectivity in complex matrices where co-eluting compounds have similar UV spectra.
Mass Spectrometry (MS)
MS is a powerful detection technique that provides high sensitivity and selectivity, making it ideal for trace analysis and confirmation of identity.[20]
-
Principle: MS separates ions based on their mass-to-charge ratio (m/z). When coupled with HPLC, it provides both retention time and mass information for each analyte.
-
Advantages: Excellent sensitivity (down to picogram or femtogram levels), high selectivity (especially with tandem MS, MS/MS), and provides structural information for identification of unknowns.[20]
-
Considerations: Higher cost and complexity compared to UV detectors. Mobile phase composition must be compatible with the MS ion source (e.g., volatile buffers are required).
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
For the specific and highly sensitive detection of iodine, ICP-MS is an unparalleled technique.[23]
-
Principle: The HPLC eluent is introduced into a high-temperature plasma, which atomizes and ionizes all elements. The ICP-MS then detects and quantifies the iodine isotopes.
-
Advantages: Element-specific detection provides exceptional selectivity, eliminating matrix interferences. It offers very low detection limits for iodine.[23][24]
-
Limitations: Destructive technique, higher operational complexity, and does not provide molecular information about the iodinated compound.
Table 3: Performance Comparison of HPLC Detectors for Iodinated Aromatic Compounds
| Detector | Sensitivity (Typical LOD/LOQ) | Selectivity | Structural Information | Rationale and Expert Insights |
| UV/DAD | ng/mL to µg/mL[21][25] | Moderate | Limited (UV spectrum) | A good first-line detector for routine analysis and quality control where analyte concentrations are sufficient. DAD is preferred for method development and peak purity analysis.[12] |
| MS (Single Quad/Triple Quad) | pg/mL to ng/mL[20] | High to Very High | Yes (Mass spectrum, fragmentation pattern) | The gold standard for trace-level quantification, confirmation of identity, and analysis in complex matrices. Triple quadrupole MS offers the highest sensitivity and selectivity for targeted analysis. |
| ICP-MS | pg/mL[23] | Very High (Element-specific) | No | The ultimate detector for ultra-trace iodine speciation analysis, especially in environmental and biological samples where matrix effects are a significant challenge. Often used in conjunction with another detector like MS for comprehensive characterization.[26] |
Experimental Protocols: A Practical Guide
This section provides step-by-step methodologies for the analysis of representative iodinated aromatic compounds, illustrating the principles discussed above.
Protocol 1: RP-HPLC-DAD Analysis of Iodinated Phenols
This protocol is suitable for the routine analysis of moderately polar iodinated phenols.
Objective: To separate and quantify a mixture of iodinated phenols using RP-HPLC with DAD detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.
Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
Reference standards of 2-iodophenol, 4-iodophenol, and 2,4-diiodophenol
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 30-70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: DAD, 220-400 nm, with quantification at 275 nm
Procedure:
-
Prepare individual stock solutions of each iodinated phenol in acetonitrile.
-
Prepare a mixed standard solution by diluting the stock solutions.
-
Equilibrate the HPLC system with the initial mobile phase conditions (30% B) for at least 30 minutes.
-
Inject the mixed standard solution and acquire the chromatogram and DAD data.
-
Identify the peaks based on their retention times and UV spectra compared to the individual standards.
-
Construct a calibration curve for each analyte to enable quantification in unknown samples.
Protocol 2: HILIC-MS/MS Analysis of Iodinated Tyrosine Derivatives
This protocol is designed for the sensitive and selective analysis of polar iodinated amino acids in a biological matrix.[1]
Objective: To quantify 3-iodotyrosine and 3,5-diiodotyrosine in a spiked serum sample using HILIC-MS/MS.
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Materials:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Reference standards of 3-iodotyrosine and 3,5-diiodotyrosine
-
Internal standard (e.g., isotopically labeled 3-iodotyrosine)
-
Human serum
Sample Preparation (Protein Precipitation):
-
To 100 µL of serum, add the internal standard.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Chromatographic Conditions:
-
Column: HILIC (Amide), 2.1 x 100 mm, 3 µm
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 95% B for 2 minutes, then to 50% B over 8 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive ESI
-
MRM Transitions: Determine the precursor and product ions for each analyte and the internal standard by infusing the individual standards.
-
Optimization: Optimize collision energy and other MS parameters for maximum signal intensity.
Procedure:
-
Prepare calibration standards by spiking known amounts of the analytes and a constant amount of the internal standard into drug-free serum and performing the sample preparation.
-
Analyze the prepared samples and calibration standards by HILIC-MS/MS.
-
Quantify the analytes in the samples using the calibration curve constructed from the peak area ratios of the analyte to the internal standard.
Visualizing the Workflow and Concepts
To further clarify the methodologies and decision-making processes, the following diagrams are provided.
Caption: A generalized workflow for developing an HPLC method for iodinated aromatic compounds.
Caption: A simplified representation of the separation mechanisms in RP-HPLC and HILIC.
Conclusion: A Strategic Approach to Method Development
The successful HPLC analysis of iodinated aromatic compounds hinges on a systematic and informed approach to method development. By understanding the fundamental properties of the analytes and the principles of different chromatographic and detection techniques, researchers can develop robust, reliable, and sensitive methods. This guide has provided a comparative framework to aid in the selection of the most appropriate column, mobile phase, and detector for your specific analytical challenge. Remember that method development is an iterative process, and the protocols provided herein serve as a starting point for further optimization and validation according to regulatory guidelines.[11][21]
References
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Brown, C. L., et al. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Queen's University Belfast Research Portal. [Link]
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Advanced Materials Technology. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. [Link]
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- Küpper, F. C., et al. (2018). A new HPLC method for the detection of iodine applied to natural samples of edible seaweeds and commercial seaweed food products. Food Chemistry, 264, 433-439.
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Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. [Link]
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Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. [Link]
- MacNevin, C. G., et al. (2018). Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD. Analytical and Bioanalytical Chemistry, 410(23), 5849-5858.
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Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? [Link]
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Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods. In Toxicological Profile for Iodine. [Link]
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Dolan, J. W. (2017). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]
- De Klerck, K., et al. (2015). High-performance liquid chromatography coupled to inductively coupled plasma - Mass spectrometry (HPLC-ICP-MS) for quantitative metabolite profiling of non-metal drugs. Journal of Pharmaceutical and Biomedical Analysis, 105, 146-155.
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Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]
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Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. [Link]
-
Thermo Fisher Scientific. (2022). HPLC Method Development Step by Step. YouTube. [Link]
-
Pharma Growth Hub. (2023). Phenyl Column Mystery. [Link]
- Ristovska, N., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74.
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EVISA. (2023). Speciation analysis of technetium radiopharmaceuticals by HPLC-ICP-MS and HPLC-ESI-HRMS. [Link]
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Agilent Technologies. (n.d.). Determination of Iodinated Contrast Media in Aqueous Samples by Direct-Injection LC-MS/MS. [Link]
-
Arasaradnam, M., et al. (2021). Identification and determination of the urinary metabolite of iodotyrosine in vivo. UCL Discovery. [Link]
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- Mikuška, P., et al. (2022). Determination of Carbonyl Compounds in Different Work Environments: Comparison between LC-UV/DAD and LC-MS/MS Detection Methods. International Journal of Environmental Research and Public Health, 19(19), 12051.
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Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Iodide and Thyroid Hormones. [Link]
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Taylor & Francis. (n.d.). 3-Iodotyrosine – Knowledge and References. [Link]
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Preprints.org. (2024). Protocol For The Determination Of Total Iodine In Iodized Table Salts Using Ultra High-Performance Liquid Chromatography. [Link]
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-
ResearchGate. (n.d.). LOD and LOQ of LC-MS/MS analysis. [Link]
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Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]
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A Senior Application Scientist's Guide to NMR Spectroscopy for Determining Regioselectivity of Iodination
The introduction of an iodine atom into an aromatic ring is a cornerstone of synthetic chemistry, providing a versatile handle for further functionalization, particularly in cross-coupling reactions.[1] However, electrophilic aromatic iodination reactions often yield a mixture of constitutional isomers, making the precise determination of the iodine's position—the regioselectivity—a critical analytical challenge.[1][2] While various analytical techniques can be employed, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and definitive method for unambiguous structure elucidation of the resulting regioisomers.
This guide provides an in-depth comparison of NMR techniques for this purpose, grounded in the principles of chemical causality and supported by experimental workflows. We will explore how one- and two-dimensional NMR experiments provide a self-validating system for identifying the exact substitution pattern on an aromatic ring.
The Foundational Pillars: 1D ¹H and ¹³C NMR Spectroscopy
The initial assessment of an iodination reaction product mixture begins with one-dimensional ¹H and ¹³C NMR. The iodine substituent exerts predictable electronic and spatial effects that alter the magnetic environment of nearby nuclei, providing the first clues to its location.
¹H NMR: A Window into the Proton Environment
In ¹H NMR, the introduction of an iodine atom onto an aromatic ring influences the chemical shifts of the remaining protons. This is due to a combination of iodine's electronegativity and its magnetic anisotropy. While less electronegative than other halogens, iodine still withdraws electron density inductively, generally deshielding nearby protons and shifting their signals downfield.[3] The splitting patterns (multiplicity) and coupling constants (J-values) are also vital, revealing the connectivity between adjacent protons. For example, the characteristic patterns of ortho, meta, and para disubstituted benzene rings are often distinguishable in the aromatic region of the spectrum.[4]
¹³C NMR: Probing the Carbon Skeleton
¹³C NMR offers a more direct view of the carbon framework. The most significant effect of the iodine substituent is on the carbon to which it is directly attached (the ipso-carbon). Due to the "heavy atom effect," the ipso-carbon signal is dramatically shifted upfield (to a lower ppm value) compared to the corresponding carbon in the parent arene. This is a highly diagnostic feature. The chemical shifts of the ortho, meta, and para carbons are also altered, but to a lesser extent.[5] Carbons lacking attached protons, such as the ipso-carbon, typically show weaker signals, which is another useful identifier.[6]
While 1D NMR provides essential preliminary data, signal overlap in complex molecules or product mixtures often necessitates the use of more advanced, two-dimensional techniques for conclusive assignment.
Unambiguous Assignments with 2D NMR Spectroscopy
Two-dimensional NMR experiments correlate different nuclei through chemical bonds or through space, resolving the ambiguities that can arise from 1D spectra. For determining regioselectivity, the most powerful experiments are HSQC, HMBC, and NOESY.
HSQC: Mapping Protons to Their Carbons
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with the carbon atom to which it is directly bonded.[7] This is an indispensable tool for definitively assigning which proton signal corresponds to which carbon signal. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups, adding another layer of validation.[7]
HMBC: Assembling the Molecular Puzzle
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most crucial for determining regioselectivity. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[7] These long-range correlations allow one to piece together the molecular structure by connecting different spin systems. For example, by observing a correlation from a known proton (like a methyl group's protons) to a specific aromatic carbon, one can determine the substitution pattern unambiguously. The absence of a one-bond correlation helps to focus on these longer-range connectivities.[7]
NOESY: Through-Space Proximity
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment differs fundamentally from the others in that it detects correlations between nuclei that are close in space, typically within 5 Å, rather than through bonds.[8][9] This is particularly useful for distinguishing between regioisomers where through-bond information might be similar. For instance, a NOE can be observed between the protons of a substituent group and a nearby aromatic proton, confirming an ortho relationship.[2]
A Comparative Case Study: The Iodination of Anisole
To illustrate the practical application of these techniques, let's consider the iodination of anisole. This reaction can potentially yield three different regioisomers: 2-iodoanisole (ortho), 3-iodoanisole (meta), and 4-iodoanisole (para).
Experimental Protocols
1. Sample Iodination Reaction: A solution of anisole (1.0 mmol) in a suitable solvent (e.g., acetonitrile) is treated with an iodinating reagent such as N-Iodosuccinimide (NIS) (1.1 mmol) and a catalytic amount of an acid like trifluoroacetic acid.[10] The reaction is stirred at room temperature until completion, as monitored by TLC. The crude product mixture is then purified by column chromatography to isolate the different isomers.
2. NMR Sample Preparation: Approximately 5-10 mg of the purified iodoanisole isomer is dissolved in 0.6 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube for analysis.
3. NMR Data Acquisition: A suite of NMR experiments is performed on a 500 MHz spectrometer:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Standard proton-decoupled carbon experiment.
-
HSQC: Phase-sensitive gradient-edited HSQC optimized for ¹JCH ≈ 145 Hz.
-
HMBC: Gradient-selected HMBC optimized for long-range couplings of 8 Hz.[11]
-
NOESY: Phase-sensitive NOESY with a mixing time of 500-800 ms.[8]
Data Interpretation and Comparison
The key to distinguishing the isomers lies in the specific correlations observed in the 2D spectra, particularly the HMBC.
| Compound | ¹H Chemical Shifts (δ, ppm, Aromatic Region) | ¹³C Chemical Shifts (δ, ppm, Aromatic Region) |
| Anisole | ~7.27 (t), 6.93 (t), 6.88 (d) | 159.9 (C-O), 129.6 (CH), 120.8 (CH), 114.1 (CH) |
| 2-Iodoanisole | ~7.8 (dd), 7.3 (td), 6.8 (dd), 6.7 (td) | 158.1 (C-O), 139.5 (CH), 129.0 (CH), 122.5 (CH), 111.0 (CH), 86.5 (C-I) |
| 3-Iodoanisole | ~7.4 (t), 7.2 (ddd), 7.1 (t), 6.9 (ddd) | 160.5 (C-O), 138.0 (CH), 130.5 (CH), 121.5 (CH), 113.5 (CH), 94.0 (C-I) |
| 4-Iodoanisole | ~7.6 (d), 6.7 (d) | 159.5 (C-O), 138.5 (CH), 116.5 (CH), 83.0 (C-I) |
| Note: The chemical shifts are approximate and can vary based on solvent and concentration. |
Distinguishing Isomers with HMBC and NOESY:
-
For 2-Iodoanisole (ortho):
-
Key HMBC: A ³J correlation will be seen from the methoxy protons (~3.9 ppm) to the iodinated carbon (C2, ~86.5 ppm).
-
Key NOESY: A strong through-space correlation will be observed between the methoxy protons and the proton on C3 (~6.8 ppm).
-
-
For 3-Iodoanisole (meta):
-
Key HMBC: The methoxy protons will show correlations to C1 (~160.5 ppm) and C2 (~113.5 ppm), but crucially, not to the iodinated carbon (C3, ~94.0 ppm).
-
Key NOESY: No NOE will be seen between the methoxy protons and the protons adjacent to the iodine (H2 and H4).
-
-
For 4-Iodoanisole (para):
-
Key HMBC: The methoxy protons will show correlations to C1 (~159.5 ppm) and the two equivalent ortho carbons (C2/C6, ~116.5 ppm). No correlation will be seen to the iodinated carbon (C4, ~83.0 ppm).
-
Key NOESY: A NOE will be observed between the methoxy protons and the ortho protons (H2/H6, ~6.7 ppm). The simple doublet-of-doublets pattern in the ¹H NMR is also highly indicative of para substitution.[4]
-
// Nodes for 2-Iodoanisole structure C1 [label="C1", pos="0,1!", fillcolor="#FBBC05", fontcolor="#202124"]; C2 [label="C2", pos="-0.87,0.5!", fillcolor="#FBBC05", fontcolor="#202124"]; C3 [label="C3", pos="-0.87,-0.5!", fillcolor="#FBBC05", fontcolor="#202124"]; C4 [label="C4", pos="0,-1!", fillcolor="#FBBC05", fontcolor="#202124"]; C5 [label="C5", pos="0.87,-0.5!", fillcolor="#FBBC05", fontcolor="#202124"]; C6 [label="C6", pos="0.87,0.5!", fillcolor="#FBBC05", fontcolor="#202124"]; O [label="O", pos="0,1.8!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Me [label="CH₃", pos="0,2.6!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="I", pos="-1.74,1!", fillcolor="#34A853", fontcolor="#FFFFFF"]; H3 [label="H3", pos="-1.74,-0.5!", fillcolor="#F1F3F4", fontcolor="#202124"];
// Bonds C1--C2; C2--C3; C3--C4; C4--C5; C5--C6; C6--C1; C1--O; O--Me; C2--I; C3--H3;
// HMBC Correlation (3-bond) Me -> C2 [style=dashed, color="#EA4335", label=" HMBC (³J)", fontcolor="#EA4335", dir=both, arrowtail=none, arrowhead=none];
// NOESY Correlation (through-space) Me -> H3 [style=dotted, color="#4285F4", label=" NOESY", fontcolor="#4285F4", dir=both, arrowtail=none, arrowhead=none]; } Caption: Key HMBC and NOESY correlations for 2-iodoanisole.
Conclusion
While 1D NMR provides the initial overview, a combination of 2D NMR techniques—HSQC, HMBC, and NOESY—offers a robust and self-validating workflow for the unambiguous determination of regioselectivity in iodination reactions. The through-bond correlations from HMBC are essential for mapping the carbon skeleton and identifying the point of substitution, while NOESY provides definitive proof of through-space proximity, confirming stereochemical and regioisomeric assignments. This multi-faceted approach ensures the highest level of scientific integrity and is an indispensable tool for researchers in synthetic and medicinal chemistry.
References
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Columbia University Chemistry. HSQC and HMBC - NMR Core Facility. [Link]
-
Columbia University Chemistry. NOESY and ROESY. [Link]
-
Gevorgyan, A., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5024–5027. [Link]
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More, D. H., & Mahulikar, P. P. (2006). Regioselective iodination of hydroxylated aromatic ketones. ARKIVOC, 2006(i), 104-108. [Link]
-
Jasperse, K. Short Summary of C13-NMR Interpretation. Minnesota State University Moorhead. [Link]
-
University of Sheffield. (127I) Iodine NMR. [Link]
-
Brodaczewska, N., et al. (2018). (3, 2)D 1H, 13C BIRDr,X-HSQC-TOCSY for NMR structure elucidation of mixtures: application to complex carbohydrates. Science.gov. [Link]
-
Gevorgyan, A., et al. (2021). Selective C–H Iodination of (Hetero)arenes. National Institutes of Health. [Link]
-
Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]
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Abraham, R. J., et al. (2000). 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contributions to the SCS. Modgraph. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I analysis of chemical shifts ppm. [Link]
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Chemistry LibreTexts. (2021). 5.4: NOESY Spectra. [Link]
-
IMSERC. Long-range proton-carbon coupling constants. [Link]
-
Nowick, J. S. (2011). Lecture 19. The Nuclear Overhauser Effect in Stereochemistry and Structure Determination. YouTube. [Link]
-
University of Sheffield. Long-range heteronuclear correlation. [Link]
-
Shah, J. J., & Stout, J. R. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters, 17(19), 4786–4789. [Link]
-
Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]
-
Le-Min, T., et al. (2012). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. National Institutes of Health. [Link]
-
Chemistry LibreTexts. (2022). 22: Nuclear Overhauser Effect (NOE). [Link]
-
ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]
-
Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]
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A Comparative Guide to the Iodination of Phenols for Researchers and Drug Development Professionals
Iodinated phenols are crucial building blocks in organic synthesis, finding extensive application in pharmaceuticals, agrochemicals, and material science. The introduction of an iodine atom onto a phenol ring opens up a gateway for further functionalization, most notably through cross-coupling reactions. However, the seemingly straightforward electrophilic substitution of a proton for an iodine atom is nuanced. The choice of iodinating agent and reaction conditions can dramatically impact yield, regioselectivity, and substrate scope. This guide provides an in-depth, comparative analysis of the most common and effective methods for phenol iodination, grounded in mechanistic understanding and supported by experimental data, to empower researchers to make informed decisions for their specific synthetic challenges.
The Core Mechanism: Electrophilic Aromatic Substitution
The iodination of phenols proceeds via electrophilic aromatic substitution. The hydroxyl group of the phenol is a strong activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. This enhanced nucleophilicity allows the ring to attack a source of electrophilic iodine (I⁺). The choice of reagent is critical as molecular iodine (I₂) itself is a weak electrophile. Therefore, most methods focus on generating a more potent electrophilic iodine species in situ.
Method 1: Molecular Iodine (I₂) with an Oxidizing Agent
One of the most established methods involves the use of molecular iodine in the presence of an oxidizing agent. The oxidant's role is to convert I₂ into a more potent electrophilic species.
Mechanism Insight: Hydrogen peroxide is a common and environmentally benign oxidant for this purpose. It is believed to oxidize iodine to hypoiodous acid (HOI), which is a more powerful iodinating agent.[1] The reaction is often performed in water, which can be an advantage from a green chemistry perspective.[2][3]
Typical Experimental Protocol (I₂/H₂O₂):
-
To a solution of the phenol (1.0 eq.) in a suitable solvent such as water or methanol, add molecular iodine (1.5 eq.).
-
To this mixture, add hydrogen peroxide (3.0 eq. of a 30% aqueous solution) dropwise at room temperature.[2]
-
Stir the reaction mixture at room temperature for a specified time (e.g., 24 hours), monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove unreacted iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Performance Data:
| Phenol Substrate | Product | Yield (%) | Conditions | Reference |
| Phenol | 2,6-Diiodophenol | 83 | I₂ (1.5 eq), H₂O₂ (3.0 eq), H₂O, RT, 24h | [2] |
| 4-Methylphenol | 2-Iodo-4-methylphenol | 85 | I₂ (1.5 eq), H₂O₂ (3.0 eq), H₂O, RT, 24h | [2] |
| 4-Nitrophenol | 2-Iodo-4-nitrophenol | 91 | I₂ (1.5 eq), H₂O₂ (3.0 eq), H₂O, RT, 24h | [2] |
Advantages:
-
Uses readily available and inexpensive reagents.
-
Can be performed in environmentally friendly solvents like water.[2][3]
Disadvantages:
-
Reaction times can be long.
-
May lack selectivity with highly activated phenols, leading to di- or tri-iodination.[4]
Method 2: Iodine Monochloride (ICl)
Iodine monochloride is a highly effective interhalogen compound for iodination. Due to the difference in electronegativity between iodine and chlorine, the iodine atom is polarized and acts as a strong electrophile.
Mechanism Insight: The I-Cl bond is polarized (Iᵟ⁺-Clᵟ⁻), making the iodine atom significantly more electrophilic than in I₂. This enhanced reactivity allows for faster and more efficient iodination, often under mild conditions.[5]
Typical Experimental Protocol (ICl):
-
Dissolve the phenol (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or dichloromethane) at 0 °C.
-
Add a solution of iodine monochloride (1.0-1.1 eq.) in the same solvent dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify by column chromatography or recrystallization.
Performance Data:
| Phenol Substrate | Product | Yield (%) | Conditions |
| Phenol | 4-Iodophenol | >90 | ICl, Acetic Acid, RT |
| Salicylaldehyde | 5-Iodosalicylaldehyde | ~95 | ICl, Dichloromethane, RT |
| 3,5-Dimethylphenol | 2,4,6-Triiodo-3,5-dimethylphenol | High | Excess ICl |
Advantages:
-
Highly reactive and efficient, leading to shorter reaction times.
-
Generally provides good yields.
-
Can be used for a wide range of phenol derivatives.[5]
Disadvantages:
-
ICl is corrosive and moisture-sensitive, requiring careful handling.[6]
-
The presence of the more electronegative chlorine can sometimes lead to competing chlorination, although this is rare with activated systems like phenols.[7]
Method 3: N-Iodosuccinimide (NIS)
N-Iodosuccinimide is a mild and versatile electrophilic iodinating agent. It is a crystalline solid that is easier to handle than ICl or I₂.
Mechanism Insight: The N-I bond in NIS is polarized, rendering the iodine atom electrophilic. The reaction is often catalyzed by an acid, such as trifluoroacetic acid (TFA), which protonates the succinimide carbonyl, further increasing the electrophilicity of the iodine.[8] Lewis acids like iron(III) or silver(I) salts can also be used to activate NIS.[9]
Typical Experimental Protocol (NIS/TFA):
-
Dissolve the phenol (1.0 eq.) in a suitable solvent like acetonitrile or dichloromethane.
-
Add N-Iodosuccinimide (1.0-1.2 eq.).
-
Add a catalytic amount of trifluoroacetic acid (e.g., 10 mol%).[8]
-
Stir the mixture at room temperature until the starting material is consumed (TLC analysis).
-
Dilute the reaction mixture with an organic solvent and wash with aqueous sodium thiosulfate solution and brine.
-
Dry the organic phase, concentrate, and purify the product.
Performance Data:
| Phenol Substrate | Product | Yield (%) | Conditions | Reference |
| Anisole | 4-Iodoanisole | 98 | NIS (1.05 eq), TFA (cat.), CH₃CN, RT, 30 min | [8] |
| Phenol | 4-Iodophenol | High | NIS, various solvents | |
| Estrone | 2-Iodoestrone | 85 | NIS, Acetonitrile, RT | [8] |
| Anisole is included as a close analog to demonstrate the high efficiency of this method for activated aromatic rings. |
Advantages:
-
Mild reaction conditions, compatible with a wide range of functional groups.[9]
-
The reagent is a stable, easy-to-handle solid.
-
High regioselectivity for the para position is often observed.
Disadvantages:
-
NIS is more expensive than I₂ or ICl.
-
An acid catalyst is often required for efficient reaction.[8]
Method 4: Iodide Salts with an Oxidant (e.g., KI/Oxone®)
This method generates the electrophilic iodine species in situ from an inexpensive iodide salt, such as potassium iodide (KI), using a strong oxidant. Oxone® (potassium peroxymonosulfate) is a popular choice due to its stability, affordability, and eco-friendly nature.[10]
Mechanism Insight: Oxone® oxidizes the iodide anion (I⁻) to a highly reactive electrophilic iodine species, believed to be hypoiodous acid (HOI) or a related entity.[1][11] This species then rapidly iodinates the electron-rich phenol ring.
Typical Experimental Protocol (KI/Oxone®):
-
Dissolve the phenol (1.0 eq.) and potassium iodide (1.2 eq.) in a solvent mixture, often aqueous methanol.
-
Cool the solution in an ice bath.
-
Add Oxone® (1.0-1.5 eq.) portion-wise over a period of time.
-
Allow the reaction to stir at room temperature for a few hours.
-
Monitor the reaction by TLC.
-
Quench with sodium thiosulfate solution.
-
Extract the product with an organic solvent, followed by standard workup and purification.
Performance Data:
| Phenol Substrate | Product | Yield (%) | Conditions | Reference |
| Phenol | 4-Iodophenol | 92 | KI, Oxone®, MeOH, RT, 2h | [1] |
| 2-Naphthol | 1-Iodo-2-naphthol | 94 | KI, Oxone®, MeOH, RT, 2h | [1] |
| Aniline | 4-Iodoaniline | 90 | KI, Oxone®, MeOH, RT, 2h | [1] |
| Aniline is included to show the method's applicability to other activated aromatic systems. |
Advantages:
-
Utilizes inexpensive and non-toxic reagents.[11]
-
Environmentally friendly, often using aqueous solvent systems.[10]
-
Generally high yielding and regioselective.
Disadvantages:
-
Oxone® is a strong oxidant and may not be compatible with sensitive functional groups in the substrate.
Method 5: Hypervalent Iodine Reagents
Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (PhI(OAc)₂), can be used in combination with molecular iodine for efficient iodination.[12][13]
Mechanism Insight: PhI(OAc)₂ acts as an activator for I₂. It is proposed that these reagents react with I₂ to form a more potent electrophilic species, such as IOAc, in situ. This species then performs the electrophilic substitution on the phenol.[13]
Typical Experimental Protocol (I₂/PhI(OAc)₂):
-
To a solution of the phenol (1.0 eq.) in a solvent like dichloromethane, add molecular iodine (0.5-1.0 eq.).
-
Add (diacetoxyiodo)benzene (1.0 eq.).
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution.
-
Perform a standard aqueous workup, dry the organic layer, and concentrate.
-
Purify the product via chromatography.
Performance Data:
| Aromatic Substrate | Product | Yield (%) | Conditions | Reference |
| Mesitylene | Iodomesitylene | 95 | I₂, PhI(OAc)₂, CCl₄, RT, 5 min | [14] |
| Anisole | 4-Iodoanisole | 86 | I₂, PhI(OAc)₂, CH₂Cl₂, RT, 10 min | [14] |
Advantages:
-
Very mild and often very fast reaction conditions.
-
High yields and clean reactions are frequently observed.
-
Hypervalent iodine reagents are generally non-toxic and environmentally benign.[13]
Disadvantages:
-
Hypervalent iodine reagents are significantly more expensive than other iodine sources.
-
Stoichiometric amounts of the reagent are typically required, generating iodobenzene as a byproduct.
Comparative Summary and Selection Guide
The choice of iodination method is a multi-parameter decision. The following table provides a comparative overview to guide your selection.
| Method | Reagents | Cost | Reactivity | Mildness | Safety/Handling | Key Feature |
| I₂ / Oxidant | I₂, H₂O₂ | Low | Moderate | Moderate | Standard precautions for oxidants[15] | Green, inexpensive |
| Iodine Monochloride | ICl | Low-Moderate | High | Moderate | Corrosive, moisture-sensitive[6] | High reactivity, fast |
| N-Iodosuccinimide | NIS, Acid Cat. | High | Moderate-High | High | Easy-to-handle solid | Mild, selective, good for complex molecules |
| KI / Oxidant | KI, Oxone® | Low | High | Moderate | Standard precautions for oxidants[16] | Inexpensive, eco-friendly |
| Hypervalent Iodine | I₂, PhI(OAc)₂ | Very High | High | Very High | Non-toxic, stable solids[13] | Extremely mild, fast, clean reactions |
To further aid in the selection process, the following decision-making workflow is provided.
Caption: Decision workflow for selecting a phenol iodination method.
Conclusion
The iodination of phenols is a well-developed field with a variety of reliable methods. For large-scale, cost-sensitive syntheses where the substrate is robust, methods employing molecular iodine or iodide salts with oxidants offer an excellent balance of performance and economy. For complex molecules, such as in late-stage pharmaceutical synthesis, the mildness and selectivity of N-Iodosuccinimide are often indispensable. Iodine monochloride remains a powerful tool for rapid and efficient iodinations when its reactivity and handling requirements are appropriate. Finally, hypervalent iodine reagents, while expensive, provide an unparalleled combination of speed and mildness for particularly delicate substrates. By understanding the underlying mechanisms and comparative performance of these methods, researchers can confidently select the optimal conditions to achieve their synthetic goals.
References
-
Hauenschild, T., & Hinderberger, D. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Molecules, 28(7), 3205. [Link]
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Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]
-
Christiansen, J. V., & Carlsen, L. (1990). Iodination of phenol. Risø National Laboratory. [Link]
-
Ajvazi, N., & Stavber, S. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Compounds, 2(1), 3-24. [Link]
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Radhakrishnamurti, P. S., & Janardhana, C. (1978). Kinetics of Iodination of Phenol & Substituted Phenols By N -Iodosuccinimide. Indian Journal of Chemistry, 16A, 142-144. [Link]
-
Gallo, R. D. C., Gebara, K. S., Muzzi, R. M., & Raminelli, C. (2010). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of the Brazilian Chemical Society, 21, 770-774. [Link]
-
Semantic Scholar. (n.d.). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. [Link]
- Google Patents. (n.d.).
-
Yusubov, M. S., & Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Molecules, 29(18), 4289. [Link]
-
Australian Chemical Reagents. (n.d.). Iodine - SAFETY DATA SHEET. [Link]
-
Taylor & Francis Online. (2002). REGIOSELECTIVE OXYIODINATION OF AROMATIC COMPOUNDS USING POTASSIUM IODIDE AND OXONE®*. Synthetic Communications, 32(15), 2319-2324. [Link]
- Google Patents. (n.d.). JPH0735243B2 - Method for producing iodine monochloride.
-
Macmillan Group. (2003). The Chemistry of Hypervalent Iodine. [Link]
-
ResearchGate. (2010). Ecofriendly Iodination of Activated Aromatics and Coumarins Using Potassium Iodide and Ammonium Peroxodisulfate. Synthesis, 2010(09), 1467-1472. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination Reagent Guides. [Link]
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). [Link]
-
Narender, N., Srinivasu, P., Kulkarni, S. J., & Raghavan, K. V. (2002). REGIOSELECTIVE OXYIODINATION OF AROMATIC COMPOUNDS USING POTASSIUM IODIDE AND OXONE®*. Synthetic Communications, 32(15), 2319-2324. [Link]
-
Wikipedia. (n.d.). Iodine monochloride. [Link]
-
Bielawski, M., & Skulski, L. (2001). Novel Easy Preparations of Some Aromatic Iodine(I, III, and V) Reagents, Widely Applied in Modern Organic Synthesis. Molecules, 6(12), 953-960. [Link]
-
Moriarty, R. M., & Prakash, O. (2001). Hypervalent iodine(III) reagents in organic synthesis. Arkivoc, 2001(5), 11-26. [Link]
-
Canadawide Scientific. (n.d.). SDS- Iodine Solution - Safety Data Sheet. [Link]
-
Organic Chemistry Portal. (n.d.). Oxone, Potassium peroxomonosulfate. [Link]
-
Powers, D. C., & Ritter, T. (2011). Hypervalent Iodine Reagents in High Valent Transition Metal Chemistry. Accounts of chemical research, 44(8), 641-651. [Link]
-
ChemicalChemBlogs. (2025). Applications of Iodine Monochloride in Pharmaceutical Intermediates and Halogenation Reactions. [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized Tetramethylammonium Dichloroiodate
Introduction
Tetramethylammonium dichloroiodate, [(CH₃)₄N][ICl₂] or TMAICl₂, is a versatile and efficient reagent in organic synthesis, particularly for the iodination of aromatic compounds. Its efficacy, however, is intrinsically linked to its purity. Contaminants not only affect stoichiometric calculations and reaction yields but can also introduce unforeseen side reactions, compromising the integrity of the final product. This is of particular concern in drug development, where purity is paramount.
This guide provides a comprehensive framework for researchers to validate the purity of synthesized TMAICl₂. We will move beyond a single-method approach, advocating for a multi-technique, orthogonal strategy. This ensures a holistic assessment, providing confidence in the quality of the reagent. We will compare the primary quantitative method, iodometric titration, with essential qualitative and confirmatory techniques, offering detailed, field-tested protocols for each.
The Purity Challenge: Anticipating Common Contaminants
A robust validation strategy begins with understanding the potential impurities that can arise during synthesis. The synthesis of TMAICl₂ typically involves the reaction of tetramethylammonium chloride with iodine monochloride. Therefore, the primary contaminants to consider are:
-
Unreacted Starting Materials: Residual tetramethylammonium chloride ([(CH₃)₄N]Cl) and iodine monochloride (ICl).
-
Side-Reaction Products: Disproportionation or reaction with moisture can lead to the formation of elemental iodine (I₂) or other polyhalogenated species.
-
Solvent Residues: Depending on the synthetic and purification procedures, residual solvents may be present.
Each of these impurities can interfere with subsequent reactions, making their detection and quantification critical.[1]
An Integrated Workflow for Purity Validation
A sequential and logical workflow is essential for efficiently and comprehensively validating a new batch of TMAICl₂. A single "gold standard" analysis is insufficient; instead, a combination of quantitative and qualitative methods provides a complete purity profile.
Caption: Recommended workflow for the comprehensive purity validation of TMAICl₂.
Comparative Analysis of Validation Methodologies
No single technique can provide a complete picture of purity. The following section compares the most effective methods, highlighting their strengths and the specific information they provide.
| Analytical Method | Principle | Information Provided | Strengths | Limitations |
| Iodometric Titration | Redox reaction of ICl₂⁻ with thiosulfate. | Quantitative purity based on active halogen content. | High precision and accuracy for the main component; industry-standard. | Does not detect non-redox active impurities (e.g., [(CH₃)₄N]Cl, solvent). |
| Melting Point Analysis | Measures the temperature range over which the solid melts. | Qualitative indicator of bulk purity. | Fast, inexpensive, and excellent for detecting the presence of impurities which depress and broaden the melting range. | Not quantitative; some impurities may not significantly affect the melting point. |
| ¹H NMR Spectroscopy | Nuclear magnetic resonance of protons. | Confirms the structure of the tetramethylammonium cation; detects proton-containing impurities. | Excellent for identifying organic impurities and residual solvents; confirms cationic structure.[2][3] | Does not detect inorganic or non-proton-containing impurities (e.g., ICl, I₂). |
| UV-Visible Spectroscopy | Absorbance of UV-Vis light by chromophores. | Detects and quantifies chromophoric impurities, especially I₂. | Highly sensitive to trace amounts of elemental iodine and other polyiodides.[4][5] | The main compound may have absorbance that can overlap with impurities if not baseline corrected. |
| Elemental Analysis | Combustion analysis to determine C, H, N, and Halogen content. | Provides the elemental composition of the sample. | Considered a "gold standard" for confirming the empirical formula of a pure substance.[6] | Requires specialized equipment; often outsourced; does not identify the nature of impurities. |
Detailed Experimental Protocols
1. Primary Assay: Iodometric Titration
-
Principle of Causality: This method is the cornerstone for quantifying TMAICl₂. The dichloroiodate anion (ICl₂⁻) is a moderately strong oxidizing agent. In the presence of excess iodide (I⁻), it oxidizes the iodide to iodine (I₂). This liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃), using a starch indicator to detect the endpoint. The amount of thiosulfate consumed is directly proportional to the amount of TMAICl₂ in the sample.
-
Protocol:
-
Accurately weigh approximately 150-200 mg of the synthesized TMAICl₂ into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 50 mL of deionized water.
-
Add 2 g of potassium iodide (KI) to the solution and swirl to dissolve. The solution will turn a dark brown/red color due to the formation of iodine.
-
Add 10 mL of 2 M sulfuric acid.
-
Titrate immediately with a standardized 0.1 M sodium thiosulfate solution until the solution turns a pale yellow.
-
Add 2 mL of starch indicator solution. The solution will turn a deep blue-black.
-
Continue the titration dropwise with vigorous swirling until the blue color completely disappears, indicating the endpoint.
-
Record the volume of titrant used.
-
Perform a blank titration and subtract this volume from the sample titration volume.
-
-
Calculation of Purity: Purity (%) = (V_S - V_B) * M * (MW / (2 * W)) * 100 Where:
-
V_S = Volume of Na₂S₂O₃ for the sample (L)
-
V_B = Volume of Na₂S₂O₃ for the blank (L)
-
M = Molarity of standardized Na₂S₂O₃ (mol/L)
-
MW = Molecular weight of TMAICl₂ (271.95 g/mol )
-
W = Weight of the TMAICl₂ sample (g)
-
The '2' in the denominator accounts for the 2:1 stoichiometry between thiosulfate and iodine.
-
2. Orthogonal Method 1: Melting Point Analysis
-
Principle of Causality: A pure, crystalline compound has a sharp, defined melting point. Impurities disrupt the crystal lattice, typically causing a depression in the melting point and a broadening of the temperature range over which the substance melts. Pure TMAICl₂ is reported to melt with decomposition around 216 °C. A significant deviation from this value or a broad melting range (>2 °C) is a strong indicator of impurities.
-
Protocol:
-
Ensure the TMAICl₂ sample is completely dry.
-
Pack a small amount of the crystalline solid into a capillary tube to a depth of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of approximately 10-15 °C/minute until the temperature is about 20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C/minute.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point). This range is the melting point.
-
3. Orthogonal Method 2: ¹H NMR Spectroscopy
-
Principle of Causality: ¹H NMR spectroscopy provides structural information. For TMAICl₂, it confirms the presence and chemical environment of the tetramethylammonium ([TMA]⁺) cation.[7] The 12 equivalent protons of the four methyl groups should appear as a sharp, single peak. The presence of other peaks indicates proton-containing impurities, such as residual solvents or organic byproducts.
-
Protocol:
-
Dissolve 5-10 mg of the TMAICl₂ sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a calibrated spectrometer.
-
Expected Result: A single, sharp peak should be observed for the [TMA]⁺ cation. In D₂O, this peak typically appears around 3.1-3.2 ppm.[2][8] Any other signals should be integrated and compared to known solvent shifts to identify impurities.
-
4. Orthogonal Method 3: UV-Visible Spectroscopy
-
Principle of Causality: This technique is particularly effective for detecting trace amounts of elemental iodine (I₂), a common, colored impurity. While TMAICl₂ itself may have some absorbance in the UV region, I₂ in the presence of excess iodide (from the sample or added KI) forms the triiodide ion (I₃⁻), which has a strong, characteristic absorbance peak around 350-360 nm.
-
Protocol:
-
Prepare a stock solution of the TMAICl₂ sample of known concentration (e.g., 1 mg/mL) in deionized water containing a small amount of KI (to ensure any free I₂ is converted to I₃⁻).
-
Prepare a series of dilutions from the stock solution.
-
Record the UV-Vis spectrum for each dilution from 200 nm to 600 nm, using the KI solution as a blank.
-
Examine the spectra for an absorbance peak around 350-360 nm. The absence of a significant peak in this region indicates high purity with respect to free iodine.
-
Conclusion
Validating the purity of synthesized this compound is not a single-step process but a systematic investigation. By combining the quantitative power of iodometric titration with the qualitative and confirmatory insights from melting point analysis , ¹H NMR , and UV-Visible spectroscopy , researchers can build a comprehensive purity profile. This multi-faceted approach ensures the reliability of the reagent, leading to more reproducible and trustworthy experimental outcomes, a necessity for the rigorous demands of chemical research and drug development.
References
-
Reddy, G. O., & Kumar, N. S. (2007). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc, 2007(15), 185-195. Retrieved from [Link]
-
ChemistNATE. (2013, January 3). Iodometric Titration: Simple Explanation [Video]. YouTube. Retrieved from [Link]
-
LibreTexts. (2021, September 29). Synthesis and Reactions of Organometallic Compounds. Chemistry LibreTexts. Retrieved from [Link]
-
Gutiérrez-Sevillano, J. J., et al. (2022). Tetramethylammonium Cation: Directionality and Covalency in Its Interactions with Halide Ions. Molecules, 27(15), 4947. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11737348, this compound. PubChem. Retrieved from [Link]
-
Gladysz, J. A., & Ball, Z. T. (2016). An Editorial About Elemental Analysis. Organometallics, 35(19), 3233-3234. Retrieved from [Link]
-
Milo, R. P., et al. (2022). Spectrophotometric Exploration of the Mechanism of Dichloroiodate (ICl₂⁻) Formation from NaI, NaOCl, and HCl. ACS Omega, 7(44), 40225–40232. Retrieved from [Link]
-
Milo, R. P., et al. (2022). Spectrophotometric Exploration of the Mechanism of Dichloroiodate (ICl₂⁻) Formation from NaI, NaOCl, and HCl. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of supernatant of aqueous tetramethylammonium glycinate... [Image]. Retrieved from [Link]
-
Reusch, W. (n.d.). Main Group Organometallic Compounds. Michigan State University Department of Chemistry. Retrieved from [Link]
-
Milo, R. P., et al. (2022). Spectrophotometric Exploration of the Mechanism of Dichloroiodate (ICl₂⁻) Formation from NaI, NaOCl, and HCl. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetramethylammonium. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000780 Tetramethylammonium. Retrieved from [Link]
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A Senior Application Scientist's Guide to Quantitative Analysis of Iodination Products by GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of iodinated compounds is paramount. From monitoring the efficiency of iodination reactions to ensuring the purity and stability of active pharmaceutical ingredients (APIs), accurate analytical methodologies are critical. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and versatile tool for this purpose, offering high sensitivity and selectivity.
This guide provides an in-depth exploration of the quantitative analysis of iodination products using GC-MS. Moving beyond a simple recitation of protocols, we will delve into the rationale behind experimental choices, offering a framework for developing robust and reliable analytical methods. Furthermore, we will objectively compare GC-MS with alternative techniques, providing the necessary data to make informed decisions for your specific analytical challenges.
The Power and Nuances of GC-MS for Iodinated Compounds
Gas chromatography separates volatile and semi-volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. The mass spectrometer then fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative identification and quantitative data. The synergy of these two techniques makes GC-MS a gold standard for the analysis of a wide array of molecules, including many iodination products.[1][2]
However, the successful application of GC-MS for iodinated compounds hinges on a clear understanding of their chemical properties. Many iodinated molecules, particularly those with polar functional groups or high molecular weights, are not directly amenable to GC analysis due to their low volatility. In such cases, derivatization becomes a crucial sample preparation step to enhance volatility and improve chromatographic behavior.[3][4]
The "Why" Behind Derivatization: A Necessary Transformation
Derivatization chemically modifies the analyte to make it more suitable for GC analysis. For iodinated compounds, common derivatization strategies include:
-
Silylation: Replaces active hydrogens in functional groups like -OH, -NH, and -SH with a trimethylsilyl (TMS) group. This is a widely used technique for polar compounds.
-
Alkylation: Introduces an alkyl group, often a methyl group, to acidic protons. For instance, iodomethane can be used as a derivatization agent.[5]
-
Acylation: Involves the introduction of an acyl group.
The choice of derivatization reagent is critical and depends on the specific functional groups present in the analyte and the desired chromatographic properties. The goal is to produce a single, stable derivative with good volatility and chromatographic peak shape.
A Validated Workflow for Quantitative GC-MS Analysis
A robust quantitative method is a self-validating system. Each step, from sample preparation to data analysis, must be carefully considered and optimized to ensure accuracy, precision, and reliability. The following workflow illustrates a typical approach for the quantitative analysis of an iodinated organic compound.
Caption: A generalized workflow for the quantitative analysis of iodination products by GC-MS.
Experimental Protocol: Quantitative Analysis of Iodinated Aromatic Amines
This protocol provides a detailed methodology for the quantitative analysis of iodinated aromatic amines, adapted from a comparative study of different GC-MS techniques.[3] This example highlights the key considerations in method development and validation.
1. Sample Preparation and Derivatization:
-
Rationale: Aromatic amines are often polar and require derivatization to improve their volatility for GC analysis. A Sandmeyer-like reaction can be employed to convert the amine group to an iodine atom, producing a more volatile derivative.[3] This derivatization also offers the advantage of not requiring strictly anhydrous conditions.[3]
-
Procedure:
-
Hydrolyze the aromatic amine sample with hydrochloric acid.
-
Basify the solution and extract the free amines into an organic solvent (e.g., diethyl ether).
-
Back-extract the amines into an acidified aqueous solution.
-
Perform the derivatization by adding hydriodic acid and sodium nitrite to diazotize the aromatic amines, followed by the addition of potassium iodide to introduce the iodine.
-
Extract the resulting iodinated derivatives into a suitable organic solvent for GC-MS analysis.
-
2. GC-MS Instrumentation and Parameters:
-
Rationale: The choice of GC column, temperature program, and MS detection mode are critical for achieving good separation and sensitivity. A mid-polarity column is often suitable for a range of iodinated compounds. Selected Ion Monitoring (SIM) mode in the mass spectrometer enhances sensitivity and selectivity for target analytes compared to full scan mode.[2]
-
GC Parameters:
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM), monitoring the molecular ion and a characteristic fragment ion (e.g., loss of iodine).
-
3. Method Validation:
-
Rationale: Method validation is essential to ensure the reliability of the quantitative data and should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[6]
-
Key Validation Parameters:
-
Linearity: A series of calibration standards are analyzed to demonstrate a linear relationship between the analyte concentration and the instrument response. Correlation coefficients (R²) should be >0.99.[6]
-
Accuracy: Determined by recovery studies in a representative matrix. Recoveries are typically expected to be within 80-120%.
-
Precision: Assesses the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method, expressed as the relative standard deviation (RSD), which should typically be <15%.[3]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[1][7]
-
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, it is not always the optimal choice. The selection of an analytical technique should be based on the specific properties of the analyte, the required sensitivity, the sample matrix, and available resources.
| Technique | Principle | Advantages | Disadvantages | Typical LODs |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass spectrometric detection.[1] | High sensitivity and selectivity, excellent for volatile and semi-volatile compounds, established libraries for identification. | Requires volatile or derivatizable analytes, potential for thermal degradation of labile compounds. | pg/L to ng/mL range.[3][8] |
| HPLC-UV | Separation of compounds in a liquid mobile phase followed by UV-Vis detection.[9] | Broad applicability to non-volatile and thermally labile compounds, relatively low cost. | Lower sensitivity and selectivity compared to MS, potential for matrix interference. | ng/µL range.[9] |
| LC-MS/MS | Separation by liquid chromatography coupled with tandem mass spectrometry.[10][11] | High sensitivity and selectivity for a wide range of compounds, including non-volatile and polar molecules.[11] | Higher equipment and operational costs, potential for matrix effects (ion suppression/enhancement). | pg/mL to ng/mL range. |
| ICP-MS | Ionization of a sample in an inductively coupled plasma followed by mass spectrometric detection of elements. | Extremely high sensitivity for elemental analysis (iodine), can be coupled with GC or HPLC for speciation.[12][13] | Provides elemental information only, not molecular structure (unless hyphenated). | ng/L to µg/L range for iodine.[12] |
| qNMR | Quantitative analysis based on the direct proportionality between the NMR signal intensity and the number of nuclei.[13] | No need for identical reference standards, provides structural information, non-destructive. | Lower sensitivity compared to MS techniques, requires higher sample concentrations. | mg/mL range. |
| Titrimetry | Determination of the concentration of a substance by reacting it with a standard solution of known concentration. | Simple, inexpensive, and accurate for bulk analysis (e.g., iodine value).[14] | Low sensitivity, not suitable for trace analysis or complex mixtures. | Dependent on reaction stoichiometry. |
Visualizing the Decision-Making Process
The choice of analytical technique is a multi-faceted decision. The following diagram illustrates a simplified decision tree to guide the selection process for quantifying iodination products.
Caption: A simplified decision tree for selecting an appropriate analytical technique.
Conclusion: A Strategic Approach to Quantification
The quantitative analysis of iodination products is a critical aspect of research and development in the pharmaceutical and chemical industries. GC-MS offers a powerful and sensitive method for this purpose, particularly for volatile or derivatizable compounds. However, a thorough understanding of the analyte's properties and the principles of the technique are essential for developing robust and reliable methods.
By carefully considering the entire analytical workflow, from sample preparation and derivatization to instrument parameters and method validation, researchers can ensure the generation of high-quality, defensible data. Furthermore, an objective evaluation of alternative techniques such as HPLC, LC-MS, ICP-MS, qNMR, and titration allows for the selection of the most appropriate method for the specific analytical challenge at hand. This strategic approach to quantitative analysis ultimately contributes to the development of safer and more effective products.
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Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). Analytical and Bioanalytical Chemistry. [Link]
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A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. (n.d.). Agilent. [Link]
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Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (n.d.). Separation Science. [Link]
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Diagnosis and Prevention of Hypersensitivity Reactions to Iodinated Contrast Media. (2022). Allergy, Asthma & Immunology Research. [Link]
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Pharmacokinetic Characterization of Iopamidol and Iohexol for Optimizing Measured Glomerular Filtration Rate Assessment in Clinical Practice and Drug Development. (2024). The Journal of Clinical Pharmacology. [Link]
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Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. (2022). Molecules. [Link]
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GC, MS and GC-MS Analytical Methods: Opportunities and Challenges (Third Edition). (n.d.). MDPI. [Link]
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A novel approach for the simultaneous determination of iodide, iodate and organo-iodide for 127I and 129I in environmental samples using gas chromatography-mass spectrometry. (2010). Environmental Science & Technology. [Link]
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Comparison of derivatization procedures for the determination of diuretics in urine by gas chromatography-mass spectrometry. (1995). Journal of Chromatography B: Biomedical Applications. [Link]
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Measurement of tissue-bound amiodarone and its metabolites by computed tomography. (1987). British Heart Journal. [Link]
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Simultaneous measurement of amiodarone and desethylamiodarone in human plasma and serum by stable isotope dilution liquid chromatography–tandem mass spectrometry assay. (2010). Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Analytical Techniques for Quantification of Iohexol in Pharmaceutical Preparations: A Comprehensive Review. (n.d.). ResearchGate. [Link]
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A comparison of GC-ICP-MS and HPLC-ICP-MS for the analysis of organotin compounds. (n.d.). ResearchGate. [Link]
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Identification and quantitation of novel metabolites of amiodarone in plasma of treated patients. (2005). European Journal of Pharmaceutical Sciences. [Link]
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Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. (2022). Toxics. [Link]
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EVALUATION OF THE RAPID DETECTION METHOD OF AMIODARONE BY LC/MS/MS. (n.d.). Agilent. [Link]
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Iodometric and Iodimetric Titration Methods. (n.d.). SciSpace. [Link]
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Multi-Techniques for Iodine Determination and Dose Uniformity Assays in Iodized Mineral Dietary Supplements. (2023). Brazilian Journal of Analytical Chemistry. [Link]
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Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]
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Analytical interference of intravascular contrast agents with clinical laboratory tests: a joint guideline by the ESUR Contrast Media Safety Committee and the Preanalytical Phase Working Group of the EFLM Science Committee. (2021). European Radiology. [Link]
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Comparison of derivatization procedures for the determination of diuretics in urine by gas chromatography-mass spectrometry. (1995). Journal of Chromatography B: Biomedical Applications. [Link]
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Determination of Iodinated Contrast Media in Aqueous Samples by Direct-Injection LC-MS/MS. (n.d.). Agilent. [Link]
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Performance parameters for analytical method validation: Controversies and discrepancies among numerous guidelines. (n.d.). SciSpace. [Link]
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Identification and quantitation of novel metabolites of amiodarone in plasma of treated patients. (2005). European Journal of Pharmaceutical Sciences. [Link]
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Rapid HPLC analysis of thyroid gland hormones tri-iodothyronine (T-3) and thyroxine (T-4) in human biological fluids after SPE. (2003). Journal of Liquid Chromatography & Related Technologies. [Link]
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A Comparative Guide to the Cost-Effectiveness of Tetramethylammonium Dichloroiodate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
As the demand for efficient and sustainable synthetic methodologies grows, the choice of reagents plays a pivotal role in the overall cost-effectiveness and environmental impact of chemical processes. This guide provides an in-depth analysis of Tetramethylammonium dichloroiodate (TMADCI), a versatile iodinating agent, and objectively compares its performance and cost-effectiveness against common alternatives. By synthesizing technical data with practical insights, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
Introduction to this compound (TMADCI)
This compound, with the chemical formula [(CH₃)₄N][ICl₂], is a stable, crystalline solid that has gained traction as a mild and efficient reagent for the iodination of a variety of organic compounds.[1][2] It is particularly noted for its application in the regioselective iodination of activated and deactivated aromatic systems under mild, and often solvent-free, conditions.[1][2] Its ease of handling and high reactivity make it an attractive option in both academic and industrial settings. Beyond iodination, TMADCI and similar compounds are also utilized in other areas of organic synthesis, such as in oxidation reactions.
Cost-Effectiveness Analysis
A primary consideration in reagent selection is its direct and indirect cost. This analysis considers not only the purchase price but also factors that contribute to the overall process cost, such as reagent efficiency, reaction conditions, and work-up procedures.
Reagent Price Comparison
The following table provides a comparative overview of the approximate costs for TMADCI and several common alternative iodinating agents. Prices are based on currently available data from various chemical suppliers and are subject to change.
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Typical Purity | Price per Gram (USD) |
| This compound (TMADCI) | C₄H₁₂Cl₂IN | 271.95 | >95% | $22.80 - $49.00 |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.98 | >98% | $1.48 - $11.00 |
| Iodine Monochloride (ICl) | ICl | 162.36 | >98% | $1.61 - $7.48 |
| Molecular Iodine (I₂) | I₂ | 253.81 | >99.8% | ~$0.30 - $1.00 |
| Potassium Iodide (KI) | KI | 166.00 | >99% | $0.14 - $0.70 |
| Oxone® (Potassium peroxymonosulfate) | 2KHSO₅·KHSO₄·K₂SO₄ | 614.70 | $0.03 - $0.33 |
Note: Prices are approximate and can vary significantly based on supplier, quantity, and purity.
Cost per Mole of Active Iodine
While the price per gram is a useful metric, a more accurate representation of cost-effectiveness is the cost per mole of the active iodinating species. For reagents like molecular iodine used with an oxidant, the cost of both components must be considered.
Comparative Performance Analysis
The "best" reagent is not always the cheapest but the one that provides the desired product in high yield, with high selectivity, and under practical and safe conditions. This section compares the performance of TMADCI with its alternatives in the context of a representative reaction: the iodination of anisole to produce 4-iodoanisole.
Iodination of Anisole: A Comparative Overview
| Reagent/System | Reaction Conditions | Reaction Time | Yield of 4-iodoanisole | Key Observations |
| TMADCI | Solvent-free, grinding, room temp. | 5-45 min | High | Environmentally friendly, simple work-up. |
| NIS | CH₃CN, catalytic TFA, room temp. | < 16 hours | High | Good for many substituted aromatics. |
| ICl | Acetic acid, reflux | Not specified | Not specified | Corrosive and moisture-sensitive. |
| I₂ / H₂O₂ | Solvent-free or in various solvents | Varies | Good | "Green" oxidant, but may require a catalyst. |
Note: "High" yield generally refers to yields >80-90% as reported in the literature. Specific yields can vary based on the exact experimental setup.
Experimental Protocols
To provide a practical basis for comparison, detailed, step-by-step methodologies for the iodination of an aromatic compound using TMADCI and a common alternative, N-Iodosuccinimide, are presented below.
Protocol 1: Iodination of an Aromatic Compound using TMADCI (Solvent-Free)
This protocol is adapted from the work of Hajipour et al. and demonstrates the efficiency and simplicity of using TMADCI under environmentally friendly conditions.
Diagram of the TMADCI Iodination Workflow
Caption: Workflow for the solvent-free iodination of an aromatic compound using TMADCI.
Methodology:
-
Reactant Preparation: In a mortar, add the aromatic compound (5.0 mmol) and this compound (1.4 g, 5.0 mmol).
-
Reaction: Grind the mixture with a pestle until a homogeneous powder is formed. Let the mixture stand at room temperature for 5-45 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Once the starting material is consumed, add 5 mL of a 5% sodium bisulfite solution to the solid mixture. Extract the product with diethyl ether (3 x 5 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the corresponding iodoaromatic derivative.
Protocol 2: Iodination of Anisole using N-Iodosuccinimide (NIS)
This protocol is a representative example of using NIS for the iodination of an activated aromatic ring.
Diagram of the NIS Iodination Workflow
Caption: Workflow for the iodination of anisole using N-Iodosuccinimide (NIS).
Methodology:
-
Reactant Preparation: To a solution of anisole in acetonitrile, add N-Iodosuccinimide (typically 1.1-1.2 equivalents).
-
Catalyst Addition: Add a catalytic amount of trifluoroacetic acid to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any unreacted iodine.
-
Extraction and Concentration: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield 4-iodoanisole.
Safety and Environmental Considerations
The choice of a synthetic route should not be based solely on cost and performance; safety and environmental impact are paramount.
Safety Profiles
-
This compound (TMADCI): Generally considered a stable solid. However, it can cause skin and serious eye irritation.[3] Standard personal protective equipment (PPE) such as gloves and safety glasses should be worn.
-
N-Iodosuccinimide (NIS): Harmful if swallowed and causes skin and serious eye irritation.[4][5][6] It may also cause respiratory irritation.[4][5][6] Handling in a well-ventilated area or fume hood is recommended.
-
Iodine Monochloride (ICl): A corrosive chemical that can cause severe skin burns and eye damage.[7][8][9][10] It is also toxic if inhaled or swallowed.[11] Extreme caution and appropriate engineering controls are necessary when handling ICl.
-
Molecular Iodine (I₂): Harmful if inhaled and can cause skin and eye irritation. It is also toxic to aquatic life.
-
Oxone®: A strong oxidizing agent that can cause skin and eye irritation.
Environmental Impact and Green Chemistry Metrics
TMADCI is often touted as an "environmentally friendly" reagent, primarily due to its use in solvent-free conditions, which significantly reduces volatile organic compound (VOC) emissions.[1][2]
Green Chemistry Considerations:
-
Atom Economy: In the iodination of an aromatic compound (Ar-H) to Ar-I, the ideal atom economy would be achieved if only the iodine atom is incorporated into the product, with minimal byproducts.
-
TMADCI: The byproducts are tetramethylammonium chloride and HCl. The tetramethylammonium cation can potentially be recovered and reused.
-
NIS: The main byproduct is succinimide, which is generally considered non-toxic.
-
ICl: The byproduct is HCl, a corrosive gas.
-
I₂/Oxidant: The byproducts depend on the oxidant used. For example, with H₂O₂, the only byproduct is water, making it a very "green" option.
-
-
E-Factor (Environmental Factor): This metric quantifies the amount of waste produced relative to the desired product. Solvent-free reactions, like those often employed with TMADCI, will have a significantly lower E-factor compared to reactions requiring large volumes of solvents for both the reaction and purification.
-
Waste Disposal:
-
The byproducts from TMADCI and NIS reactions are generally less hazardous than those from methods using ICl.
-
Waste containing iodine monochloride must be handled as hazardous waste.[12]
-
Conclusion and Recommendations
This compound presents a compelling option for the iodination of aromatic compounds, particularly when considering its high efficiency under mild, solvent-free conditions. While its initial purchase price per gram may be higher than some alternatives like N-Iodosuccinimide or molecular iodine, a comprehensive cost-effectiveness analysis should account for the following:
-
Reduced Solvent Costs: The ability to perform reactions without a solvent eliminates the cost of purchasing and disposing of large quantities of organic solvents.
-
Simplified Work-up: The straightforward work-up procedure for TMADCI reactions can lead to savings in time, materials, and labor.
-
Enhanced Safety and Reduced Environmental Impact: The avoidance of highly corrosive or toxic reagents and the reduction in solvent waste contribute to a safer and more sustainable process.
For laboratories and manufacturing facilities prioritizing green chemistry principles and overall process efficiency, TMADCI is a highly recommended reagent. However, for applications where the cost of the reagent is the primary driver and the substrate is highly reactive, traditional methods using NIS or molecular iodine with a green oxidant may be more economical. The use of Iodine Monochloride should be carefully considered and likely reserved for situations where its high reactivity is essential and appropriate safety measures are in place.
Ultimately, the optimal choice of iodinating agent will depend on the specific requirements of the synthesis, including the nature of the substrate, the scale of the reaction, and the emphasis placed on cost, safety, and environmental sustainability.
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New Jersey Department of Health. (1999). Hazard Summary: Iodine Monochloride. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]
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PubChem. (n.d.). 4-Iodoanisole. National Center for Biotechnology Information. Retrieved from [Link]
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Samrat Pharmachem Limited. (n.d.). Safety Data Sheet: Iodine Monochloride. Retrieved from [Link]
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Loba Chemie. (2023). Safety Data Sheet: Iodine Monochloride for Synthesis. Retrieved from [Link]
- Thermo Fisher Scientific. (2025). Safety Data Sheet: Iodine monochloride.
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- Google Patents. (n.d.). CN108373404B - Synthesis method of 4-iodoanisole.
-
Hajipour, A. R., Arbabian, M., & Ruoho, A. E. (2002). This compound: an efficient and environmentally friendly iodination reagent for iodination of aromatic compounds under mild and solvent-free conditions. The Journal of organic chemistry, 67(24), 8622–8624. [Link]
-
PubMed. (2002). This compound: an efficient and environmentally friendly iodination reagent for iodination of aromatic compounds under mild and solvent-free conditions. Retrieved from [Link]
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A Comparative Guide to the Environmental Impact of Iodination Reagents: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
The introduction of iodine into organic molecules is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, the classical methods for iodination often come with a significant environmental cost, employing hazardous reagents and generating substantial waste streams. As the principles of green chemistry become increasingly integral to modern synthetic strategy, a critical evaluation of the environmental impact of iodination reagents is paramount. This guide provides an in-depth comparison of traditional and greener alternatives, supported by experimental data and field-proven insights, to empower researchers to make more sustainable choices in their laboratory and process development work.
The Shifting Landscape of Iodination: Beyond Yield to Sustainability
Historically, the primary metric for a successful chemical reaction was yield. While high yields remain crucial, the modern chemist must also consider the broader environmental footprint of a synthetic route. Traditional iodination methods often rely on stoichiometric quantities of harsh oxidants and heavy metal-containing reagents, leading to poor atom economy and the generation of toxic waste. The focus is now shifting towards catalytic, atom-economical, and environmentally benign approaches that minimize waste and hazard.
This shift is driven by the twelve principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of iodination, this translates to a preference for reagents that are less toxic, reactions that are more efficient in their use of atoms, and processes that utilize safer solvents and minimize energy consumption.
A Comparative Analysis of Common Iodination Reagents
The choice of an iodination reagent has profound implications for the environmental performance of a synthesis. Below is a comparative analysis of several classes of reagents, highlighting their mechanisms, advantages, and environmental drawbacks.
Molecular Iodine (I₂): The Double-Edged Sword
Molecular iodine is often perceived as a "green" reagent due to its elemental nature. However, its application in electrophilic iodination is not without environmental considerations.
-
Mechanism: In the presence of a base, molecular iodine can directly iodinate activated aromatic systems. For less reactive substrates, an oxidizing agent is typically required to generate a more potent electrophilic iodine species (I⁺).
-
Environmental Profile:
-
Toxicity: Iodine is harmful if inhaled, swallowed, or in contact with skin, causing irritation to the skin, eyes, and respiratory system.[1][2] It is also very toxic to aquatic life.[3][4]
-
Atom Economy: A significant drawback of using I₂ alone is its poor atom economy. In a typical electrophilic substitution, only one of the two iodine atoms is incorporated into the product, with the other being lost as iodide (I⁻), effectively halving the theoretical atom economy.[5]
-
Waste: The reaction generates at least one equivalent of iodide waste. To improve atom economy, an oxidant is often added to regenerate I₂ from the iodide byproduct, but this introduces additional reagents and potential waste streams.[5][6]
-
Traditional Reagents: High Reactivity at a High Cost
Classical iodination methods often employ highly reactive but environmentally problematic reagents.
-
Iodine Monochloride (ICl): While an effective iodinating agent, it is corrosive and can lead to chlorinated byproducts.[7]
-
Periodic Acid (H₅IO₆) and Iodic Acid (HIO₃): These are strong oxidants often used in conjunction with I₂.[8][9] However, they are stoichiometric reagents that contribute to a lower overall atom economy and generate significant waste.
-
Mercury and Silver Salts: Historically, salts like mercury(II) oxide were used to activate iodine.[9] These are now largely avoided due to their extreme toxicity and the generation of heavy metal waste.
N-Iodo Reagents: Versatility with a Caveat
N-iodosuccinimide (NIS) is a popular and versatile reagent for electrophilic iodination.
-
Mechanism: NIS provides a source of electrophilic iodine and is often used for the iodination of a wide range of substrates under mild conditions.
-
Environmental Profile:
Hypervalent Iodine Reagents: Unique Reactivity, Poor Atom Economy
Hypervalent iodine compounds, such as Dess-Martin periodinane and various iodonium salts, have emerged as powerful reagents in organic synthesis.
-
Mechanism: These reagents can effect a wide range of transformations, including iodination.
-
Environmental Profile:
The Rise of Greener Iodination Strategies
In response to the environmental shortcomings of traditional methods, several innovative and more sustainable approaches to iodination have been developed.
Molecular Iodine with Green Oxidants
A significant step towards greener iodination involves pairing molecular iodine or an iodide salt with an environmentally benign oxidant.
-
Hydrogen Peroxide (H₂O₂): This is an ideal "green" oxidant as its only byproduct is water. The use of KI/H₂O₂ systems has been shown to be highly effective for aromatic iodination.[8]
-
Mechanism: Hydrogen peroxide oxidizes iodide in situ to generate the active electrophilic iodinating species.
Electrochemical Iodination: The Power of Electrons
Electrochemistry offers a clean and efficient method for generating the active iodinating species without the need for chemical oxidants.[5]
-
Mechanism: An electric current is used to oxidize an iodide salt at the anode, generating I₂ or other reactive iodine species in situ.[5][11] This method often utilizes aqueous solvents, further enhancing its green credentials.[5]
-
Advantages:
-
High atom economy.
-
Avoids the use of hazardous oxidizing agents.
-
Mild reaction conditions.
-
Can often be performed in environmentally friendly solvents like water.[5]
-
Mechanochemistry: Solvent-Free Synthesis
Mechanochemical methods, such as ball milling, provide a solvent-free approach to chemical synthesis.[12]
-
Mechanism: The mechanical energy from grinding the reactants together initiates the chemical reaction. This has been successfully applied to the iodination of pyrimidine derivatives using solid iodine and silver nitrate.[13]
-
Advantages:
-
Eliminates the need for bulk solvents, reducing waste and potential environmental contamination.
-
Can lead to shorter reaction times and improved yields.
-
Green Solvents and Catalysts
The choice of solvent plays a critical role in the overall environmental impact of a process.
-
Polyethylene Glycol (PEG-400): This has been used as a recyclable and non-toxic reaction medium for the iodination of aromatic compounds.[9][14]
-
Catalytic Systems: The development of catalytic iodination methods is a key goal of green chemistry, as it reduces the amount of reagent required and minimizes waste.
Quantitative Comparison of Iodination Methods: Green Chemistry Metrics
To objectively compare the environmental performance of different synthetic routes, several metrics have been developed. The following table provides a comparison of a traditional iodination method with a greener alternative for the iodination of a polysubstituted benzene, based on available experimental data.[8]
| Green Chemistry Metric | Traditional Synthesis (Iodine/Periodic Acid) | Green Synthesis (Potassium Iodide/Hydrogen Peroxide) |
| Atom Economy (%) | 48.7% | 73.8% |
| E-Factor | ~10.8 | ~3.5 |
| Process Mass Intensity (PMI) | ~11.8 | ~4.5 |
Table 1: Comparison of Green Chemistry Metrics for the Iodination of a Polysubstituted Benzene. [8]
This comparison clearly demonstrates the superior environmental performance of the greener synthetic route, with a significantly higher atom economy and lower E-Factor and PMI, indicating a more sustainable process with reduced waste generation.[8]
Experimental Protocols: A Practical Guide to Greener Iodination
To facilitate the adoption of greener practices, detailed experimental protocols for both a traditional and a greener iodination method are provided below.
Traditional Iodination of an Aromatic Compound using Iodine and Periodic Acid[8]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Products from Different Iodination Methods
For: Researchers, scientists, and drug development professionals
Introduction: The Enduring Importance of Iodinated Compounds
The introduction of an iodine atom into an organic molecule is a cornerstone transformation in modern chemistry. Iodinated compounds are not merely synthetic intermediates; they are pivotal in numerous high-stakes applications. In medicinal chemistry, they serve as building blocks for active pharmaceutical ingredients (APIs), act as X-ray contrast agents, and are indispensable in the synthesis of radiolabeled tracers for diagnostic imaging.[1] The unique properties of the carbon-iodine (C-I) bond—its relatively low bond dissociation energy and the high polarizability of iodine—render it an exceptionally versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds.[2]
The choice of iodination method is critical, as it dictates not only the yield but also the regioselectivity and purity of the final product. Different methods can generate distinct impurity profiles, which must be rigorously characterized. This guide provides an in-depth comparison of products derived from prevalent iodination methodologies, with a core focus on their spectroscopic signatures. We will explore the causality behind experimental choices and provide the technical data necessary to distinguish between the outcomes of these varied synthetic routes.
Core Iodination Strategies: A Mechanistic Overview
The selection of an iodination strategy is fundamentally a question of activating either the iodine source or the substrate. The primary approaches can be broadly classified as electrophilic, where a potent iodine electrophile ("I+") is generated, or nucleophilic, involving an iodide anion. Modern methods utilizing hypervalent iodine and electrochemistry offer unique advantages in terms of reactivity and sustainability.
Electrophilic Iodination: The Workhorse of Aromatic Functionalization
Electrophilic iodination is the most common method for functionalizing electron-rich aromatic and heteroaromatic systems. The challenge lies in the fact that molecular iodine (I₂) is a relatively weak electrophile. Therefore, its reactivity must be enhanced, typically by using an oxidizing agent to generate a more potent iodinating species.[2]
Mechanism: The general mechanism involves the generation of an electrophilic iodine species which is then attacked by the electron-rich substrate (e.g., an activated aromatic ring) to form a resonance-stabilized carbocation known as a sigma complex. Subsequent deprotonation re-establishes aromaticity and yields the iodinated product.
Diagram: Generalized Electrophilic Aromatic Iodination
Caption: Mechanism of electrophilic aromatic iodination.
Common Reagent Systems:
-
Iodine (I₂) with an Oxidant: This classic method employs oxidants like hydrogen peroxide, nitric acid, or Oxone® to convert I₂ into a more reactive species like hypoiodous acid (HOI).[2][3] These methods are often cost-effective but can suffer from moderate regioselectivity and the need for harsh acidic conditions.[4]
-
N-Iodosuccinimide (NIS): NIS is a mild and easy-to-handle electrophilic iodine source.[4] Its reactivity can be tuned with the addition of an acid catalyst, such as trifluoroacetic acid, allowing for the iodination of both activated and moderately deactivated aromatic rings with high regioselectivity.[4]
-
Electrochemical Iodination: This modern approach offers a greener alternative by avoiding bulk chemical oxidants.[1] An electrical potential is used to oxidize iodide (I⁻) at an anode to generate I₂ or a more reactive iodonium species (like HIO) in situ.[1] This method provides excellent control over the reacting species.[1]
Hypervalent Iodine Reagents: Precision and Power
Hypervalent iodine reagents, typically containing iodine in a +3 oxidation state (λ³-iodanes), have emerged as powerful tools for a wide range of transformations, including iodination.[5][6][7] Reagents like Phenyliodine(III) diacetate (PIDA) or diacetoxyiodobenzene (DAIB) can deliver an iodine atom with high efficiency and under mild conditions.[3] They are particularly useful for more complex substrates where traditional methods may fail.
Mechanism: The mechanism often involves ligand exchange between the substrate and the hypervalent iodine reagent, followed by reductive elimination to form the C-I bond. This pathway allows for unique reactivity patterns not accessible through standard electrophilic substitution.
Spectroscopic Fingerprints: Characterizing the Iodinated Product
Accurate characterization is paramount to confirm the success of an iodination reaction, determine its regioselectivity, and identify any byproducts. Each spectroscopic technique provides a unique piece of the puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of iodinated compounds.
-
¹H NMR: The introduction of an iodine atom induces a moderate deshielding effect on adjacent protons due to its electronegativity. However, the most significant utility of ¹H NMR lies in determining the regiochemistry of the substitution. The splitting patterns (coupling constants) of aromatic protons are highly diagnostic. For example, the iodination of phenol will yield distinct spectra for the ortho and para isomers, allowing for unambiguous assignment. Aromatic protons typically resonate in the range of 6.5-8.0 ppm.[8]
-
¹³C NMR: This technique provides the most definitive evidence for the formation of a C-I bond through the "heavy atom effect." The carbon atom directly bonded to iodine experiences a significant upfield shift (to a lower ppm value, typically Δδ = -30 to -50 ppm) compared to the analogous C-H carbon in the starting material. This is a counterintuitive but highly reliable diagnostic tool. Other carbons in the molecule are generally shifted slightly downfield.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the product and, by extension, the degree of iodination (mono-, di-, etc.).
-
Molecular Ion Peak: Iodine is monoisotopic, with a mass of approximately 127 amu. Therefore, the successful incorporation of one iodine atom will increase the mass of the parent molecule by ~126 Da (the mass of ¹²⁷I minus the mass of ¹H). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high precision.[9]
-
Fragmentation: The C-I bond is relatively weak, leading to a characteristic fragmentation pattern. A prominent peak corresponding to the loss of an iodine atom ([M-127]⁺) or an iodine radical ([M-I]⁺) is very common.
-
Cautionary Note: Deiodination can sometimes occur within the mass spectrometer's ionization source (e.g., electrospray ionization), particularly when using acidic mobile phases.[10][11] This can lead to the erroneous observation of a peak corresponding to the starting material, so analytical conditions must be chosen with care.
Vibrational and Electronic Spectroscopy
-
Infrared (IR) Spectroscopy: The C-I stretching frequency appears in the far-IR region (typically 500-600 cm⁻¹), which is often outside the range of standard laboratory spectrometers. Therefore, IR is not typically used to confirm the presence of the C-I bond directly. Its value lies in confirming the persistence of other key functional groups (e.g., C=O, O-H) and monitoring the disappearance of the starting material's C-H bond during aromatic substitution.
-
UV-Vis Spectroscopy: The introduction of iodine, a polarizable heavy atom, often results in a bathochromic (red) shift of the λ_max in the UV-Vis spectrum of the chromophore. This technique is particularly useful for kinetic studies, where the disappearance of the I₂ absorption band (around 500-540 nm) can be monitored over time to determine reaction rates.[12][13]
Comparative Data Summary
The choice of iodination method has profound implications for the product outcome. The following tables summarize the key characteristics and the expected spectroscopic signatures.
Table 1: Comparison of Common Iodination Methodologies
| Method | Typical Reagents | Key Advantages | Common Byproducts/Issues | Ideal Application |
| I₂ + Oxidant | I₂, H₂O₂, Oxone®, HNO₃ | Low cost, readily available reagents. | Low regioselectivity, over-iodination, requires strong acids, potential for side-chain oxidation. | Bulk iodination of highly activated, simple aromatic systems. |
| NIS | N-Iodosuccinimide, TFA (cat.) | Mild, easy to handle, good regioselectivity, high yields.[4] | Succinimide byproduct (usually easily removed). | Regioselective iodination of a wide range of arenes and heterocycles. |
| Hypervalent Iodine | PIDA, DAIB | High efficiency, mild conditions, unique reactivity.[6] | Stoichiometric aryl iodide byproduct. | Complex molecules, late-stage functionalization. |
| Electrochemical | KI or I₂, electrolyte, electrode | Green (no bulk oxidant), high atom economy, tunable reactivity.[1] | Requires specialized equipment, potential for substrate oxidation.[1] | Green synthesis, controlled generation of reactive species. |
Table 2: Key Spectroscopic Signatures for Iodinated Aromatics
| Technique | Observation | Rationale / Interpretation |
| ¹H NMR | Distinct changes in chemical shifts and coupling constants in the aromatic region. | Confirms regiochemistry of substitution. |
| ¹³C NMR | Strong upfield shift (lower ppm) for the carbon directly bonded to iodine (C-I). | The "heavy atom effect" is definitive proof of C-I bond formation. |
| Mass Spec (EI/ESI) | M⁺ peak is 126 Da higher than the starting material (for mono-iodination). | Confirms molecular weight and degree of iodination. |
| Mass Spec (EI/ESI) | Prominent [M-127]⁺ or [M-I]⁺ fragment. | Characteristic fragmentation due to the labile C-I bond. |
| UV-Vis | Bathochromic (red) shift of λ_max. | Increased conjugation/polarizability from the iodine atom. |
Experimental Protocols
To provide a practical context, here are representative protocols for the iodination of a common substrate, anisole.
Diagram: Comparative Experimental Workflow
Caption: Workflow comparison for two common iodination methods.
Protocol 1: Iodination of Anisole using N-Iodosuccinimide (NIS)
-
Rationale: This method is chosen for its mild conditions and high para-selectivity, minimizing the formation of the ortho isomer.
-
Reaction Setup: To a solution of anisole (1.0 g, 9.25 mmol) in 20 mL of acetonitrile, add N-Iodosuccinimide (2.3 g, 10.2 mmol, 1.1 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the anisole spot is consumed (typically 2-4 hours).
-
Workup: Dilute the reaction mixture with 50 mL of ethyl acetate. Wash the organic layer sequentially with 50 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove any unreacted iodine, followed by 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (eluent: 98:2 Hexanes:Ethyl Acetate) to yield p-iodoanisole as the major product.
Protocol 2: Iodination of Anisole using Iodine and Hydrogen Peroxide
-
Rationale: A classic, cost-effective method. The use of a strong acid can lead to a mixture of regioisomers, providing a good comparative example.
-
Reaction Setup: In a round-bottom flask, dissolve anisole (1.0 g, 9.25 mmol) and iodine (1.17 g, 4.62 mmol, 0.5 eq) in 15 mL of glacial acetic acid. Add 2-3 drops of concentrated sulfuric acid.
-
Reaction: To the stirring mixture, add 30% aqueous hydrogen peroxide (1.2 mL, 11.1 mmol, 1.2 eq) dropwise over 10 minutes. Heat the reaction to 50°C and stir for 4 hours.
-
Workup: Cool the reaction to room temperature and pour it into 100 mL of ice-water. Quench any remaining iodine by adding 10% aqueous sodium thiosulfate solution until the brown color disappears. Carefully neutralize with saturated aqueous sodium bicarbonate solution.
-
Purification: Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to separate the ortho and para isomers.
Conclusion
The choice of an iodination method is a critical decision in the workflow of chemical synthesis and drug development. While classic methods using molecular iodine and an oxidant are cost-effective, modern reagents like N-iodosuccinimide and hypervalent iodine compounds offer superior control over regioselectivity and milder reaction conditions. Electrochemical methods represent the frontier of green and sustainable iodination chemistry.
A thorough understanding of spectroscopic techniques is non-negotiable for the practicing scientist. The characteristic upfield shift of the iodinated carbon in ¹³C NMR, the predictable mass increase in MS, and the detailed positional information from ¹H NMR coupling patterns together provide a self-validating system for confirming the identity and purity of the desired product. By correlating the chosen synthetic method with the resulting spectroscopic data, researchers can proceed with confidence in their downstream applications.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Tetramethylammonium Dichloroiodate
For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The proper handling and disposal of chemical reagents are paramount to ensuring a safe environment and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of tetramethylammonium dichloroiodate, a compound that, while useful, presents a dual hazard due to its quaternary ammonium and dichloroiodate moieties. Our goal is to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, extending our commitment to safety beyond the point of use.
Hazard Assessment: Understanding the Dual-Risk Profile
This compound, with the chemical formula [(CH₃)₄N]⁺[ICl₂]⁻, is a solid, halogenating agent. A thorough understanding of its constituent parts is critical to appreciating the necessity of the following disposal protocol.
-
The Tetramethylammonium Cation ([TMA]⁺): The toxicity of tetramethylammonium salts is primarily attributed to the tetramethylammonium cation. This ion is a neurotoxin that can cause severe health effects if ingested or absorbed through the skin.[1][2] It is crucial to prevent dermal contact and accidental ingestion. The final waste, even after neutralization of the dichloroiodate anion, will still contain the tetramethylammonium cation and must be treated as hazardous.
-
The Dichloroiodate Anion ([ICl₂]⁻): The dichloroiodate anion is an interhalogen compound. Interhalogens are known to be reactive and are effective halogenating agents.[3][4] They can react with water and organic materials.[5] The dichloroiodate anion is a source of reactive iodine and chlorine, classifying it as a hazardous component that requires neutralization before disposal.
The combined compound is classified as a skin and eye irritant and may cause respiratory irritation.[6]
Table 1: Chemical and Hazard Profile of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₄H₁₂Cl₂IN | [6][7] |
| Molecular Weight | 271.96 g/mol | [6][7] |
| Appearance | Light yellow to amber to dark green powder/crystal | [8] |
| Key Hazards | - Skin Irritant- Serious Eye Irritant- May cause respiratory irritation- Toxic tetramethylammonium cation | [6] |
| GHS Hazard Statements | H315, H319, H335 | [6] |
Personal Protective Equipment (PPE): Your First Line of Defense
Due to the hazardous nature of this compound, the following minimum PPE must be worn at all times during handling and disposal:
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.
-
Hand Protection: Nitrile gloves should be worn. Given that solvents may be used, it is crucial to ensure the gloves are resistant to the specific chemicals being handled.
-
Body Protection: A long-sleeved lab coat is required to protect the skin.
-
Respiratory Protection: While not always necessary for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be required if there is a risk of generating dust or aerosols.
The Disposal Protocol: A Step-by-Step In-Lab Procedure
The primary objective of this protocol is to neutralize the reactive dichloroiodate anion in situ before the entire waste stream is collected for hazardous waste disposal. This significantly reduces the risks associated with storing and transporting reactive chemical waste.
Materials Required
-
Waste this compound (solid or in solution).
-
10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
A designated hazardous waste container, properly labeled.
-
Stir plate and stir bar.
-
pH paper or a calibrated pH meter.
-
A chemical fume hood.
Neutralization of the Dichloroiodate Anion
This procedure should be performed in a certified chemical fume hood.
Step 1: Preparation of the Waste Solution If the this compound waste is in solid form, first dissolve it in water in a suitable beaker. Tetramethylammonium salts are generally soluble in water.[9][10]
Step 2: Neutralization with Sodium Thiosulfate Slowly add the 10% sodium thiosulfate solution to the stirred this compound solution. Sodium thiosulfate is a reducing agent that will react with the dichloroiodate anion.[1][11] The reaction will reduce the iodine to less harmful iodide ions. A common reaction with iodine-containing compounds and thiosulfate produces tetrathionate and iodide.[11]
Step 3: Monitoring the Neutralization The yellow/brown color of the dichloroiodate solution will fade as the neutralization reaction proceeds. Continue to add the sodium thiosulfate solution dropwise until the color is completely discharged.
Step 4: pH Adjustment (If Necessary) Check the pH of the resulting solution. If it is acidic, neutralize it to a pH between 6 and 8 by adding a dilute solution of sodium bicarbonate or a suitable base.
Waste Collection and Labeling
Step 5: Transfer to Hazardous Waste Container Carefully transfer the neutralized aqueous solution to a designated hazardous waste container. This container should be clearly labeled as "Hazardous Waste: Aqueous solution containing Tetramethylammonium Chloride, Sodium Iodide, Sodium Chloride, and Sodium Tetrathionate."
Step 6: Final Disposal The sealed and labeled hazardous waste container must be disposed of through your institution's official hazardous waste management program.[2][12] Do not pour the neutralized solution down the drain. The tetramethylammonium cation remains in the solution, which is still considered hazardous waste.
Workflow and Spill Management
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of airborne dust.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.
-
Wear Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct personal protective equipment as outlined in Section 2.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid creating dust. For liquid spills, use an inert absorbent material (such as vermiculite or sand) to contain and absorb the liquid.
-
Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable cleaning agent and water.
-
Dispose of Spill Debris: All materials used to clean the spill (absorbent, gloves, etc.) must be placed in a sealed container and disposed of as hazardous waste.
Conclusion: A Culture of Safety
The responsible management of chemical waste is a cornerstone of a robust safety culture in any research environment. By following this detailed protocol for the disposal of this compound, you are not only ensuring your personal safety and that of your colleagues but also contributing to the protection of our environment. This guide is intended to be a living document; always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most current information.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
